4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Description
BenchChem offers high-quality 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYCNXXQBVTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601933 | |
| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129545-66-0 | |
| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline: A Privileged Pharmacophore and Synthetic Building Block in Targeted Kinase Inhibitor Discovery
Introduction and Structural Identity
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the strategic deployment of privileged pharmacophores. 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (Molecular Formula: C₁₀H₁₃N₃) has emerged as a critical building block in this domain[1]. Structurally, it is characterized by a highly basic cyclic amidine (the 1,4,5,6-tetrahydropyrimidine ring) covalently linked at the para position to an aniline moiety.
This dual-functional molecule bridges two distinct chemical spaces: the aniline provides a versatile, moderately nucleophilic handle for scaffold integration (e.g., cross-coupling to heterocyclic cores), while the cyclic amidine serves as a conformationally restricted arginine mimic, engineered to engage acidic residues within protein binding pockets[2].
Physicochemical Profiling & Pharmacological Rationale
To understand the utility of this compound, one must analyze its physicochemical properties. The molecule exhibits a stark basicity gradient between its two nitrogen-containing functional groups, a feature that dictates both its pharmacological behavior and its synthetic handling.
Table 1: Quantitative Physicochemical and Pharmacological Profile
| Property | Value | Pharmacological & Synthetic Relevance |
| Monoisotopic Mass | 175.11 Da | Low molecular weight ensures minimal penalty to the overall Lipinski profile when appended to larger macro-cores[1]. |
| Amidine pKₐ (calc.) | ~12.5 | Remains >99% protonated at physiological pH (7.4), acting as an obligate cation for salt-bridge formation. |
| Aniline pKₐ (calc.) | ~4.6 | Remains neutral at physiological pH; allows for chemoselective synthetic functionalization without amidine interference. |
| Hydrogen Bond Donors | 3 | High capacity for bidentate interactions with kinase hinge regions or solvent-exposed acidic residues[3]. |
| Collision Cross Section | 138.4 Ų ([M+H]⁺) | Compact spatial footprint facilitates entry into narrow allosteric or orthosteric kinase pockets[1]. |
The Cyclic Amidine as an Arginine Mimic
In the context of kinase inhibition—such as the targeting of Spleen Tyrosine Kinase (SYK) or Leucine-rich repeat kinase 2 (LRRK2)—the 1,4,5,6-tetrahydropyrimidine ring acts as a superior bioisostere for the guanidinium group of arginine[2]. Unlike acyclic amidines or guanidines, the cyclic nature of the tetrahydropyrimidine ring restricts the conformational degrees of freedom. This pre-organization reduces the entropic penalty upon binding, allowing the protonated amidine to form highly stable, bidentate salt bridges with aspartate (Asp) or glutamate (Glu) residues within the target's active site.
Figure 1: Pharmacophore model of cyclic amidine bidentate interaction with kinase acidic residues.
Synthetic Methodologies and Scaffold Integration
The de novo synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline and its subsequent integration into a drug scaffold requires precise chemoselectivity. The standard retrosynthetic approach involves the cyclocondensation of 4-nitrobenzonitrile with 1,3-propanediamine, followed by the reduction of the nitro group[4].
Causality in Synthetic Design
-
Why synthesize the nitro intermediate first? Attempting to form the tetrahydropyrimidine ring directly on an unprotected aminobenzonitrile leads to competing nucleophilic attacks and polymerization. The strongly electron-withdrawing nitro group not only protects the future aniline nitrogen but also activates the nitrile carbon, accelerating the initial nucleophilic attack by 1,3-propanediamine.
-
Why use Catalytic Hydrogenation over Béchamp (Fe/HCl) reduction? The highly basic amidine product readily coordinates with transition metal ions. Using iron in acidic media leads to the formation of stable iron-amidine complexes, severely complicating the aqueous workup and drastically reducing the isolated yield. Catalytic hydrogenation over Pd/C circumvents this, allowing for a clean filtration and solvent evaporation.
Figure 2: Step-by-step synthetic workflow from precursors to final target kinase inhibitor.
Self-Validating Experimental Protocols
The following protocols detail the synthesis and integration of the compound. Each step includes a built-in analytical checkpoint to ensure a self-validating workflow.
Protocol A: Synthesis of 2-(4-Nitrophenyl)-1,4,5,6-tetrahydropyrimidine
Objective: Construct the cyclic amidine core.
-
Reagent Charging: In a rigorously dried 250 mL round-bottom flask, dissolve 4-nitrobenzonitrile (10.0 g, 67.5 mmol) in anhydrous toluene (100 mL).
-
Amine Addition: Add 1,3-propanediamine (6.0 g, 81.0 mmol) dropwise at room temperature.
-
Catalysis: Introduce a catalytic amount of phosphorus pentasulfide (P₂S₅) or trimethylsilyl polyphosphate (PPSE) to activate the nitrile[4].
-
Reflux: Heat the reaction mixture to reflux (110 °C) under an inert argon atmosphere for 16 hours.
-
Workup: Cool to room temperature. Extract with 1M HCl to selectively pull the basic amidine into the aqueous layer, leaving unreacted nitrile in the organic layer. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with dichloromethane (DCM).
-
Validation Checkpoint: Analyze the crude solid via LC-MS. Pass Criteria: A dominant peak at [M+H]⁺ = 206.09 m/z confirms the formation of the nitro-amidine.
Protocol B: Reduction to 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Objective: Unmask the aniline nucleophile.
-
Solvation: Dissolve the intermediate from Protocol A (5.0 g, 24.3 mmol) in absolute ethanol (50 mL).
-
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g) under a blanket of nitrogen to prevent auto-ignition.
-
Hydrogenation: Purge the vessel with H₂ gas and maintain a balloon pressure (1 atm) of H₂ at room temperature for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with hot ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the title compound as a pale yellow solid.
-
Validation Checkpoint: Analyze via ¹H-NMR (DMSO-d₆) and LC-MS. Pass Criteria: Disappearance of the nitro-aromatic downfield shifts, appearance of a broad singlet at ~5.5 ppm (aniline -NH₂), and an LC-MS peak at [M+H]⁺ = 176.12 m/z[1].
Protocol C: Scaffold Integration via Buchwald-Hartwig Amination
Objective: Couple the aniline to a target heterocyclic core (e.g., a pyrazolo[4,3-d]pyrimidine chloride)[2]. Note on Causality: The unprotected amidine can poison palladium catalysts. Using a highly sterically hindered, basicity-tolerant precatalyst system like RuPhos Pd G3 is critical.
-
Setup: In a microwave vial, combine 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline (1.0 eq), the target heteroaryl chloride (1.0 eq), and Cs₂CO₃ (2.5 eq).
-
Catalyst: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).
-
Solvent: Add degassed 1,4-dioxane. Seal the vial and purge with argon.
-
Reaction: Heat at 100 °C for 12 hours.
-
Validation Checkpoint: Monitor via UPLC-MS. Pass Criteria: Complete consumption of the starting mass (176.12 m/z) and emergence of the product mass corresponding to the cross-coupled kinase inhibitor.
Conclusion
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline represents a triumph of fragment-based drug design. By combining a highly basic, conformationally locked arginine mimic with a chemoselective aniline linker, it enables the modular assembly of potent kinase inhibitors. Mastery of its distinct pKₐ profile and the implementation of chemoselective synthetic protocols are essential for any drug development professional seeking to leverage this privileged pharmacophore in targeted therapies.
References
-
National Center for Biotechnology Information (PubChem) . "4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline - Compound Summary". PubChem Database, CID 20041375.[Link]
- Almstetter, T., et al. "PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS".
-
National Center for Biotechnology Information (PubChem) . "4-(Pyridin-2-yl)aniline - Compound Summary". PubChem Database, CID 459518 (Referenced for structural hydrogen bond donor comparisons).[Link]
-
Suarez, S. A., et al. "Microwave-Enhanced Synthesis of Cyclic Amidines". ResearchGate, August 2025 (Referenced for cyclocondensation methodology using polyphosphoric acid esters).[Link]
Sources
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline CAS number search
This technical guide provides an in-depth analysis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline , a critical intermediate in medicinal chemistry.
Part 1: Core Identity & Chemical Characterization
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a cyclic amidine derivative characterized by a phenyl ring substituted with an amino group at the para position and a tetrahydropyrimidine ring. This structural motif acts as a rigidified arginine mimetic , making it a high-value scaffold in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Tryptase) and integrin antagonists.
Physicochemical Data Table
| Property | Data |
| CAS Registry Number | 129545-66-0 |
| IUPAC Name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| SMILES | NC1=CC=C(C2=NCCCN2)C=C1 |
| pKa (Predicted) | ~12.5 – 13.0 (Strongly basic due to cyclic amidine) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (free base) |
Part 2: Synthesis Methodologies
The synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline relies on constructing the cyclic amidine ring from a nitrile precursor. The reaction is thermodynamically driven by the formation of the stable six-membered ring.
Method A: Direct Condensation (Green Chemistry Approach)
This method utilizes the high nucleophilicity of 1,3-diaminopropane reacting with 4-aminobenzonitrile. It is often catalyzed by polysulfides or performed under microwave irradiation to accelerate the slow kinetics of the nitrile addition.
Protocol:
-
Reagents: 4-Aminobenzonitrile (1.0 eq), 1,3-Diaminopropane (1.5–2.0 eq), Sulfur (catalytic, 5 mol%) or P₂S₅.
-
Conditions: Reflux in ethanol or neat at 100–120°C. Microwave synthesis: 150°C for 20–40 mins.
-
Workup: The reaction mixture is cooled. The excess diamine is removed under reduced pressure. The residue is treated with cold water or ether to precipitate the product.
-
Purification: Recrystallization from ethanol/ether or conversion to the hydrochloride salt using HCl/dioxane for higher stability.
Method B: Pinner Synthesis (Two-Step)
A classical approach that proceeds via an imidate ester intermediate, avoiding harsh thermal conditions.
-
Imidate Formation: React 4-aminobenzonitrile with dry HCl gas in absolute ethanol at 0°C to form the ethyl imidate hydrochloride intermediate.
-
Cyclization: Treat the isolated imidate with 1,3-diaminopropane in refluxing ethanol. Ammonia is liberated, and the ring closes to form the tetrahydropyrimidine.
Reaction Pathway Visualization
Caption: Mechanistic pathway for the formation of the tetrahydropyrimidine ring via nucleophilic attack and cyclization.
Part 3: Applications in Drug Discovery
This compound serves as a critical pharmacophore in structure-based drug design (SBDD). Its primary utility lies in its ability to mimic the arginine side chain (guanidine group) while reducing conformational entropy.
Serine Protease Inhibitors
Enzymes like Thrombin , Factor Xa , and Tryptase have deep S1 specificity pockets containing an aspartic acid residue (Asp189 in trypsin).
-
Mechanism: The strongly basic tetrahydropyrimidine group (pKa ~13) is protonated at physiological pH. It forms a salt bridge with the Asp residue in the S1 pocket, anchoring the inhibitor.
-
Advantage: Unlike flexible arginine chains, the rigid phenyl-tetrahydropyrimidine scaffold locks the binding conformation, often improving potency and selectivity.
Integrin Antagonists
The compound is used to synthesize RGD (Arg-Gly-Asp) mimetics. The aniline amine serves as a handle to attach the "Gly-Asp" mimic portion, while the tetrahydropyrimidine acts as the "Arg" mimic, binding to the integrin receptor.
Pharmacophore Logic Diagram
Caption: Pharmacophore mapping of the compound showing its dual role as a binding element and a synthetic building block.
Part 4: Safety & Handling
As a basic amine and potential bioactive intermediate, strict safety protocols are required.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of dust.
References
-
PubChem . (2025).[1] Compound Summary: 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline. National Library of Medicine. Retrieved from [Link]
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.
- Quan, M. L., et al. (1999). Design and Synthesis of Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Context for arginine mimetics).
Sources
2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine synonyms
An In-depth Technical Guide to 2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine
Executive Summary: This guide provides a comprehensive technical overview of 2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine, a key heterocyclic compound. It serves as a foundational building block in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antiparasitic and potential antitumor properties. This document details its nomenclature, physicochemical characteristics, a validated synthesis protocol, and explores its established and investigational mechanisms of action. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies.
Nomenclature and Chemical Identity
The compound 2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine is a cyclic amidine featuring a tetrahydropyrimidine ring connected to an aminophenyl group. This structure is a critical pharmacophore, and precise identification is paramount for research and development.
Synonyms and Identifiers:
-
Systematic IUPAC Name: 2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine
-
Common Synonym: 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline[1]
-
Chloride Salt Form: 2-(4-aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride[1]
The core structure, 4-(1,4,5,6-tetrahydropirimidin-2-yl)phenylamine, is recognized as a valuable building unit for potential antitumor agents.[1]
Physicochemical and Structural Properties
Understanding the compound's physical and structural properties is essential for designing experiments, formulation, and interpreting biological activity data. The data below pertains to the well-characterized chloride salt form.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₄N₃⁺·Cl⁻ | [1] |
| Appearance | Crystalline solid | [1] |
| Amidinium C-N Bond Lengths | ~1.3228 Å and ~1.319 Å (approximately equal, indicating charge delocalization) | [1] |
| Tetrahydropyrimidinium Ring Conformation | Disordered over two positions, with the major conformer adopting a slightly distorted envelope form. | [1] |
| Crystal Packing | Dominated by N—H···Cl hydrogen bonds, forming layers. | [1] |
Synthesis Protocol
The synthesis of 2-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is reliably achieved via a two-step process involving a Pinner reaction followed by cyclization with a diamine. This method provides a direct route to the target compound.
Experimental Protocol: Synthesis of 2-(4-aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride[1]
-
Step 1: Pinner Reaction (Formation of Imidate Ester Hydrochloride)
-
Prepare a solution of 4-aminobenzonitrile (9.5 mmol) in anhydrous methanol.
-
Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it until saturation to initiate the Pinner reaction.
-
Seal the reaction vessel and allow it to stand at low temperature (e.g., 4 °C) for several days until a precipitate forms.
-
Collect the crude imidate ester hydrochloride precipitate by filtration and wash with a cold, anhydrous solvent like diethyl ether. Causality Note: This step converts the nitrile into a reactive imidate ester, primed for reaction with the diamine. Using anhydrous conditions is critical to prevent hydrolysis of the imidate ester back to an amide or carboxylic acid.
-
-
Step 2: Cyclization with 1,3-Diaminopropane
-
Suspend the crude imidate ester hydrochloride (8.6 mmol) in anhydrous methanol (100 ml).
-
Add 1,3-diaminopropane (4 ml) to the suspension.
-
Stir the mixture at room temperature for 4 days under an inert nitrogen atmosphere. Causality Note: The nitrogen atmosphere prevents the oxidation of the aminophenyl group, which can be sensitive under prolonged reaction times.
-
Upon reaction completion, reduce the solvent volume under vacuum.
-
Induce crystallization of the final product, 2-(4-aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride, for instance by slow evaporation or addition of a non-polar co-solvent.
-
Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to validate the structure and ensure the absence of significant impurities.[1]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Pharmacology and Mechanism of Action
Derivatives of the tetrahydropyrimidine scaffold exhibit a remarkable range of pharmacological activities, acting on diverse biological targets.
Anthelmintic (Antiparasitic) Activity
The most established pharmacological role of the tetrahydropyrimidine class, which includes drugs like Pyrantel and Morantel, is as an anthelmintic agent against gastrointestinal nematodes (roundworms).[2]
-
Mechanism of Action: Tetrahydropyrimidines function as potent cholinergic agonists, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes.[3][4] This action is distinct from their effect in the host. The binding to these parasite-specific receptors causes an influx of ions, leading to persistent muscle cell depolarization.[3] This results in an initial stimulation and sustained muscle contraction, quickly followed by spastic paralysis of the worm.[4] Unable to maintain its position in the host's gastrointestinal tract, the parasite is expelled.[3] Some sources also suggest an inhibitory effect on acetylcholinesterase, the enzyme that breaks down acetylcholine, which would also lead to excessive neuromuscular stimulation.[2]
Visualization of Anthelmintic Mechanism
Sources
An In-depth Technical Guide to 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, a heterocyclic compound featuring a cyclic amidine moiety. This document details the molecule's core physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its spectroscopic characteristics. Furthermore, this guide delves into the potential applications of this scaffold in drug development, drawing upon the well-established pharmacological relevance of the guanidine and tetrahydropyrimidine pharmacophores. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a fascinating molecule that merges the structural features of aniline with a cyclic guanidine system. The guanidine group is a privileged scaffold in medicinal chemistry, known for its ability to engage in multiple hydrogen bonding and electrostatic interactions with biological targets.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and antifungal properties.[1] The tetrahydropyrimidine ring, a six-membered heterocycle, is also a key component in many biologically active compounds, with derivatives showing promise as antimicrobial and anticancer agents.[4][5][6][7]
The strategic combination of these two pharmacophores in 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline suggests a high potential for this compound as a versatile building block and a candidate for the development of novel therapeutics. This guide aims to provide a detailed technical foundation for researchers interested in exploring the chemistry and biological applications of this compound.
Physicochemical and Structural Properties
The fundamental properties of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline are summarized in the table below. These identifiers and computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| IUPAC Name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | - |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Monoisotopic Mass | 175.11095 Da | |
| SMILES | C1CNC(=NC1)C2=CC=C(C=C2)N | |
| InChIKey | ZPDYCNXXQBVTQP-UHFFFAOYSA-N |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for the aniline ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; N_aniline [label="NH₂", pos="0,2!"];
// Nodes for the tetrahydropyrimidine ring C_bridge [label="C", pos="-2.37,0!"]; N1_thp [label="NH", pos="-3.24,0.5!"]; C_thp1 [label="CH₂", pos="-4.11,0!"]; C_thp2 [label="CH₂", pos="-3.24,-1.5!"]; C_thp3 [label="CH₂", pos="-3.24,-0.5!"]; N2_thp [label="N", pos="-2.37,-1!"];
// Edges for the aniline ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N_aniline [label=""];
// Edges for the tetrahydropyrimidine ring C2 -- C_bridge [label=""]; C_bridge -- N1_thp [label=""]; N1_thp -- C_thp1 [label=""]; C_thp1 -- C_thp3 [label=""]; C_thp3 -- N2_thp [label=""]; N2_thp -- C_bridge [label=""];
// Double bonds C1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C_bridge -- N2_thp [style=double, dir=none];
}
Caption: Chemical structure of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline.
Synthesis and Mechanism
The synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be effectively achieved via a Pinner reaction, followed by cyclization with a diamine. This method provides a reliable route to the hydrochloride salt of the target compound, which can then be neutralized to yield the free base.
Synthetic Pathway
The overall synthetic scheme involves two main steps: the formation of an imidate ester hydrochloride from 4-aminobenzonitrile, followed by its reaction with 1,3-diaminopropane.
Caption: Synthetic workflow for 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline.
Experimental Protocol: Synthesis of 2-(4-Aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride
This protocol is adapted from the synthesis of the hydrochloride salt of the title compound.[8]
Materials:
-
4-Aminobenzonitrile
-
Anhydrous Methanol
-
Hydrogen Chloride (gas)
-
1,3-Diaminopropane
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Imidate Ester Hydrochloride (Pinner Salt):
-
Suspend 4-aminobenzonitrile (1.12 g, 9.5 mmol) in anhydrous methanol.
-
Bubble dry hydrogen chloride gas through the solution at a low temperature (e.g., 0 °C) until saturation.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
The crude imidate ester hydrochloride (1.61 g, 8.6 mmol) can be isolated by removal of the solvent under reduced pressure.
-
-
Cyclization to the Tetrahydropyrimidinium Salt:
-
Suspend the crude imidate ester hydrochloride in anhydrous methanol (100 ml).
-
Add 1,3-diaminopropane (4 ml) to the suspension.
-
Stir the mixture at room temperature for 4 days under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting residue from an ethanol-diethyl ether mixture to yield the product as a white powder (1.06 g, 57.6% yield).
-
Spectroscopic Characterization
The structural elucidation of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is confirmed through various spectroscopic techniques. The following data corresponds to the hydrochloride salt, 2-(4-aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
Key Absorptions (νmax/cm⁻¹): 2883, 2023, 1595, 1472, 1101, 727, 635.
-
Interpretation: The broad absorptions in the 2800-3300 cm⁻¹ region are indicative of N-H stretching vibrations from the amino and amidinium groups. The peak at 1595 cm⁻¹ likely corresponds to the C=N stretching of the amidinium system and C=C stretching of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule.
-
¹H NMR (DMSO-d₆, δ/p.p.m.):
-
8.28 (s, 2H, NH): Singlet corresponding to the two equivalent protons of the amidinium group.
-
7.54 (d, 2H, J = 8.5 Hz, ArH): Doublet for the two aromatic protons ortho to the tetrahydropyrimidine substituent.
-
6.65 (d, 2H, J = 8.1 Hz, ArH): Doublet for the two aromatic protons meta to the tetrahydropyrimidine substituent (ortho to the amino group).
-
6.10 (s, 2H, NH₂): Singlet for the two protons of the primary amine group.
-
2.88 (t, 4H, J = 7.4 Hz, CH₂): Triplet for the four protons of the two methylene groups adjacent to the nitrogen atoms in the tetrahydropyrimidine ring.
-
1.90 (m, 2H, J = 7.4 Hz, CH₂): Multiplet for the two protons of the central methylene group in the tetrahydropyrimidine ring.
-
Potential Applications in Drug Development
The 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of its constituent moieties.
Anticancer and Antimicrobial Agents
The cyclic amidine moiety is a known feature in a number of potential antitumor agents.[8] Guanidine derivatives are recognized for their ability to interact with DNA and have been explored for their cytotoxic effects against cancer cells.[4] Furthermore, tetrahydropyrimidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties.[4][7] The combination of these structural features in 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline makes it a compelling candidate for screening in anticancer and antimicrobial assays.
Neuromodulatory Agents
Derivatives of the tetrahydropyrimidine scaffold have been investigated for their effects on the central nervous system. For instance, certain analogs have been identified as selective muscarinic M1 agonists, which are of interest for the treatment of cognitive deficits associated with conditions like Alzheimer's disease.
Conclusion
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its chemical and physical properties, a reliable synthesis protocol, and an analysis of its spectroscopic characteristics based on its hydrochloride salt. The presence of the guanidine and tetrahydropyrimidine pharmacophores suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurology. Further investigation into the biological activities of this specific molecule is warranted to fully explore its therapeutic potential.
References
- Guanidine Derivatives as Antitumor and Antimicrobial Agents: A Review.
- Novel approaches to screening guanidine derivatives.
- Guanidine Derivatives in Drug Design.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives.
- Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
-
PubChemLite. 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline. [Link]
-
Molčanov, K., Stolić, I., Kojić-Prodić, B., Kovačević, G., & Bajić, M. (2012). 2-(4-Aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(3), o738. [Link]
-
ChemSynthesis. 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline. [Link]
Sources
- 1. 2-(4-Aminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjstonline.com [rjstonline.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
Cyclic Amidine Derivatives: A Technical Guide for Medicinal Chemistry Research
Abstract
Cyclic amidines are a pivotal class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties, particularly their basicity and ability to participate in hydrogen bonding, make them valuable pharmacophores and bioisosteres in drug design. This technical guide provides a comprehensive overview of cyclic amidine derivatives, delving into their synthesis, physicochemical properties, and diverse applications in medicinal chemistry. We will explore their roles as modulators of various biological targets, with a particular focus on imidazoline receptors, and discuss the strategic incorporation of these motifs to enhance the pharmacological profiles of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of cyclic amidines in their research endeavors.
Introduction: The Significance of the Cyclic Amidine Scaffold
The amidine functional group, characterized by the RC(NR)NR₂ structure, is a cornerstone in medicinal chemistry due to its basicity and capacity for strong interactions with biological targets.[1] When incorporated into a cyclic framework, these properties are further refined, leading to a class of compounds with remarkable and diverse pharmacological activities.[2] Cyclic amidines, such as imidazolines, are present in a wide array of therapeutic agents, demonstrating their versatility across various disease areas, including cardiovascular diseases, cancer, and infectious diseases.[2][3]
One of the key attributes of the cyclic amidine moiety is its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[4][5] Cyclic amidines can effectively mimic other functional groups, such as amides and guanidines, while offering advantages in terms of metabolic stability and receptor interaction profiles.[1][4] This guide will explore the nuances of leveraging cyclic amidines to achieve desired therapeutic outcomes.
Physicochemical Properties and Drug Design Considerations
The decision to incorporate a cyclic amidine into a drug candidate is a strategic one, driven by the need to fine-tune its physicochemical properties for optimal target engagement and pharmacokinetic performance.
Basicity and pKa
Amidines are significantly more basic than amides and are among the strongest uncharged bases.[6] This basicity stems from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms.[6] The pKa of a cyclic amidine can be modulated by the ring size and the nature of its substituents. This property is critical as it dictates the ionization state of the drug at physiological pH, which in turn influences its solubility, membrane permeability, and binding affinity to its biological target.[1]
| Functional Group | Approximate pKa | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
| Amidine | 9-12 | 1-2 | 1 | Strong base, charge delocalization. |
| Guanidine | >13 | 2-3 | 1 | Very strong base, extensive resonance stabilization.[1] |
| Amide | ~ -1 to 1 | 1 | 1 | Neutral, planar, susceptible to hydrolysis.[7] |
Table 1: Comparison of Physicochemical Properties of Amidines, Guanidines, and Amides.
Hydrogen Bonding and Bioisosterism
Cyclic amidines are excellent hydrogen bond donors and acceptors, enabling them to form strong interactions with biological targets.[1] They are frequently employed as bioisosteres for the guanidinium group of arginine, effectively mimicking its ability to interact with carboxylate groups in protein active sites.[1] Furthermore, cyclic amidines can serve as metabolically stable replacements for amide bonds, a common strategy to overcome the enzymatic lability of peptides and other amide-containing drugs.[4][7] Various heterocyclic rings, including those containing an amidine moiety, can mimic the hydrogen bonding properties of amides while improving metabolic stability and pharmacokinetic profiles.[8]
Synthetic Strategies for Cyclic Amidines
A variety of synthetic methods have been developed to access cyclic amidine derivatives, catering to different ring sizes and substitution patterns.
Classical and Modern Synthetic Approaches
Historically, the Pinner reaction, involving the reaction of a nitrile with an alcohol in the presence of an acid catalyst followed by treatment with an amine, has been a cornerstone of amidine synthesis.[9] However, modern medicinal chemistry demands more efficient and versatile methods. Recent advancements have focused on metal-catalyzed reactions and multicomponent reactions to construct complex cyclic amidine scaffolds.[9]
Iridium-Catalyzed Deoxygenative Reduction of Lactams
A notable modern approach involves the iridium-catalyzed deoxygenative reduction of lactams followed by a one-pot cycloaddition with sulfonyl azides.[10] This method offers a highly efficient and chemoselective route to a wide array of cyclic amidines with varying ring sizes and functional groups.[10]
Experimental Protocol: Iridium-Catalyzed Synthesis of Cyclic Amidines from Lactams [10]
Objective: To synthesize a functionalized cyclic amidine from a corresponding lactam.
Materials:
-
Lactam (1.0 equiv)
-
Sulfonyl azide (1.2 equiv)
-
[Ir(cod)Cl]₂ (Vaska's complex, 0.5 mol %)
-
Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the lactam, sulfonyl azide, and [Ir(cod)Cl]₂.
-
Add anhydrous DCM via syringe.
-
Add TMDS dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic amidine.
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the product.
Therapeutic Applications and Biological Targets
Cyclic amidine derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery for various therapeutic areas.[2][11]
Imidazoline Receptors: A Key Target
A significant portion of the pharmacological effects of cyclic amidines, particularly those containing an imidazoline ring, is mediated through their interaction with imidazoline receptors.[12][13] These receptors are distinct from adrenoceptors and are classified into at least three subtypes: I₁, I₂, and I₃.[3][13]
-
I₁ Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[3][13] Activation of I₁ receptors leads to a sympatho-inhibitory effect, resulting in a decrease in blood pressure.[3] Drugs like clonidine and moxonidine, which contain an imidazoline moiety, exert their antihypertensive effects in part through this mechanism.[12][13]
-
I₂ Receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are located on the outer mitochondrial membrane.[3][12] They are implicated in a range of physiological and pathological processes, including pain modulation, neuroprotection, and psychiatric disorders.[3]
-
I₃ Receptors: Located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin secretion.[3][13]
Beyond Imidazoline Receptors: A Diverse Pharmacological Landscape
The therapeutic potential of cyclic amidines extends beyond their interaction with imidazoline receptors. They have been investigated for a wide range of other applications:
-
Antimicrobial Agents: Cyclic amidine derivatives have shown promising activity against bacteria, fungi, and parasites.[2]
-
Anticancer Agents: Certain cyclic amidines have demonstrated antiproliferative effects and are being explored as potential cancer therapeutics.[14]
-
Enzyme Inhibitors: The ability of the amidine group to interact with catalytic residues makes these compounds effective enzyme inhibitors. For instance, cyclic acylguanidines, which contain a cyclic amidine motif, have been developed as potent inhibitors of β-site amyloid cleaving enzyme (BACE), a key target in Alzheimer's disease research.[15]
Future Perspectives and Conclusion
Cyclic amidine derivatives continue to be a rich source of inspiration for medicinal chemists. Their unique combination of physicochemical properties and diverse biological activities ensures their continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more selective ligands for specific imidazoline receptor subtypes to minimize off-target effects. Furthermore, the application of modern synthetic methodologies will undoubtedly lead to the discovery of novel cyclic amidine scaffolds with enhanced pharmacological profiles. The strategic incorporation of this versatile functional group will remain a powerful tool in the medicinal chemist's arsenal for the rational design of next-generation drugs.
References
-
Bousquet, P., et al. (1999). Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology, 39, 121-144. [Link]
-
Imidazoline receptor. (2023, December 2). In Wikipedia. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(13), 6702-6746. [Link]
-
Head, G. A., & Mayorov, D. N. (2006). Imidazoline Receptors, Novel Agents and Therapeutic Potential. Cardiovascular & Hematological Agents in Medicinal Chemistry, 4(1), 17-32. [Link]
-
Ponomarev, G. V., et al. (2022). Amidines and Guanidines in Natural Products and Medicines. Russian Journal of General Chemistry, 92(1), 1-23. [Link]
-
Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. [Link]
-
García-Álvarez, M. C., et al. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Mini Reviews in Medicinal Chemistry, 4(7), 741-755. [Link]
-
Jo, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1696. [Link]
-
Amidine. (2023, November 28). In Wikipedia. [Link]
-
Wang, C., et al. (2020). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters, 22(24), 9518-9522. [Link]
-
Al-Zoubi, R. M., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(9), e19736. [Link]
-
Liu, H., et al. (2022). Total Syntheses of Streptamidine and Klebsazolicin Using Biomimetic On‐Resin Ring‐Closing Amidine Formation. Angewandte Chemie International Edition, 61(15), e202116819. [Link]
-
Huh, S., et al. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9294-9298. [Link]
-
De La Cruz, G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1083. [Link]
-
Ester and Amide Bioisosteres. (2024, February 16). Cambridge MedChem Consulting. [Link]
-
Baxter, E. W., et al. (2010). Discovery of Cyclic Acylguanidines as Highly Potent and Selective β-Site Amyloid Cleaving Enzyme (BACE) Inhibitors: Part I—Inhibitor Design and Validation. Journal of Medicinal Chemistry, 53(6), 2395-2410. [Link]
-
Greenhill, J. V., & Lue, P. (1993). Amidines and guanidines in medicinal chemistry. Progress in Medicinal Chemistry, 30, 203-326. [Link]
-
Jo, D. G., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1696. [Link]
-
Jung, M., et al. (2023). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 25(30), 5595-5600. [Link]
-
Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. (2025, October 30). ResearchGate. [Link]
-
Dawes, B. (1953). Structure-activity relationships of amidine derivatives. British Journal of Pharmacology and Chemotherapy, 8(4), 414-425. [Link]
-
Gellman, S. H., et al. (2006). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters, 8(23), 5373-5376. [Link]
-
Jung, M., et al. (2023). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 25(30), 5595-5600. [Link]
-
Jen, T., et al. (1972). Amidines and related compounds. 6. Structure-activity relations of antihypertensive and antisecretory agents related to clonidine. Journal of Medicinal Chemistry, 15(7), 727-731. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
El-Emary, T. I. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(15), 1-33. [Link]
-
Wang, Y., et al. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science, 11(15), 3865-3870. [Link]
- CN108329322B - Preparation method of vildagliptin cyclic amidine impurity. (n.d.). Google Patents.
-
Huh, S., et al. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9294-9298. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Amidine - Wikipedia [en.wikipedia.org]
- 7. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amidines and guanidines in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tetrahydropyrimidine-Based Ligands for Biological Targets
Abstract
The tetrahydropyrimidine (THP) scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its inherent structural features, including a partially saturated six-membered ring with two nitrogen atoms, provide a versatile three-dimensional framework for interacting with a wide array of biological macromolecules. This guide offers a comprehensive exploration of tetrahydropyrimidine-based ligands, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the foundational synthesis strategies, dissect the nuanced interactions with key biological targets, and provide field-proven insights into ligand design and optimization. This document is structured to serve not merely as a repository of information, but as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols to empower your research and development endeavors.
The Chemical Core: Synthesis of the Tetrahydropyrimidine Scaffold
The therapeutic potential of any scaffold is fundamentally linked to its synthetic accessibility. For tetrahydropyrimidines, the Biginelli reaction, a one-pot multicomponent reaction first reported in 1891, remains the most robust and widely utilized synthetic strategy.[2][3][4] This reaction's elegance lies in its convergence, efficiently assembling three simple precursors—an aldehyde, a β-keto ester, and urea or thiourea—into the complex THP core.[5]
The enduring appeal of the Biginelli reaction stems from its operational simplicity and the structural diversity it can generate. By varying the three primary components, a vast chemical space of THP derivatives can be explored. Modern advancements have further refined this classic transformation, with the introduction of various Lewis acid catalysts, and the application of microwave irradiation or ultrasound to enhance reaction rates and yields.[2][6]
Causality in Synthesis: The Rationale Behind the Biginelli Reaction
The choice of the Biginelli reaction is a strategic one. Multicomponent reactions are highly valued in drug discovery for their efficiency and atom economy. Instead of a linear, multi-step synthesis that often suffers from cumulative yield loss, this one-pot approach rapidly generates complexity. The mechanism, while subject to some debate depending on the specific catalysts and reactants, generally proceeds through a series of acid-catalyzed condensation and cyclization steps. Understanding this allows chemists to rationally select catalysts—for instance, using Lewis acids like Cu(OTf)₂ or Yb(OTf)₃ can significantly improve yields and reduce reaction times compared to traditional acid catalysis.[6]
General Experimental Protocol: Microwave-Assisted Biginelli Synthesis of a THP Derivative
This protocol describes a representative synthesis, which must be adapted based on the specific substrates used. The use of microwave irradiation is a key process intensification technique, drastically reducing reaction times from hours to minutes.[7]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (3 mL)
-
Catalytic amount of concentrated HCl or a Lewis acid (e.g., CuCl₂·2H₂O)[8]
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Component Assembly: In a 10 mL microwave synthesis vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea/thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (3 mL) and a catalytic amount of the chosen acid (e.g., 2-3 drops of conc. HCl).[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for 10-15 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified tetrahydropyrimidine derivative.[8]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][6][10]
Visualization: The Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.
Biological Targets and Mechanisms of Action
The THP scaffold's true power lies in its ability to be decorated with a variety of functional groups, enabling it to target a diverse range of biological entities with high specificity. This section explores key therapeutic areas where THP-based ligands have shown significant promise.
Enzyme Inhibition: A Versatile Strategy
THP derivatives are potent inhibitors of several clinically relevant enzymes. The core structure often serves as a rigid scaffold to position key pharmacophoric elements into the enzyme's active site.
Key Enzyme Targets:
-
α-Glucosidase (Antidiabetic): Certain THP derivatives have demonstrated significant α-glucosidase inhibitory activity, stronger in some cases than the commercial drug acarbose.[4][11] Inhibition of this enzyme in the intestine delays carbohydrate digestion, leading to a reduction in postprandial hyperglycemia.
-
Thymidylate Kinase (Anti-tubercular): The enzyme thymidylate kinase from Mycobacterium tuberculosis (MTB-TMK) is essential for bacterial DNA synthesis and has low sequence identity with its human counterpart, making it an attractive drug target.[9] THP derivatives have been designed as selective inhibitors of MTB-TMK, demonstrating activity against both sensitive and multi-drug-resistant (MDR) strains.[9]
-
Neuraminidase (Antiviral): 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives have been identified as inhibitors of the neuraminidase enzyme of the influenza A virus, which is crucial for viral release from host cells.[12]
-
Dipeptidyl Peptidase-IV (DPP-IV) (Antidiabetic): THP derivatives linked to other heterocyclic moieties, such as 1,2,3-oxadiazole, have been designed as potent DPP-IV inhibitors.[13] In silico screening followed by in vitro assays confirmed high inhibitory activity, highlighting the scaffold's utility in creating novel treatments for type 2 diabetes.[13]
| Compound Class | Target Enzyme | Representative IC₅₀ Value | Therapeutic Area | Reference |
| Vanillin-derived THPMs | α-Glucosidase | 191.80 µM | Diabetes | [4] |
| THP-Thiones | MTB Thymidylate Kinase | 32 µg/mL (MIC) | Tuberculosis | [9] |
| Oxo-THP-Carboxylates | Influenza Neuraminidase | 17.64 µM | Influenza | [12] |
| Oxadiazole-linked THPs | DPP-IV | 13.14 µM | Diabetes | [13] |
| Table 1: Representative inhibitory activities of THP-based ligands against various enzymes. |
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a reliable method to screen THP compounds for their potential as antidiabetic agents.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds (THP derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.1 U/mL). Prepare a solution of pNPG in phosphate buffer (e.g., 1 mM).
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for another 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]
Anticancer Activity: Targeting Cell Division
The discovery of Monastrol, a THP derivative, as a specific inhibitor of the mitotic kinesin Eg5, was a landmark event.[4][10] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism is distinct from that of taxanes and vinca alkaloids, which target tubulin, offering a different avenue for cancer chemotherapy.
Numerous THP derivatives have since been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with some compounds showing IC₅₀ values in the low micromolar range.[4][10]
Protocol: MTT Cytotoxicity Assay
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (THP derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THP derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.[8]
Visualization: Mechanism of Mitotic Arrest by Eg5 Inhibition
Caption: THP-mediated inhibition of kinesin Eg5 leads to mitotic arrest.
Ligand Design and Optimization: A Senior Scientist's Perspective
Effective drug design is an iterative process that marries synthetic chemistry with biological evaluation and, increasingly, computational modeling. The THP scaffold is an excellent platform for applying Structure-Activity Relationship (SAR) principles.[14][15]
The Design-Synthesize-Test-Analyze (DSTA) Cycle
The core of modern drug discovery is the DSTA cycle. For THP ligands, this involves:
-
Design: Use existing SAR data and computational docking to hypothesize which modifications to the THP scaffold will improve potency or selectivity for a given target.[9][16] For example, docking studies might reveal a hydrophobic pocket in the target's active site, suggesting the addition of a halogenated phenyl group at the C4 position.[8]
-
Synthesize: Execute the synthesis of the designed analogues, often using the versatile Biginelli reaction.
-
Test: Screen the new compounds in relevant biological assays (e.g., enzyme inhibition, cytotoxicity).
-
Analyze: Correlate the structural changes with the biological activity data. Did the new modification improve activity? Did it impact solubility or other properties? This analysis feeds directly into the next design phase.
Causality in SAR: Why Specific Substitutions Matter
The choice of substituents is not arbitrary. It is a hypothesis-driven decision based on established medicinal chemistry principles.
-
Aromatic Ring at C4: This is a common feature. Substituents on this ring (e.g., halogens, nitro, hydroxyl groups) can profoundly impact activity. Electron-withdrawing groups might enhance binding through specific electronic interactions, while bulky groups can probe steric limits of the binding pocket.[6][10]
-
Ester at C5: The ester group can act as a hydrogen bond acceptor. Modifying the alkyl portion of the ester can influence solubility and pharmacokinetic properties.[10]
-
Substitution at N1 and N3: Unsubstituted N-H groups can serve as crucial hydrogen bond donors. However, substituting these positions can be used to block metabolism or explore additional binding interactions.[4]
Visualization: The Iterative Drug Design Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjstonline.com [rjstonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indian Journals [indianjournals.com]
- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 8. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, a molecule of significant interest in contemporary drug discovery and development. Given the limited availability of direct experimental data for this specific compound, this document establishes a foundational understanding through a combination of structural analysis, theoretical considerations based on its constituent aniline and tetrahydropyrimidine moieties, and detailed, field-proven experimental protocols for the determination of these properties. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive overview and a practical framework for empirical characterization.
Introduction and Molecular Structure
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a heterocyclic compound that merges an aromatic amine with a cyclic amidine. This unique structural combination suggests a range of physicochemical properties that are critical to its behavior in biological systems, including its potential as a selective M1 agonist for the treatment of cognitive deficits associated with conditions like Alzheimer's disease[1]. The molecule's structure, depicted in Figure 1, forms the basis for the forthcoming discussions on its physical properties.
Figure 1: Chemical Structure of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Caption: 2D structure of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | PubChem[2] |
| Molecular Weight | 175.23 g/mol | PubChem[2] |
| SMILES | C1CNC(=NC1)C2=CC=C(C=C2)N | PubChem[2] |
| InChI | InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | PubChem[2] |
| InChIKey | ZPDYCNXXQBVTQP-UHFFFAOYSA-N | PubChem[2] |
| XlogP (predicted) | 0.6 | PubChem[2] |
Melting Point
The melting point of a compound is a critical indicator of its purity and is influenced by the strength of intermolecular forces in its crystal lattice. For 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, the presence of both hydrogen bond donors (the aniline and amidine N-H groups) and acceptors (the nitrogen atoms) suggests a relatively high melting point due to strong intermolecular hydrogen bonding. Aromatic amines are typically low-melting solids[3]. However, the addition of the polar tetrahydropyrimidine ring is expected to increase the melting point compared to simple aniline.
Predictive Approaches to Melting Point Determination
In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide estimations. These models correlate structural features with physical properties[4][5][6][7]. For a reliable prediction, a model trained on a diverse set of structurally similar compounds, particularly those containing both aromatic amine and cyclic amidine functionalities, would be necessary.
Experimental Protocol for Melting Point Determination
The determination of a melting point is a fundamental technique to characterize a compound and assess its purity[8][9][10].
Method: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1°C) is indicative of a pure compound[8].
Caption: Workflow for experimental melting point determination.
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The structure of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, with its polar amine and amidine groups, suggests some degree of aqueous solubility. Conversely, the aromatic ring contributes to its lipophilicity. The overall solubility will be a balance of these opposing characteristics and is expected to be pH-dependent due to the basic nature of the amine and amidine functionalities. The hydrochloride salt of a related compound, aniline hydrochloride, is soluble in water[11].
Predictive Approaches to Solubility
Computational models can estimate solubility based on a molecule's structural descriptors[12][13][14][15][16]. These methods range from QSPR models to more complex molecular dynamics simulations that calculate the free energy of solvation.
Experimental Protocol for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility[17][18][19].
Method: Shake-Flask Equilibrium Solubility
-
Preparation of Saturated Solution: An excess amount of solid 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is added to a known volume of the solvent (e.g., buffered aqueous solution at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH-Solubility Profile: The experiment is repeated at different pH values (e.g., from pH 1.2 to 7.4) to generate a pH-solubility profile, which is particularly important for ionizable compounds.
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pHs. 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline has two basic centers: the aniline nitrogen and the amidine group. The aniline moiety is a weak base, while the cyclic amidine is a significantly stronger base. The pKa of a base refers to the pKa of its conjugate acid[17].
Predictive Approaches to pKa Determination
The pKa of substituted anilines and amidines can be predicted with reasonable accuracy using computational methods[20][21][22][23]. These methods often employ quantum chemical calculations to determine the free energy change of protonation.
Experimental Protocol for pKa Determination
Potentiometric titration is a common and accurate method for determining the pKa of a compound.
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.
Spectroscopic Properties
Spectroscopic data provides valuable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the N-H protons of the amine and amidine groups, and the aliphatic protons of the tetrahydropyrimidine ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group[24][25][26][27]. The N-H protons will likely appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the carbons of the tetrahydropyrimidine ring, including the unique chemical shift of the amidine carbon[28].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching vibrations for the primary amine and the secondary amine within the amidine group, typically in the range of 3300-3500 cm⁻¹[29][30][31][32].
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
Experimental Protocol for Spectroscopic Analysis
Method: Acquiring NMR and IR Spectra
-
NMR Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard like tetramethylsilane (TMS). The solution is then transferred to an NMR tube.
-
NMR Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
IR Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
IR Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer[33].
Conclusion
References
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved March 4, 2026, from [Link]
- Gharagheizi, F., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(21), 7273-7279.
- Li, J., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8.
-
Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved March 4, 2026, from [Link]
- Maciel, G. E., & Savitsky, G. B. (1965). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 69(11), 3925-3929.
-
Li, J., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. AIP Publishing. Retrieved March 4, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved March 4, 2026, from [Link]
- Mathias, A. (1963). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance*. CORROSION, 19(5), 155t-158t.
-
Request PDF. (n.d.). Computational Tools for Solubility Prediction. Retrieved March 4, 2026, from [Link]
-
Spectroscopy Tutorial: Amines. (n.d.). Retrieved March 4, 2026, from [Link]
- Lynch, B. M., et al. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605.
-
Gharagheizi, F., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. ACS Publications. Retrieved March 4, 2026, from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved March 4, 2026, from [Link]
-
Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. (2025, March 10). ISAR Publisher. Retrieved March 4, 2026, from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved March 4, 2026, from [Link]
-
QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, December 31). DergiPark. Retrieved March 4, 2026, from [Link]
-
Determination of Melting Point. (n.d.). PennWest University. Retrieved March 4, 2026, from [Link]
-
Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Retrieved March 4, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Online Library. Retrieved March 4, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 4, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 4, 2026, from [Link]
-
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved March 4, 2026, from [Link]
-
<1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved March 4, 2026, from [Link]
-
Tetko, I. V., et al. (2016). The development of models to predict melting and pyrolysis point data associated with several hundred thousand compounds mined from PATENTS. PMC. Retrieved March 4, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). PMC. Retrieved March 4, 2026, from [Link]
-
FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024, September 9). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Retrieved March 4, 2026, from [Link]
- Müller, K., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal, 13(32), 1100-1115.
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 4, 2026, from [Link]
-
pKa predictions of some aniline derivatives by ab initio calculations. (2014, April 1). Iranian chemical communication. Retrieved March 4, 2026, from [Link]
-
Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. Retrieved March 4, 2026, from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
-
Material and Methods: Experimental instruments Fourier-transformed infrared (FT-IR) spectra were collected in ATR mode (4000 to. (n.d.). Retrieved March 4, 2026, from [Link]
-
4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
Sources
- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline (C10H13N3) [pubchemlite.lcsb.uni.lu]
- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. article.isarpublisher.com [article.isarpublisher.com]
- 7. International Journal of Chemistry and Technology » Submission » QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods [dergipark.org.tr]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. athabascau.ca [athabascau.ca]
- 11. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]
- 12. Computational methodology for solubility prediction: Application to the sparingly soluble solutes [repository.cam.ac.uk]
- 13. Tools-Computational Pharmaceutics Group [computpharm.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. raytor.com [raytor.com]
- 19. uspnf.com [uspnf.com]
- 20. mdpi.com [mdpi.com]
- 21. mrupp.info [mrupp.info]
- 22. researchgate.net [researchgate.net]
- 23. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. content.ampp.org [content.ampp.org]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 32. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 33. rsc.org [rsc.org]
History of tetrahydropyrimidine synthesis in drug discovery
- 1. Indian Journals [indianjournals.com]
- 2. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Pyrantel Pamoate | 22204-24-6 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Key Intermediates for Tetrahydropyrimidine Synthesis
Abstract
The tetrahydropyrimidine (THPM) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The synthesis of these heterocycles is a field of continuous innovation, driven by the need for efficient, diverse, and stereoselective methodologies. This technical guide provides an in-depth analysis of the pivotal intermediates that underpin the major synthetic routes to THPMs. We will move beyond a simple recitation of reactions to explore the mechanistic rationale, the causality behind experimental choices, and the practical insights essential for researchers in drug discovery and development. The focus is on the most reliable and versatile intermediates, including those derived from the classic Biginelli reaction, 1,3-diamine condensations, and modern cycloaddition strategies.
Introduction: The Enduring Importance of Tetrahydropyrimidines
Tetrahydropyrimidines and their derivatives, such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), exhibit a remarkable breadth of biological activities.[1] They are recognized as calcium channel blockers, antihypertensive agents, alpha-1-a-antagonists, and have shown promise as antiviral, anti-inflammatory, and anticancer agents.[1][2] A prominent example is Monastrol, a selective inhibitor of the mitotic kinesin Eg5, which emerged from the screening of a diverse chemical library and has spurred significant interest in the Biginelli reaction as a source of novel therapeutic leads.[3][4] The efficacy and versatility of THPM-based drugs necessitate a deep understanding of their synthesis, which invariably proceeds through a series of key reactive intermediates. This guide is structured to provide that understanding.
The Biginelli Reaction: A Classic Reimagined
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction (3CR) has become the most effective and widely used method for synthesizing dihydropyrimidines.[2][5][6] It involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2] While the original protocol suffered from low yields, modern advancements have transformed it into a highly efficient process.[7]
The Critical Intermediate: The N-Acyliminium Ion
The mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. However, substantial evidence from experimental and computational studies points to the "iminium route" as the most favorable pathway.[8][9][10]
From a practical standpoint, understanding this intermediate is crucial for reaction optimization. The rate-determining step is often the initial condensation between the aldehyde and urea to form an N-acyliminium ion.[2][10] This electrophilic species is the linchpin of the reaction, poised for nucleophilic attack by the enol or enolate of the β-dicarbonyl component.
// Nodes Reactants [label="Aldehyde + Urea", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label=<N-Acyliminium Ion(Key Intermediate)>, fillcolor="#FBBC05", fontcolor="#202124"]; Ketoester [label="β-Ketoester\n(Enol Form)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Open-Chain Adduct"]; DHPM [label="Dihydropyrimidinone\n(Final Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Iminium [label="Condensation\n(Rate-Limiting)"]; Iminium -> Adduct [label="Nucleophilic Attack"]; Ketoester -> Adduct [style=dashed]; Adduct -> DHPM [label="Cyclization &\nDehydration"];
// Invisible nodes for alignment {rank=same; Reactants; Ketoester;} } /dot
Figure 1: Simplified mechanism of the Biginelli reaction highlighting the central role of the N-Acyliminium ion intermediate.
Expert Insight: The stability and reactivity of the N-acyliminium ion are heavily influenced by the choice of catalyst and solvent. While traditional methods used strong Brønsted acids like HCl, these often lead to side reactions, especially with sensitive aldehydes.[7] The adoption of Lewis acids (e.g., Yb(OTf)₃, InCl₃) or the use of microwave assistance has proven highly effective.[3][10] Microwave heating, for example, can dramatically shorten reaction times from hours to minutes and often results in cleaner reactions with less byproduct formation, simplifying purification.[11]
Experimental Protocol: Microwave-Assisted Synthesis of Monastrol
This protocol is adapted from established microwave-assisted procedures, which offer significant advantages in speed and efficiency.[3][11]
Materials:
-
3-Hydroxybenzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Thiourea (1.5 mmol)
-
Ethanol (2-3 mL)
-
Catalytic amount of HCl (or a Lewis acid like Yb(OTf)₃)
Procedure:
-
Combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and the catalyst in a 10 mL microwave process vial.
-
Add ethanol and seal the vial with a septum cap.
-
Place the vial in a microwave reactor and heat to 100-140°C for 10-30 minutes. (Note: Microwave reactors operate under pressure; ensure all safety protocols are followed).
-
After the reaction, cool the vial to room temperature. A precipitate will typically form.
-
Collect the crude product by vacuum filtration, washing with cold ethanol or water.
-
The product can be further purified by recrystallization from ethanol or by column chromatography to yield pure Monastrol.[3]
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The formation of the desired product can be monitored by TLC. Final product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.[7]
Diamine Condensation Routes: Building the Backbone First
An alternative and highly effective strategy involves the condensation of a 1,3-diamine with a carbonyl-containing component. This approach offers a different retrosynthetic disconnection and provides access to THPMs with substitution patterns not easily achieved via the Biginelli reaction.
Key Intermediates: Cyclic Aminals and Enamines
The reaction of a 1,3-diamine (like 1,3-diaminopropane) with aldehydes or ketones typically proceeds through the formation of a cyclic aminal or a related hexahydropyrimidine intermediate. This intermediate can then be oxidized or further functionalized. Alternatively, reaction with β-dicarbonyl compounds can lead to enamine intermediates which then cyclize.
Figure 2: General workflow for THPM synthesis via 1,3-diamine condensation routes.
Expert Insight: This method is particularly powerful for creating specific stereoisomers. By using chiral 1,3-diamines, stereochemical information can be directly installed into the THPM core. A modular procedure based on the intramolecular allylic substitution of urea-tethered substrates allows for a stereodivergent synthesis, providing access to either syn- or anti-1,3-tetrahydropyrimidinones based on substrate control.[12] This level of control is often challenging to achieve in multicomponent reactions like the Biginelli synthesis.
Cycloaddition Strategies: The Power of Pericyclic Reactions
For constructing highly functionalized and stereochemically complex THPMs, cycloaddition reactions, particularly the aza-Diels-Alder reaction, are an invaluable tool. These reactions form the heterocyclic ring in a single, often highly stereocontrolled, step.
Key Intermediates: 2-Azadienes and Azoalkenes
The inverse-electron-demand aza-Diels-Alder reaction is a powerful method for synthesizing six-membered nitrogen heterocycles.[13] In this context, the key intermediates are electron-deficient dienes, such as azoalkenes (1,2-diaza-1,3-dienes) or 2-azadienes . These reactive species undergo a [4+2] cycloaddition with an electron-rich dienophile (e.g., an enol ether or an olefin) to construct the tetrahydropyridazine or tetrahydropyrimidine ring system.[13][14]
Expert Insight: The generation of the reactive aza-diene intermediate in situ is a critical aspect of this methodology. For example, azoalkenes can be generated from the oxidation of ketohydrazones using an oxidant like TEMPO or from α-halogeno hydrazones with a base.[15][16] The choice of catalyst, often a chiral Lewis acid, is paramount for controlling the enantioselectivity of the cycloaddition, making this a premier strategy for asymmetric synthesis.[17]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemistry, and scale of the target THPM.
| Synthetic Route | Key Intermediate(s) | Primary Advantages | Common Limitations |
| Biginelli Reaction | N-Acyliminium Ion | Operational simplicity (one-pot), readily available starting materials, high functional group tolerance.[5][7] | Limited stereocontrol in basic setup, sometimes low yields with aliphatic aldehydes.[7] |
| Diamine Condensation | Cyclic Aminal, Enamine | Access to diverse substitution patterns, excellent for installing stereocenters via chiral diamines.[12][18] | Often a multi-step process, may require protecting groups. |
| Aza-Diels-Alder | Azadienes, Azoalkenes | High stereocontrol (diastereo- and enantioselectivity), access to complex polycyclic systems.[16][17] | Substrate scope can be limited, may require specialized catalysts and precursors. |
Conclusion and Future Outlook
The synthesis of tetrahydropyrimidines is a mature yet vibrant field, continually evolving to meet the demands of modern drug discovery. The key intermediates—N-acyliminium ions, cyclic aminals, and azadienes—represent fundamental building blocks upon which these syntheses are built. While the Biginelli reaction remains a workhorse for its simplicity and efficiency, strategies involving diamine condensations and cycloadditions offer unparalleled control over stereochemistry and structural complexity.
Future progress will likely focus on the development of novel organocatalytic and transition-metal-catalyzed methods that expand the substrate scope and provide even greater stereocontrol.[19][20] The integration of flow chemistry and automated synthesis platforms with these robust methodologies will further accelerate the discovery of new tetrahydropyrimidine-based therapeutics. As application scientists and researchers, a deep mechanistic understanding of the intermediates discussed herein is not merely academic—it is the key to unlocking the full potential of this privileged scaffold.
References
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [7]
-
Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. PubMed. [3]
-
Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. SciSpace. [4]
-
Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [21]
-
Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. ResearchGate. [5]
-
Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Springer Nature Experiments. [11]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [1]
-
New Opportunities in the Synthesis of Monastrol. ResearchGate. [6]
-
Biginelli reaction. Wikipedia. [2]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [19]
-
A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro biological evaluation. Semantic Scholar. [22]
-
Tetrahydropyrimidines synthesis. [No specific source name provided]. [18]
-
The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. ACS Publications. [8]
-
A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. [23]
-
Catalytic asymmetric synthesis of drug molecules from tetrahydropyridine allyl chlorides using a key Suzuki−Miyaura-type coupling. ResearchGate. [20]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC. [24]
-
Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. HETEROCYCLES. [25]
-
Asymmetric synthesis of tetrahydropyridines 46 via the N‐triflylphosphoramide (R)‐XII catalyzed NED aza‐DAR of acyclic 1,3‐dienes 19 with N‐arylsulphonyl imines 45. ResearchGate. [17]
-
General mechanism of Biginelli tetrahydropyrimidines. ResearchGate. [9]
-
Biginelli Reaction. Organic Chemistry Portal. [10]
-
The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes. RSC Publishing. [13]
-
Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones. ChemRxiv. [16]
-
TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. [15]
-
Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT. [26]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [14]
-
Stereodivergent Synthesis of 1,3-syn- and -anti-Tetrahydropyrimidinones. ACS Publications. [12]
-
Synthesis and Characterization of Pyrimidine Derivatives of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole. Journal of Chemical and Pharmaceutical Research. [27]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Indian Journals [indianjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.org.bo [scielo.org.bo]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. rjstonline.com [rjstonline.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines [dspace.mit.edu]
- 27. jocpr.com [jocpr.com]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline from 4-Nitrobenzonitrile
Introduction: The Significance of the Cyclic Amidine Scaffold
The 1,4,5,6-tetrahydropyrimidine moiety, a cyclic amidine, is a privileged scaffold in medicinal chemistry and drug development.[1][2] The unique structural and electronic properties of the amidine group—notably its strong basicity and ability to participate in hydrogen bonding as a cation at physiological pH—make it a key pharmacophore for interacting with biological targets.[3] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potential as selective muscarinic M1 agonists for the treatment of cognitive deficits, such as those associated with Alzheimer's disease.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, a valuable intermediate for the development of novel therapeutics, starting from the readily available 4-nitrobenzonitrile.
Overall Synthetic Strategy: A Two-Step Approach
The synthesis is efficiently executed in two distinct and high-yielding steps: (1) the chemoselective reduction of the aromatic nitro group and (2) the construction of the tetrahydropyrimidine ring via intramolecular cyclization. This strategy is predicated on the differential reactivity of the functional groups present in the starting material and intermediate.
-
Step 1: Reduction of 4-Nitrobenzonitrile. The initial and critical step is the selective reduction of the nitro group to a primary amine without affecting the nitrile functionality. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and environmentally benign nature, producing water as the only byproduct.[4]
-
Step 2: Cyclization to 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline. The resulting 4-aminobenzonitrile undergoes a cyclization reaction with 1,3-diaminopropane. This reaction constructs the six-membered cyclic amidine. The reaction is typically facilitated by activating the nitrile group, often under acidic conditions, to promote nucleophilic attack by the diamine.[5][6]
Visualized Experimental Workflow
The following diagram outlines the complete synthetic pathway from the starting material to the final product.
Caption: Workflow for the synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline.
Detailed Experimental Protocols
Part A: Synthesis of 4-Aminobenzonitrile (Intermediate)
Principle: This step involves the catalytic hydrogenation of 4-nitrobenzonitrile. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it is highly active for the reduction of nitro groups while generally being unreactive towards nitriles under these conditions.[7] The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
Materials:
-
4-Nitrobenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol, anhydrous
-
Hydrogen (H₂) gas
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Maintain a positive pressure of hydrogen (e.g., balloon or as specified by the apparatus) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminobenzonitrile, which can be used in the next step without further purification if of sufficient purity.
Part B: Synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (Final Product)
Principle: This step is a cyclization reaction that forms the tetrahydropyrimidine ring. The reaction is an example of the Pinner reaction, where a nitrile reacts with an amine in the presence of an acid catalyst.[6][8] The acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by the primary amine groups of 1,3-diaminopropane.
Materials:
-
4-Aminobenzonitrile
-
1,3-Diaminopropane
-
Toluene
-
Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for azeotropic water removal (Dean-Stark trap)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-aminobenzonitrile (1.0 eq) and toluene.
-
Reagent Addition: Add 1,3-diaminopropane (1.1 to 1.5 eq) to the mixture.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid.
-
Cyclization: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to obtain the pure 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline.
Data Summary and Characterization
The following table summarizes typical results for this two-step synthesis.
| Parameter | Step 1: Reduction | Step 2: Cyclization |
| Starting Material | 4-Nitrobenzonitrile | 4-Aminobenzonitrile |
| Key Reagents | H₂, 10% Pd/C | 1,3-Diaminopropane, HCl |
| Solvent | Ethanol | Toluene |
| Typical Yield | >95% | 70-85% |
| Purity (by HPLC) | >98% | >98% after purification |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: 1,4,5,6-Tetrahydropyrimidin-2-amine in Polymer Chemistry.
- Google Patents. (2023). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
- Aly, A. A. et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.).
- Aly, A. A., et al. (2025). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles.
- ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
- RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II).
- Wikipedia. (n.d.). Pinner reaction.
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile.
- PubMed. (n.d.).
- ACS Publications. (2023).
- Google Patents. (n.d.).
- 8_Tetrahydropyrimidines synthesis. (2013).
- National Institutes of Health. (n.d.).
- YouTube. (2019).
- Patsnap. (2020). Preparation method of aminobenzonitrile - Eureka.
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.).
- J&K Scientific. (2025). Pinner Reaction.
- ChemRxiv. (n.d.).
- Google Patents. (n.d.). US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2 ....
- VNUHCM Journal of Natural Sciences. (2025).
- ResearchGate. (2026). (PDF)
- ACS Publications. (2025).
- ACS Publications. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
Synthesis of 2-Aryl-1,4,5,6-Tetrahydropyrimidines: A Comprehensive Guide to the Condensation of 1,3-Diaminopropane with Aryl Nitriles
Introduction: The Significance of 2-Aryl-1,4,5,6-Tetrahydropyrimidines
The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. These cyclic amidines serve as crucial building blocks and key pharmacophores in a wide array of biologically active molecules. Their inherent basicity and capacity for hydrogen bonding allow for potent interactions with various biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3]
Notably, specific 2-aryl-1,4,5,6-tetrahydropyrimidine derivatives have been investigated as selective muscarinic M1 agonists, which are of interest for treating cognitive deficits associated with Alzheimer's disease.[4] The direct condensation of 1,3-diaminopropane with aryl nitriles represents a fundamental and efficient method for constructing this valuable heterocyclic system. This guide provides a detailed exploration of the underlying chemistry, reaction mechanisms, and practical laboratory protocols for this important transformation.
Reaction Mechanism and Rationale
The formation of 2-aryl-1,4,5,6-tetrahydropyrimidines from 1,3-diaminopropane and an aryl nitrile is a cyclocondensation reaction. The overall transformation can be understood as a two-stage process: initial amidine formation followed by intramolecular cyclization.
The reaction is typically facilitated by a catalyst, which can be a Lewis acid, a Brønsted acid, a strong base, or an organocatalyst. The catalyst's role is to activate the nitrile group, making it more susceptible to nucleophilic attack by the amine.
Catalyst-Free Approach: In some instances, particularly with electron-poor nitriles, the reaction can proceed without a catalyst at elevated temperatures. The nucleophilicity of the diamine is sufficient to attack the electrophilic carbon of the nitrile.
Acid Catalysis: Lewis acids or Brønsted acids activate the nitrile by coordinating to the nitrogen atom, which increases the electrophilicity of the nitrile carbon. This facilitates the attack by the amine.
Base Catalysis: Strong bases can deprotonate the amine, increasing its nucleophilicity and promoting its addition to the nitrile.
Organocatalysis: Certain organocatalysts, such as N-acetylcysteine, can facilitate the reaction through a proposed mechanism involving the formation of a transient, more reactive intermediate.[5]
The initial addition of one of the amino groups of 1,3-diaminopropane to the nitrile forms an N-substituted amidine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the amidine carbon, leading to the formation of the stable six-membered tetrahydropyrimidine ring with the elimination of ammonia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidine synthesis by imidoylation [organic-chemistry.org]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Reduction of Nitro-Tetrahydropyrimidine Intermediates to Aminotetrahydropyrimidines: A Comprehensive Application Note and Protocol
Executive Summary
Aminotetrahydropyrimidines are privileged pharmacophores frequently embedded in kinase inhibitors, GPCR ligands, and antimicrobial agents. They are typically accessed via multicomponent aza-Henry reactions that yield nitro-tetrahydropyrimidine intermediates. The critical bottleneck in this synthetic pathway is the chemoselective reduction of the aliphatic/alicyclic nitro group to a primary amine without triggering ring-opening, amidine hydrolysis, or over-reduction of the endocyclic double bonds. This application note details the mechanistic rationale, comparative data, and self-validating protocols for achieving high-yielding, chemoselective reductions of these complex intermediates.
The Chemoselectivity Challenge in Tetrahydropyrimidine Synthesis
The reduction of an aliphatic nitro group on a partially saturated heterocycle presents unique challenges. Tetrahydropyrimidines often contain sensitive functionalities, such as endocyclic alkenes (e.g., 1,2,3,4-tetrahydropyrimidines) and basic nitrogen centers. Traditional harsh reduction methods—such as high-pressure catalytic hydrogenation or strongly acidic dissolving metal reductions (e.g., Fe/HCl)—can lead to off-target alkene reduction or hydrolytic cleavage of the cyclic amidine/aminal core ()[1]. Consequently, modern drug development relies on mild, highly chemoselective modalities to preserve the structural integrity of the heterocycle.
Mechanistic Trajectory of Aliphatic Nitro Reduction
The transformation of an aliphatic nitro group to a primary amine is not a single-step process; it proceeds via a sequential transfer of electrons and protons. The nitro group is initially reduced to a nitroso intermediate, which is rapidly reduced to a hydroxylamine, and finally cleaved to the primary amine[1]. Stalling at the hydroxylamine stage is a common failure mode in sterically hindered tetrahydropyrimidines.
Mechanistic sequence of aliphatic nitro reduction to primary amine.
Comparative Analysis of Reduction Modalities
Selecting the appropriate reduction strategy requires balancing reactivity with functional group tolerance. The table below summarizes the quantitative and qualitative profiles of standard and emerging reduction methodologies ()[2].
| Reduction Strategy | Reagents | Chemoselectivity Profile | Typical Yield | Scalability / Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH | Low : Frequently reduces endocyclic alkenes and dehalogenates. | 60–85% | Excellent for fully saturated, robust rings. Requires pressure vessels. |
| Transfer Hydrogenation | HCOONH₄, 10% Pd/C, EtOH | Moderate : Tolerates most alkenes but can stall at hydroxylamine. | 70–90% | Good for batch scale. Avoids high-pressure H₂ gas[2]. |
| Metal-Free Silane | HSiCl₃, DIPEA, DCM | High : Preserves alkenes, halogens, and carbonyls. | 85–98% | Excellent. Compatible with continuous-flow synthesis[3]. |
| Borohydride / Metal | NaBH₄, Ni(PPh₃)₄, EtOH | High : Mild conditions, tolerates sensitive heterocycles. | 75–88% | Moderate. Requires transition metal removal post-reaction[4]. |
Validated Methodologies & Self-Validating Protocols
Protocol A: Metal-Free Trichlorosilane Reduction (Highly Chemoselective)
This protocol utilizes trichlorosilane (HSiCl₃) and a tertiary amine to generate a highly reactive, yet chemoselective dichlorosilylene intermediate. It is the premier choice for tetrahydropyrimidines containing sensitive reducible functional groups ()[3].
Step-by-step workflow for the metal-free reduction of nitro-tetrahydropyrimidines.
Step-by-Step Methodology:
-
Substrate Preparation : Dissolve the nitro-tetrahydropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Causality: HSiCl₃ reacts violently with moisture to form siloxanes and HCl. Anhydrous conditions are mandatory to prevent premature reagent degradation.
-
-
Base Addition : Cool the solution to 0 °C under an inert atmosphere (N₂/Ar) and add N,N-Diisopropylethylamine (DIPEA, 4.0 eq).
-
Causality: DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents nucleophilic attack on the silane, directing the reaction exclusively toward the formation of the active reducing species[3].
-
-
Reductant Addition : Add Trichlorosilane (HSiCl₃, 3.5 eq) dropwise over 10 minutes.
-
Self-Validation: Upon addition, the clear solution will transition to a thick, cloudy white suspension. This visual cue validates the formation of the amine hydrochloride salt byproduct, confirming successful silane activation. If the solution remains clear after 15 minutes, the silane has likely degraded; discard and use a fresh bottle.
-
-
Reaction & Monitoring : Warm the mixture to room temperature and stir for 2–4 hours. Monitor via LC-MS.
-
Self-Validation: Look for the complete disappearance of the starting material mass and the absence of the M+16 peak (hydroxylamine intermediate). The presence of the M+16 peak indicates incomplete reduction, requiring an additional 1.0 eq of HSiCl₃.
-
-
Quenching : Cool the reaction back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Causality: NaHCO₃ is a mild base that safely neutralizes the generated HCl and decomposes unreacted silane without causing hydrolytic ring-opening of the tetrahydropyrimidine.
-
-
Isolation : Separate the organic layer, extract the aqueous layer with DCM (2x), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH/NH₄OH gradient).
Protocol B: Catalytic Transfer Hydrogenation (Robust & Scalable)
Ideal for robust tetrahydropyrimidines lacking other reducible double bonds, utilizing in situ hydrogen generation[2].
Step-by-Step Methodology:
-
Preparation : Dissolve the nitro-tetrahydropyrimidine (1.0 eq) in absolute ethanol (0.2 M). Add 10% Pd/C (10 mol% Pd).
-
Donor Addition : Add Ammonium formate (HCOONH₄, 5.0 eq) in a single portion at room temperature.
-
Causality: Ammonium formate decomposes on the palladium surface to generate H₂ and NH₃. This provides a controlled, low-pressure hydrogen source, minimizing over-reduction risks associated with H₂ balloons.
-
-
Heating & Reaction : Heat the mixture to 60 °C.
-
Self-Validation: Effervescence (CO₂ and NH₃ gas evolution) will be observed upon reaching 60 °C. The cessation of this bubbling serves as an internal physical indicator that the formate has been fully consumed and the transfer hydrogenation is nearing completion.
-
-
Filtration & Isolation : Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Self-Validation: Spot the filtrate on a TLC plate and stain with Ninhydrin. A distinct red/purple spot at a lower Rf than the starting material validates the presence of the primary amine. Concentrate the filtrate and partition between EtOAc and water to remove residual formate salts.
-
Analytical Validation & Troubleshooting
-
Hydroxylamine Stalling : If LC-MS reveals a persistent M+16 peak, the reduction has stalled at the hydroxylamine stage. In Protocol A, this is usually due to wet solvent. In Protocol B, it indicates catalyst poisoning; filter the reaction, add fresh Pd/C and ammonium formate, and resubject to heat.
-
Ring Opening / Amidine Hydrolysis : If mass spectrometry shows a mass corresponding to M+18 (addition of water) with the loss of the cyclic structure, the tetrahydropyrimidine has hydrolyzed. Ensure the quench step in Protocol A strictly utilizes NaHCO₃ at 0 °C, avoiding strong aqueous acids or prolonged exposure to unbuffered water.
References[1] Title: Reduction of nitro compounds - Wikipedia
Source : Wikipedia URL :[Link][4] Title : Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source : Journal of Synthetic Chemistry URL :[Link][2] Title : Amine synthesis by nitro compound reduction Source : Organic Chemistry Portal URL : [Link][3] Title : Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane Source : PubMed Central (PMC) URL :[Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of Cyclic Amidines
An Application Note and Protocol from a Senior Application Scientist
Abstract
Cyclic amidines are a significant class of compounds in pharmaceutical development, valued for their diverse biological activities. However, their inherent basicity and potential for chemical instability present unique challenges for analytical chemists. This application note provides a detailed, science-based framework for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of cyclic amidines and their related impurities. We will delve into the causality behind methodological choices, from column and mobile phase selection to a rigorous validation strategy compliant with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical control strategy for cyclic amidine-based active pharmaceutical ingredients (APIs).
Introduction: The Analytical Challenge of Cyclic Amidines
Cyclic amidines are characterized by the -N=C(R)-N- functional group integrated into a ring structure. This moiety imparts a strong basic character (pKa typically > 10), making these molecules prone to protonation under typical reversed-phase HPLC conditions. While this can be leveraged for retention, it also introduces significant analytical hurdles:
-
Peak Tailing: The protonated, positively charged amidine can interact with negatively charged residual silanols on standard silica-based stationary phases, leading to asymmetrical, tailing peaks and poor resolution.
-
Metal Chelation: The nitrogen atoms in the amidine group can chelate with trace metals in the HPLC flow path (e.g., stainless-steel frits, column hardware), causing analyte loss, poor peak shape, and reduced recovery.[1]
-
Hydrolytic Instability: The amidine functional group can be susceptible to hydrolysis, particularly at pH extremes, leading to the formation of degradation products that must be monitored and controlled.
A well-developed HPLC method must not only quantify the main component but also separate it from process impurities and degradation products, making it "stability-indicating." The objective of such a method is to demonstrate that it is suitable for its intended purpose through a comprehensive validation process.[2][3]
Foundational Strategy: Analyte-Centric Method Development
A successful method is built upon a thorough understanding of the analyte's physicochemical properties. The development process should be systematic, starting with component selection and progressing through optimization and validation.
Stationary Phase Selection: Mitigating Peak Asymmetry
The choice of the stationary phase is the most critical factor in controlling the chromatography of basic compounds like cyclic amidines.
-
Initial Screening: A modern, high-purity silica C18 column is a common starting point due to its versatility and hydrophobic retention mechanism.[4] However, for cyclic amidines, standard C18 columns may not be sufficient.
-
Rationale for Alternatives:
-
High-pH Stable Phases: Using a mobile phase with a high pH (>8) deprotonates the cyclic amidine, neutralizing its charge and minimizing interactions with silanols. This requires columns specifically designed for high pH environments, such as hybrid-particle or polymer-based columns, which resist silica dissolution.[5]
-
Phenyl Phases: If the cyclic amidine contains aromatic rings, a phenyl stationary phase can offer alternative selectivity through π-π interactions, which can help resolve closely eluting impurities.[6]
-
Bioinert/Biocompatible Hardware: To counter analyte loss due to metal chelation, using columns with bioinert hardware (e.g., PEEK-lined stainless steel or specialized coatings) is highly recommended.[1] This ensures that the entire wetted surface is non-interactive, improving recovery and peak shape.
-
Mobile Phase Optimization: The Key to Control
The mobile phase composition, particularly its pH, is a powerful tool for manipulating the retention and peak shape of ionizable compounds.
-
pH Control: The mobile phase pH must be stable and controlled using a buffer. For cyclic amidines, operating at either low pH (e.g., 2.5-3.5) or high pH (e.g., 9-10.5) is advisable.
-
Low pH: Keeps the amidine consistently protonated. A low pH can improve retention on some phases but requires a high-quality, end-capped column to minimize silanol interactions.
-
High pH: Neutralizes the amidine, significantly reducing peak tailing and often leading to better peak symmetry.
-
-
Buffer Selection: The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH for effective buffering.[7]
-
For UV Detection: Phosphate buffers are excellent for their buffering capacity but are non-volatile and can precipitate with high concentrations of organic solvent.
-
For LC-MS: Volatile buffers such as ammonium formate or ammonium acetate are required as they will not foul the mass spectrometer source.[7]
-
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent as it has a lower viscosity and UV cutoff compared to methanol. However, methanol can sometimes offer different selectivity and should be evaluated during development.
The overall workflow for method development is a logical progression from initial screening to final validation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of use. This is a mandatory part of a self-validating system.[8]
Procedure:
-
Prepare a standard solution of the cyclic amidine reference standard at the target concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the key SST parameters from the resulting chromatograms.
Acceptance Criteria (based on USP <621>): [8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing indicates undesirable secondary interactions. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Measures the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pumping system and mobile phase composition. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A higher number indicates sharper peaks. |
Protocol 2: Forced Degradation Studies
Objective: To intentionally degrade the API to generate potential degradation products and demonstrate the method's ability to separate them from the parent peak (specificity). This is a core requirement for a stability-indicating method under ICH guideline Q1A(R2).[9][10]
Procedure:
-
Prepare stock solutions of the cyclic amidine API (e.g., at 1 mg/mL).
-
Subject the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation.[9]
-
For each condition, also prepare a placebo and a blank solution subjected to the same stress.
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration and analyze using the developed HPLC method.
-
Assess peak purity of the parent peak using a PDA detector to ensure it is spectrally homogenous.
Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 8-24 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry Heat (e.g., 80 °C) | 48 hours |
| Photolytic | ICH-compliant light chamber (UV/Vis) | Expose for a defined period (e.g., 1.2 million lux hours) |
The relationship between forced degradation and proving method specificity is crucial for validation.
Caption: Proving method specificity via forced degradation.
Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][11] The following parameters must be evaluated.
Specificity
-
Procedure: Analyze samples from the forced degradation study. Inject individual solutions of known impurities if available.
-
Acceptance Criteria: The method must be able to resolve the main cyclic amidine peak from all degradation products and process impurities. Resolution (Rs) should be > 2.0 between adjacent peaks. The parent peak should pass peak purity analysis.[12]
Linearity and Range
-
Procedure: Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target assay concentration). Perform triplicate injections at each level.
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.[13]
Example Linearity Data:
| Concentration (% of Target) | Concentration (µg/mL) | Avg. Peak Area |
| 50% | 50 | 510,200 |
| 80% | 80 | 815,600 |
| 100% | 100 | 1,021,500 |
| 120% | 120 | 1,225,100 |
| 150% | 150 | 1,530,300 |
| Results | R² = 0.9998 | y = 10200x + 1250 |
Accuracy (as % Recovery)
-
Procedure: Spike a placebo (formulation matrix without the API) with the cyclic amidine standard at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance or finished product.[12][13]
Example Accuracy Data:
| Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 101.1 | 100.9% |
| 120% | 119.9 | 118.8 | 99.1% |
| Average | 99.8% |
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[12]
Example Precision Data:
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay Result | 0.8% | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., SST parameters, assay value).
-
Parameters to Vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Organic modifier composition (e.g., ± 2%)
-
-
Acceptance Criteria: The system suitability parameters must still pass, and the assay results should not significantly change, demonstrating the method's reliability during normal usage.[14]
Conclusion
The successful analysis of cyclic amidines by HPLC is achievable but requires a scientifically-driven approach that directly addresses their unique chemical properties. By carefully selecting a modern, appropriate stationary phase, optimizing the mobile phase pH to control ionization, and considering the use of bioinert hardware, common issues like peak tailing and analyte loss can be overcome. The subsequent validation of the method according to ICH Q2(R1) guidelines, including rigorous forced degradation studies to prove specificity, ensures the final analytical procedure is robust, reliable, and fit for purpose in a regulated drug development environment. This comprehensive approach provides confidence in the quality and stability data generated for cyclic amidine-based pharmaceuticals.
References
-
HPLC Analysis of cyclo-oligoamides 6 and 66. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of vildagliptin cyclic amidine impurity. (2019). Google Patents.
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method. (2020). MTC USA. Retrieved from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2023). Veeprho. Retrieved from [Link]
-
Enhanced Stability Stationary Phases for HPLC. (2005). LCGC International. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). Food and Drug Administration. Retrieved from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Retrieved from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2024). International Journal of Research and Review. Retrieved from [Link]
-
What is a Forced Degradation Study as per ICH Guideline? (2024). ResolveMass. Retrieved from [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2022). Technology Networks. Retrieved from [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]
-
HPLC Separation Modes. (n.d.). Waters. Retrieved from [Link]
-
Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (2022). Waters Corporation. Retrieved from [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). PMC. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
-
Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. (2020). PMC. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advances in Pharmacy, Biology and Chemistry. Retrieved from [Link]
-
RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. (2018). ResearchGate. Retrieved from [Link]
-
The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. (2023). Waters Corporation. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Solving Key Challenges in (Bio)pharmaceutical Analyses. (2024). LCGC International. Retrieved from [Link]
-
Stability of mobile phase in oligonucleotide analysis with LC-MS. (n.d.). YMC Europe. Retrieved from [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2023). PMC. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. Retrieved from [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2023). ResearchGate. Retrieved from [Link]
-
Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC in pharmaceutical analytics - 2023. (2023). Wiley Analytical Science. Retrieved from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). Therapeutic Goods Administration (TGA). Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. labtech.tn [labtech.tn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mac-mod.com [mac-mod.com]
- 8. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline hydrochloride salt
An Application Note and Protocol for the Synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline Hydrochloride: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive methodology for the synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline hydrochloride. The 2-amino-1,4,5,6-tetrahydropyrimidine scaffold is a significant structural motif in medicinal chemistry, recognized as a key pharmacophore in a variety of biologically active compounds due to the hydrogen bonding capabilities and inherent basicity of its cyclic guanidine group.[1] This document outlines a reliable two-step synthetic pathway, commencing with the formation of the free base, 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, followed by its conversion to the more stable and soluble hydrochloride salt. The protocols detailed herein are designed for researchers in drug discovery and development, providing in-depth procedural instructions, mechanistic insights, characterization data, and essential safety protocols.
Introduction and Scientific Rationale
The tetrahydropyrimidine ring system is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2] The title compound, 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, serves as a crucial building block for the synthesis of more complex molecules, leveraging the reactive aniline functional group for further derivatization.
The synthetic strategy presented is based on the well-established cyclization of a 1,3-diamine with a suitable one-carbon synthon.[1] This application note details a robust procedure for the synthesis, purification, and characterization of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline and its subsequent conversion to the hydrochloride salt, which often exhibits improved stability and handling characteristics.
Chemical Profile and Properties
A clear understanding of the physicochemical properties of the target compound is essential for its successful synthesis and application.
| Property | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (Free Base) | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline Hydrochloride |
| Molecular Formula | C₁₀H₁₃N₃ | C₁₀H₁₄ClN₃ |
| Molecular Weight | 175.23 g/mol | 211.69 g/mol |
| IUPAC Name | 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | 4-(1,4,5,6-tetrahydropyrimidin-2-yl)anilinium chloride |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in water, methanol |
Synthetic Workflow Overview
The synthesis is a two-part process. First, the free base is prepared via the cyclization of 4-aminobenzonitrile with 1,3-diaminopropane. Second, the purified free base is converted to its hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (Free Base)
Materials and Reagents:
-
4-Aminobenzonitrile
-
1,3-Diaminopropane
-
Toluene
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzonitrile (1.0 eq) and 1,3-diaminopropane (1.5 eq).
-
Solvent Addition: Add toluene to the flask to create a suspension (approximately 5-10 mL of toluene per gram of 4-aminobenzonitrile).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane or ethyl acetate) to isolate the pure 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline as an off-white or pale yellow solid.
Part B: Preparation of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline Hydrochloride
Materials and Reagents:
-
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (from Part A)
-
Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanolic HCl)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the purified free base from Part A in a minimal amount of a suitable solvent like isopropanol or a mixture of methanol and diethyl ether.
-
Acidification: While stirring the solution at room temperature or in an ice bath, slowly add a solution of hydrochloric acid (1.1 eq).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or isopropanol to remove any residual impurities.
-
Drying: Dry the final product, 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline hydrochloride, under vacuum at 40-50 °C until a constant weight is achieved.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic protons of the aniline ring, the methylene protons of the tetrahydropyrimidine ring, and the NH protons. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR (DMSO-d₆) | Resonances for the aromatic carbons, the methylene carbons of the tetrahydropyrimidine ring, and the characteristic amidine carbon. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (amine and amidine), C-H stretching (aromatic and aliphatic), C=N stretching (amidine), and aromatic C=C bending. |
| Mass Spectrometry (ESI-MS) | For the free base, a molecular ion peak [M+H]⁺ corresponding to its molecular weight. For the hydrochloride salt, the same molecular ion peak for the free base will be observed. |
| Melting Point | A sharp melting point range for the crystalline hydrochloride salt, indicating high purity. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the reagents and products.[3]
Handling Precautions:
-
Aniline and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] They are also suspected of causing genetic defects and cancer.[3][4][5]
-
All manipulations should be performed in a well-ventilated fume hood.[3]
-
Avoid inhalation of dust and vapors.[6]
-
Avoid contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with soap and water.[4]
Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Avoid release to the environment.[6]
Mechanistic Insight
The formation of the tetrahydropyrimidine ring proceeds through a cyclization reaction.
Caption: Simplified reaction mechanism for the formation of the free base.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline hydrochloride. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. Adherence to the specified safety precautions is paramount throughout the entire process.
References
- BenchChem. (2025). Synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.
- Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines.
- 8_Tetrahydropyrimidines synthesis. (2013, September 20).
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
- ChemSynthesis. (2025, May 20). 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)aniline.
- ResearchGate. (2025, August 5). Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts.
- Google Patents. (2024, March 15). Aniline purification method.
- BenchChem. (2025). An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrimidin-2-amine Structural Analogs and Their Properties.
- Cayman Chemical. (2024, February 10). Safety Data Sheet: Aniline (hydrochloride).
- PubChem. 1,4,5,6-Tetrahydropyrimidin-2-amine.
- Carl ROTH. Safety Data Sheet: Aniline hydrochloride.
- Reddit. (2014, May 27). Purify and dry aniline?.
- Chemos GmbH&Co.KG. Safety Data Sheet: aniline.
- Semantic Scholar. 1,4,5,6-TETRAHYDROPYRIMIDINES.
- PMC. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
- Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine.
- PENTA. (2024, May 7). Safety Data Sheet: Aniline hydrochloride.
- Synquest Labs. Safety Data Sheet: 4-(4,6-Dimethoxypyrimidin-2-yl)aniline.
- Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. (2016, June).
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemos.de [chemos.de]
- 7. synquestlabs.com [synquestlabs.com]
Application Note: Strategic Solvent Selection for the Recrystallization of Tetrahydropyrimidine Anilines
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract & Introduction: The Imperative for Purity
Tetrahydropyrimidine anilines represent a core scaffold in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficacy and safety of these potential therapeutic agents are directly contingent on their purity. Co-precipitated starting materials, side-products, or catalysts from synthesis, such as the Biginelli reaction, can confound biological assays and introduce toxicity.[1][2]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid crystalline compounds.[3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. The process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by controlled cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor).[4] This application note provides a comprehensive guide to selecting the optimal recrystallization solvent for tetrahydropyrimidine anilines, supported by detailed protocols and troubleshooting advice.
The Science of Solvent Selection: A Mechanistic Approach
The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent is not merely a medium for dissolution but an active participant in the purification process. The selection is governed by fundamental physicochemical principles.
Core Principle: "Like Dissolves Like" This axiom remains the cornerstone of solvent selection.[5] Tetrahydropyrimidine anilines are structurally complex, typically featuring:
-
Polar Moieties: The tetrahydropyrimidine ring with its nitrogen atoms and the aniline's amino group are capable of hydrogen bonding.
-
Non-Polar Moieties: Aromatic rings (aniline and other substituents) contribute non-polar, van der Waals interactions.
This dual nature means that solvents of intermediate polarity, particularly polar protic solvents like alcohols, are often excellent starting points.[5]
The Ideal Recrystallization Solvent Profile:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the target compound near its boiling point.[3]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.[4][5]
-
Appropriate Boiling Point: The boiling point should be high enough to provide a significant solubility differential but low enough to be easily removed from the purified crystals during drying.
-
Inertness: The solvent must not react with the compound being purified.[5]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Systematic Solvent Screening Protocol
Extensive trial-and-error is inefficient. A systematic, small-scale approach is recommended to identify the optimal solvent or solvent system quickly.
Materials:
-
Crude tetrahydropyrimidine aniline (~10-20 mg per test)
-
Small test tubes or vials
-
A selection of candidate solvents (see Table 1)
-
Stirring rod
-
Heat source (hot plate or water bath)
-
Ice bath
Procedure:
-
Place ~15 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the compound dissolves readily. If it dissolves in <0.5 mL, the solvent is likely too good for recrystallization at room temperature.
-
If the solid does not dissolve at room temperature, begin gently heating the mixture while stirring. Continue adding the solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.
-
Visually estimate the yield of crystals. A good solvent will result in a significant recovery of solid material.
-
Repeat this process for each candidate solvent to build a solubility profile for your specific compound.
Recommended Solvents for Tetrahydropyrimidine Anilines
Based on literature precedent and the chemical nature of the scaffold, the following solvents are recommended as primary candidates for screening.[6][7][8][9]
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Typical Use Case |
| Ethanol | 78 | Polar Protic | First Choice. Often provides the ideal solubility gradient. Widely cited for recrystallizing various tetrahydropyrimidine derivatives.[10][2][6] |
| Methanol | 65 | Polar Protic | A good alternative to ethanol, with a lower boiling point. Useful if the compound is slightly less polar.[8] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol. A good choice if the compound is too soluble in ethanol or methanol. |
| Ethanol/Water | 78-100 | Polar Protic | Mixed-Solvent System. Excellent for compounds that are too soluble in pure ethanol. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol.[5][9] |
| Ethyl Acetate | 77 | Polar Aprotic | A solvent of intermediate polarity. Can be effective if alcohols prove too strong. |
| Acetonitrile | 82 | Polar Aprotic | Useful for compounds with moderate polarity. Can sometimes yield different crystal polymorphs.[11] |
| THF | 66 | Polar Aprotic | A stronger solvent than ethyl acetate. Solubility of some tetrahydropyrimidines is high in THF.[12] May be better suited as the "good" solvent in a mixed pair with an anti-solvent like hexanes. |
Comprehensive Recrystallization Protocol
This protocol describes a standard single-solvent recrystallization procedure.
Workflow Visualization
Procedure:
-
Dissolution: Place the crude tetrahydropyrimidine aniline into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate. Continue adding hot solvent in small increments until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[5]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration (Optional): If either charcoal was added or insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with a fluted filter paper inside. Pour the hot solution through the filter paper quickly to remove the solid impurities.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any adhering mother liquor containing dissolved impurities without dissolving a significant amount of the product.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Solubility Principle
The selection of a solvent is a strategic choice to exploit the compound's solubility curve.
An ideal solvent (green line) exhibits a steep solubility curve, meaning a large difference in solubility between high and low temperatures, which leads to high product recovery. A poor solvent (red line) shows a flat curve, resulting in low recovery.
Troubleshooting Common Recrystallization Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (if using a non-polar solvent) or a less polar co-solvent (if using a polar solvent) to lower the solution's saturation point. Allow to cool more slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is very soluble even at low temperatures. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, introduce an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless or short-stemmed funnel to prevent crystallization in the stem. Add a small excess of hot solvent before filtering. |
| Poor Recovery / Low Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with solvent that was not ice-cold. | Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). Next time, use less solvent. Ensure the wash solvent is thoroughly chilled. |
References
- BenchChem. (n.d.). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
- Cassels, B., & Tamayo, G. (2013). Tetrahydropyrimidines synthesis.
- Gomha, S. M., et al. (2022).
- Gogoi, P., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
- Baluja, S., et al. (2016).
- Foroughifar, N., et al. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents.
- Patil, S., et al. (2023). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing.
- Dimić, D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
- IK Press. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
- Kumar, D., et al. (2020). In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PMC.
- Reddit. (2014). Purify and dry aniline?. r/chemistry.
- Studylib. (n.d.).
- Chen, Y-L., & Lee, M-J. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Dimić, D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. studylib.net [studylib.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Profiling of Kinesin Spindle Protein (Eg5/KIF11) Inhibitors
Executive Summary
The kinesin spindle protein Eg5 (also known as KIF11) is a plus-end-directed motor protein belonging to the kinesin-5 subfamily. It is fundamentally required for the separation of centrosomes and the establishment of the bipolar mitotic spindle during early mitosis 1. Inhibition of Eg5 leads to cell cycle arrest in prometaphase, characterized by the formation of "monoastral" or monopolar spindles, ultimately triggering apoptosis 2. Because Eg5 is exclusively involved in the mitotic spindle of proliferating cells, Eg5-specific inhibitors exhibit improved safety profiles compared to traditional anti-mitotic drugs (like taxanes) which target multi-functional microtubules and often cause severe peripheral neuropathy 2.
This application note details a self-validating, three-tiered assay cascade—spanning biochemical, biophysical, and cell-based methodologies—designed to rigorously characterize novel Eg5 inhibitors, determine their mechanism of action, and validate intracellular target engagement.
Mechanistic Rationale & The Self-Validating Assay Cascade
The development of Eg5 inhibitors requires distinguishing between different mechanisms of target engagement. Eg5 inhibitors are broadly classified into two groups:
-
ATP-competitive inhibitors : These bind directly to the nucleotide pocket, often inducing a strong microtubule-binding "rigor" state 3.
-
Allosteric inhibitors : Compounds like Monastrol, Ispinesib, and S-trityl-L-cysteine (STLC) bind to the
2/L5/ 3 allosteric pocket 1. Binding at this site locks the motor in an ADP-bound conformation, inhibiting the release of ADP and preventing the motor from efficiently engaging with microtubules 3.
To prevent false positives (e.g., compounds that simply aggregate the protein or broadly poison microtubules), a sequential assay cascade is mandatory. Enzymatic inhibition is first quantified via an ATPase assay. Hits are then orthogonally validated in a microtubule gliding assay to observe the mechanical uncoupling of the motor. Finally, phenotypic assays confirm that the compound penetrates the cell membrane and specifically induces monoastral spindles without altering overall microtubule polymer mass.
Figure 1: The self-validating assay cascade for Eg5 inhibitor profiling.
Microtubule-Stimulated ATPase Assay (Biochemical)
Causality & Rationale: Eg5 possesses an extremely low basal ATPase activity in isolation. However, upon binding to microtubules, its ATP hydrolysis rate accelerates by more than 100-fold. Therefore, an in vitro ATPase assay must include polymerized microtubules to accurately reflect the motor's physiological active state [[2]](). We utilize a high-throughput luminescence or fluorescence-based ADP detection system (e.g., ADP Hunter Plus) which directly measures the accumulation of ADP, avoiding the interference common in coupled-enzyme assays.
Protocol
-
Buffer Preparation: Prepare the assay buffer consisting of 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.1% Tween-20, and 1 mM DTT 2.
-
Microtubule Stabilization: Polymerize highly purified bovine brain tubulin in the presence of 1 mM GTP. Critical Step: Add 20 µM Paclitaxel (Taxol) to the polymerized microtubules. Paclitaxel stabilizes the microtubules, preventing them from depolymerizing during the extended assay incubation 2.
-
Reaction Assembly: In a 384-well microplate, combine 60 nM recombinant human Eg5 motor domain (amino acids 1-369) and 50 nM paclitaxel-stabilized microtubules [[2]]().
-
Compound Pre-Incubation: Add 1:2 serial dilutions of the test compounds (starting from 100 µM). Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation is vital because many allosteric Eg5 inhibitors are slow-binding; initiating the reaction immediately would artificially inflate the apparent IC₅₀.
-
Initiation: Add 200 µM ATP to initiate the hydrolysis reaction. Incubate for an additional 30 minutes 2.
-
Detection: Add the ADP detection reagents. Read the fluorescence (ex. 530 nm / em. 590 nm) or luminescence on a multi-mode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
In Vitro Microtubule Gliding Assay (Biophysical)
Causality & Rationale: A compound might inhibit ATPase activity by denaturing the protein, aggregating it, or locking it into a rigor state. The microtubule gliding assay evaluates the actual mechanical output of the motor 4. By anchoring Eg5 to a glass surface and observing the ATP-driven motility of fluorescent microtubules, researchers can visually confirm whether an inhibitor arrests motility by causing microtubules to detach (typical of Loop L5 allosteric inhibitors) or by freezing them in place (ATP-competitive rigor) [[3]]().
Protocol
-
Flow Chamber Construction: Assemble flow chambers using untreated glass coverslips and 70 µm double-sided tape 4.
-
Surface Functionalization: Perfuse 50 µL of anti-His antibody into the chamber to specifically capture His-tagged Eg5. Follow with a wash of 1%
-casein to block the bare glass. Causality: Blocking is critical to prevent microtubules from sticking non-specifically to the glass, which would mimic a false "rigor" state. -
Motor Loading: Perfuse 300 nM of purified His-tagged Eg5 motor domain. Incubate for 5 minutes, then wash out unbound motors with BRB80 buffer 4.
-
Motility Mix Addition: Introduce the motility mix containing: rhodamine-labeled, paclitaxel-stabilized microtubules, 1 mM ATP, an oxygen scavenger system (glucose oxidase, catalase, and glucose to prevent photobleaching), and the test compound at the desired concentration.
-
Imaging & Analysis: Image the chamber using Total Internal Reflection Fluorescence (TIRF) microscopy. Capture frames every 5 seconds for 5 minutes. Track the leading edge of the microtubules to calculate the gliding velocity (Baseline Eg5 velocity is typically ~20–30 nm/s).
Figure 2: Eg5 ATPase cycle and the mechanistic intervention of Loop L5 allosteric inhibitors.
Phenotypic Monoastral Spindle Assay (Cell-Based)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or efflux pump activity. Furthermore, it is vital to differentiate an Eg5 inhibitor from a general microtubule poison. Taxanes (stabilizers) and vinca alkaloids (destabilizers) disrupt the entire microtubule network, often causing multipolar spindles or complete polymer loss. In contrast, specific Eg5 inhibitors prevent centrosome separation, resulting in a highly specific "monoaster" (a single radial array of microtubules surrounded by a ring of chromosomes) without altering the overall mass of microtubule polymers 2, 1.
Protocol
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or HCT116) in 96-well optical-bottom plates at a density of 10,000 cells/well. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 16 to 24 hours. Causality: This duration allows the majority of the asynchronous cell population to enter mitosis and arrest at the prometaphase checkpoint 1.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence Staining:
-
Block with 3% BSA.
-
Stain with a primary anti-
-tubulin antibody (to visualize the spindle) and an anti- -tubulin antibody (to visualize the centrosomes). -
Apply fluorescently conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594).
-
Counterstain the DNA with DAPI to visualize chromosome alignment 1.
-
-
High-Content Imaging: Image the plates using a confocal high-content screening system. Quantify the percentage of mitotic cells exhibiting the monopolar phenotype versus normal bipolar spindles.
Quantitative Benchmarks for Standard Eg5 Inhibitors
To ensure assay validity, reference compounds should be run in parallel with novel candidates. Below is a summary of quantitative benchmarks for established Eg5 inhibitors across the described assay cascade.
| Inhibitor | Binding Site | ATPase IC₅₀ | Cellular Phenotype | Key Characteristics |
| Monastrol | Allosteric ( | ~30 µM 1 | Monoastral Spindle | First-in-class; low potency but highly specific tool compound. |
| Ispinesib (SB-715992) | Allosteric ( | < 10 nM [[1]](), [[5]]() | Monoastral Spindle | Clinical benchmark; highly potent but susceptible to point-mutation resistance. |
| STLC | Allosteric ( | ~100–200 nM 6, 5 | Monoastral Spindle | Widely used biochemical standard; forms the scaffold for next-gen derivatives. |
| SRI35566 | Allosteric (S1 pocket) | 65 µM 2 | Monoastral Spindle | Binds a distinct allosteric site; useful for overcoming Ispinesib resistance. |
References
- Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. nih.gov.
- Structural and Thermodynamic Basis of the Enhanced Interaction between Kinesin Spindle Protein Eg5 and STLC-type Inhibitors. acs.org.
- Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calcul
- Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity. acs.org.
- Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response. molbiolcell.org.
- Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC. frontiersin.org.
Sources
- 1. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield of tetrahydropyrimidine condensation reactions
Welcome to the Tetrahydropyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals troubleshoot, optimize, and scale their multicomponent condensation reactions (such as the Biginelli reaction) for the synthesis of 1,2,3,4-tetrahydropyrimidines (THPs).
Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative data to ensure high-yield, reproducible results in your laboratory.
Section 1: Troubleshooting & FAQs
Q1: My condensation reaction is stalling at 30–40% yield when using standard concentrated HCl. Why does this happen, and how can I drive the reaction to completion? Causality Focus: The synthesis of tetrahydropyrimidines relies on the formation and subsequent trapping of an N-acyliminium ion intermediate. While strong Brønsted acids like aqueous HCl initiate the reaction, they often cause competitive side reactions (such as the Knoevenagel condensation between the aldehyde and the β-keto ester) or protonate the urea/thiourea, drastically reducing its nucleophilicity[1]. Solution: Shift to a milder, more selective catalyst. Para-toluenesulfonic acid (PTSA) provides excellent protonation to drive the dehydration of the aminal intermediate without requiring strictly anhydrous conditions, significantly improving yields[2]. Alternatively, organic base catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to drastically shorten reaction times and improve yields by facilitating the initial aldol-type condensation without deactivating the nucleophile[3].
Q2: I am struggling with the removal of unreacted urea/thiourea during workup. What is the best practice to purify the product without column chromatography? Causality Focus: Urea and thiourea are highly polar and often co-precipitate with the tetrahydropyrimidine product if the reaction solvent is simply evaporated to dryness. Solution: Exploit the differential solubility of your compounds. Do not evaporate the solvent. Instead, cool the ethanolic reaction mixture to 5–10 °C for several hours to force the less soluble THP to crystallize[1]. Filter the solid and wash the filter cake 2–3 times with chilled water or cold methanol. The unreacted urea/thiourea and the catalyst remain highly soluble in the cold aqueous/methanolic wash, leaving the pure THP behind[2].
Q3: Are there alternative activation methods to traditional thermal reflux that improve yield and reduce reaction time? Causality Focus: Traditional thermal reflux is limited by the boiling point of the solvent (e.g., ethanol at 78 °C) and relies on convective heating, which can be inefficient for driving multicomponent collisions. Solution: Yes. Microwave-assisted synthesis provides direct dielectric heating, reducing reaction times to mere minutes while achieving 86–92% yields[4]. Additionally, utilizing TiO2 photocatalysis under visible light (100 mW cm-2) can drive the reaction to 79–91% yield in just 60 minutes via efficient electron-hole pair generation that stabilizes the transition states[5].
Section 2: Validated High-Yield Experimental Protocol
Protocol: PTSA-Catalyzed Multicomponent Condensation Objective: High-yield synthesis of 1,2,3,4-tetrahydropyrimidine carboxamide derivatives. System Validation: This protocol is designed as a self-validating system, utilizing visual and chromatographic checkpoints to ensure reaction fidelity.
-
Step 1: Reagent Assembly & Solvation In a clean, dry round-bottom flask, combine the β-keto ester (1.0 eq), the appropriate aromatic aldehyde (1.0 eq), and urea/thiourea (1.5 eq) in high-purity ethanol (15 mL per 0.005 mol scale)[6]. Causality: An excess of urea/thiourea drives the equilibrium forward, compensating for its partial insolubility and preventing the aldehyde from being consumed by side reactions.
-
Step 2: Catalyst Introduction Add a catalytic amount of para-toluenesulfonic acid (PTSA, 0.1 eq) to the mixture[2]. Validation Checkpoint: The mixture should stir easily. PTSA dissolves rapidly in ethanol, ensuring homogeneous catalysis.
-
Step 3: Thermal Activation Heat the reaction mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 3 to 5 hours[2]. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system[1]. The reaction is self-validating when the high-Rf aldehyde spot disappears and a new, lower-Rf spot (the highly polar THP product) becomes dominant.
-
Step 4: Controlled Precipitation Once TLC confirms completion, remove the flask from heat, allow it to cool to room temperature, and then transfer it to an ice bath (5–10 °C) for several hours[1]. Causality: Gradual cooling prevents the entrapment of impurities within the crystal lattice, while the final drop to 5 °C drastically reduces the solubility of the THP, forcing precipitation.
-
Step 5: Isolation and Purification Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with chilled water (2-3 times) to remove unreacted starting materials[2]. Validation Checkpoint: The filtrate will carry away the highly water-soluble unreacted urea/thiourea and PTSA catalyst. The remaining solid should be a dry, free-flowing powder. Recrystallize from hot ethanol to obtain the analytically pure tetrahydropyrimidine derivative.
Section 3: Process Workflow Diagram
Optimized workflow for high-yield tetrahydropyrimidine synthesis.
Section 4: Quantitative Catalyst Performance Comparison
The following table synthesizes quantitative data across various catalytic systems to help you select the optimal conditions for your specific laboratory constraints.
| Catalyst System | Reaction Conditions | Average Time | Typical Yield (%) | Key Advantage | Reference |
| Concentrated HCl | Ethanol, Reflux (78 °C) | 6 - 8 hours | 40 - 60% | Low cost, readily available | [1] |
| DABCO | Ethanol, Reflux (78 °C) | 2 - 4 hours | 75 - 85% | High yield, shorter time | |
| PTSA | Ethanol, Reflux (78 °C) | 3 - 5 hours | 80 - 90% | No anhydrous conditions needed | [2] |
| TiO2 (Photocatalyst) | Ethanol, Visible Light | 60 mins | 79 - 91% | Green synthesis, rapid | |
| Microwave Irradiation | Solvent-free / EtOH | 5 - 15 mins | 86 - 92% | Ultra-fast, high purity | [4] |
References
-
[3] Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. National Institutes of Health (NIH). 3
-
[2] A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antibacterial activity. Semantic Scholar. 2
-
[1] Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. 1
-
[6] A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction. ResearchGate. 6
-
[5] Green synthesis, density functional theory (DFT), molecular docking, molecular dynamics simulation and biological activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. Arabian Journal of Chemistry. 5
-
[4] Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar. 4
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green synthesis, density functional theory (DFT), molecular docking, molecular dynamics simulation and biological activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as PLA2 and proteinase K inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of Cyclic Amidines in Aqueous Solution
Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely aware that cyclic amidines (such as DBU, DBN, and various medicinal chemistry pharmacophores) are notoriously susceptible to hydrolytic degradation in aqueous media.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the fundamental causality of amidine degradation, troubleshoot common formulation failures, and provide self-validating protocols to ensure the structural integrity of your compounds.
Mechanistic Grounding: The Causality of Degradation
To prevent degradation, we must first understand the chemical system driving it. Cyclic amidine hydrolysis is not a single-step event; it is a pH-dependent cascade dictated by nucleophile proximity and general base catalysis.
-
Nucleophilic Attack: The reaction initiates when water or a hydroxide ion attacks the highly electrophilic, protonated cyclic amidinium ion. This forms a transient tetrahedral hemiorthoamide intermediate[1].
-
Rate-Limiting Breakdown: The tetrahedral intermediate undergoes a general base-catalyzed breakdown. The presence of unprotonated species (acting as bases) in the microenvironment accelerates this step, making it the primary target for stabilization strategies[1].
-
Ring Cleavage vs. Exocyclic Cleavage: The degradation products depend heavily on ring size rather than strict stereoelectronic control. For example, the hydrolysis of 6-membered cyclic amidines produces predominantly the aminoamide (ring cleavage) with only 3–9% lactam. Conversely, 5- and 7-membered rings yield substantial amounts of lactam (exocyclic cleavage) alongside the aminoamide[2].
Mechanism of cyclic amidine hydrolysis via a tetrahedral intermediate.
Troubleshooting & FAQs
Q1: My cyclic amidine API degrades rapidly in Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening, and how can I stop it? A: PBS is highly detrimental to cyclic amidines. While pH 7.4 provides sufficient hydroxide for nucleophilic attack, the phosphate ions actively participate as bifunctional general acid-base catalysts. They accelerate both the formation and the breakdown of the tetrahedral intermediate, leading to rapid hydrolysis even at neutral pH[3]. Actionable Fix: Switch to a non-nucleophilic, non-catalyzing Good's buffer (e.g., MES or HEPES) or an acetate buffer.
Q2: What is the optimal pH to maximize the aqueous stability of cyclic amidines? A: The optimal stability window is typically mildly acidic, around pH 4.0 to 5.0 . At this pH, the amidine is fully protonated (protecting it from free-base mediated auto-catalysis), and the concentration of hydroxide ions is negligible. More importantly, the acidic environment suppresses the general base-catalyzed breakdown of the tetrahedral intermediate, which is the rate-limiting step of hydrolysis[1].
Q3: How do I stabilize a cyclic amidine in a solid-state formulation if it absorbs ambient moisture? A: Even in the solid state, adsorbed moisture creates an aqueous microenvironment where hydrolysis occurs. You must control the microenvironmental pH. Blending the API with acidic excipients (like monosodium citrate) lowers the local pH to ~4.0, effectively shutting down the base-catalyzed breakdown pathway that would otherwise occur in neutral excipients like lactose[1].
Troubleshooting workflow for stabilizing cyclic amidines in aqueous solutions.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, do not blindly mix reagents. Use the following self-validating protocols to guarantee stability.
Protocol A: Formulation of Hydrolysis-Resistant Aqueous Stock Solutions
Objective: Create a stable aqueous environment by eliminating catalytic buffers and optimizing pH.
-
Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer solution. Avoid all phosphate or bicarbonate salts[3].
-
pH Titration: Adjust the buffer to exactly pH 4.0 using 0.1 M Acetic Acid.
-
System Validation (Blank Check): Incubate the blank buffer at your target experimental temperature (e.g., 37°C) for 24 hours. Re-measure the pH to ensure no drift occurs before introducing your valuable API.
-
API Dissolution: Dissolve the cyclic amidine API into the validated buffer.
-
Self-Validation (Stability Monitoring): Pull 100 µL aliquots at T=0, T=24h, and T=7 days. Analyze via RP-HPLC coupled with Mass Spectrometry (LC-MS). Monitor specifically for the +18 Da mass shift indicative of the aminoamide (ring-opened) or lactam degradation products[2].
Protocol B: Solid-State Stabilization via Microenvironmental pH Control
Objective: Prevent moisture-induced hydrolysis in lyophilized powders or solid dosage forms.
-
Excipient Selection: Select an acidic excipient, such as Monosodium Citrate or Disodium Citrate, to control the microenvironmental pH[1].
-
Milling and Sieving: Sieve both the cyclic amidine API and the acidic excipient through a 120-mesh screen to ensure uniform particle size, which is critical for consistent microenvironmental control.
-
Geometric Blending: Blend the API with the excipient (e.g., 2.5% w/w Monosodium Citrate) using geometric dilution to ensure a homogenous dispersion.
-
Self-Validation (Moisture & Degradation): Store the blend in sealed HDPE bottles at 40°C/75% Relative Humidity for 4 weeks. Perform Karl Fischer titration to validate that moisture content remains <0.5%. Concurrently, run HPLC analysis to confirm that amidine hydrolysis has been suppressed compared to a lactose-only control blend[1].
Quantitative Data Summary
The following table synthesizes the impact of various environmental conditions on the hydrolytic degradation of cyclic amidines, allowing you to quickly select the safest parameters for your experiments.
| Condition | pH Range | Buffer / Excipient | Hydrolysis Rate | Primary Mechanism of Degradation |
| Basic Solution | > 9.0 | Borate, Carbonate | Rapid | Direct OH⁻ attack on the amidinium ion[3]. |
| Neutral Solution | 7.0 - 7.4 | Phosphate (PBS) | Moderate to Fast | General acid-base catalysis by phosphate ions[3]. |
| Neutral Solution | 7.0 - 7.4 | MES, HEPES | Slow | Slower, uncatalyzed water attack. |
| Acidic Solution | 4.0 - 5.0 | Acetate, Citrate | Very Slow (Optimal) | Suppression of the general base-catalyzed breakdown of the tetrahedral intermediate[1]. |
| Solid-State (Unbuffered) | ~6.0 (Micro) | Lactose (No Acid) | Moderate | Ambient moisture enables base-catalyzed breakdown[1]. |
| Solid-State (Buffered) | ~4.0 (Micro) | Monosodium Citrate | Negligible | Acidic microenvironment prevents intermediate breakdown[1]. |
References
-
Perrin, C. L., & Nuñez, O. (1986). Absence of stereoelectronic control in hydrolysis of cyclic amidines. Journal of the American Chemical Society. 2
-
Badawy, S. I., et al. (1999). Effect of Different Acids on Solid-State Stability of an Ester Prodrug of a IIb/IIIa Glycoprotein Receptor Antagonist. Pharmaceutical Research. 1
-
Foden, C. S., et al. (2022). Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. Journal of the American Chemical Society. 3
Sources
Purification of basic tetrahydropyrimidine derivatives
Welcome to the Technical Support Center for Nitrogen Heterocycles.
Purifying basic tetrahydropyrimidine (THP) derivatives—often utilized as organocatalysts, pharmacophores, or precursors to cyclic amidines—presents unique challenges. Due to their high basicity (pKa typically between 10–13) and strong polarity, these compounds are notorious for severe streaking on standard silica gel, irreversible column adsorption, and high water solubility that complicates liquid-liquid extraction.
As a Senior Application Scientist, I have compiled this troubleshooting guide and self-validating protocol repository to help you bypass common pitfalls and isolate your derivatives with high purity and yield.
Purification Strategy Workflow
Before proceeding with a purification method, it is critical to assess the physicochemical properties of your specific tetrahydropyrimidine derivative. The decision tree below outlines the optimal purification pathways based on solubility and basicity.
Decision matrix for selecting the optimal purification route for tetrahydropyrimidine derivatives.
Section 1: Chromatography Troubleshooting & FAQs
Q: Why do my tetrahydropyrimidines streak heavily and co-elute with impurities on standard silica gel? A: This is a classic acid-base interaction issue. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that act as weak Brønsted acids (pKa ~4.5–5.5)[1]. Tetrahydropyrimidines are strong bases. When they interact, the THP forms a strong ion pair with the stationary phase, leading to sluggish mass transfer, severe peak tailing, and irreversible adsorption.
Q: How can I prevent this streaking if I only have standard silica gel available? A: You must introduce a competing amine into your mobile phase. Adding 1% to 5% Triethylamine (TEA) or methanolic ammonia (NH₃/MeOH) neutralizes the acidic silanol sites on the silica surface[1]. Mechanistic Insight: The TEA acts as a sacrificial base, occupying the silanol active sites. This forces your THP derivative to partition based solely on its polarity rather than ion-exchange mechanisms, restoring sharp peak shapes. Note: Always pre-equilibrate your column with the TEA-containing solvent before loading your sample.
Q: I am using Reverse-Phase HPLC (RP-HPLC), but my THP elutes in the void volume. How do I increase retention? A: Basic THPs are protonated at neutral or acidic pH, making them highly polar and poorly retained on C18 columns. You have two options:
-
High-pH Mobile Phase: Use a buffer like 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide. This suppresses the ionization of the THP (converting it to its free-base form), significantly increasing its lipophilicity and retention on the C18 phase. (Ensure your column is hybrid-silica or polymer-based to withstand high pH).
-
Ion-Pairing Reagents: If high pH is not an option, add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). These hydrophobic counter-ions form a neutral, lipophilic complex with the protonated THP, increasing retention.
Section 2: Liquid-Liquid Extraction & Isolation FAQs
Q: After my reaction, I performed a standard acid-base extraction, but my THP derivative remained in the aqueous phase. How can I recover it? A: Tetrahydropyrimidines, particularly those lacking large aromatic substituents, are highly hydrophilic[2]. Standard extraction with Dichloromethane (DCM) or Ethyl Acetate will fail. Solutions:
-
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction. This increases the ionic strength of the water, forcing the organic THP into the organic layer.
-
Solvent Switch: Extract with a more polar, water-immiscible solvent mixture, such as Chloroform/Isopropanol (3:1 v/v).
-
Bypass Extraction (Recommended): Evaporate the crude reaction mixture to dryness and rely on Strong Cation Exchange (SCX) chromatography (see Protocol B)[3].
Section 3: Quantitative Data: Stationary Phase Comparison
To simplify your column selection, the following table summarizes the performance of various stationary phases for basic THP purification based on empirical recovery data[1][3][4][5].
| Stationary Phase | Primary Mechanism | Best Suited For | Modifier Required? | Typical THP Recovery |
| Standard Silica (Unbonded) | Adsorption | Neutral to weakly basic impurities | Yes (1-5% TEA or NH₃) | 60 - 80% |
| NH₂-Functionalized Silica | Adsorption / H-Bonding | Free-base THPs, Lipophilic derivatives | No | 85 - 95% |
| SCX-2 (Propylsulfonic Acid) | Strong Cation Exchange | Highly polar/water-soluble THPs | No (Requires NH₃ for release) | 90 - 98% |
| RP-C18 (Hybrid/Polymer) | Hydrophobic Partitioning | Final polishing, complex mixtures | Yes (High pH buffer or TFA) | 80 - 90% |
Section 4: Self-Validating Experimental Protocols
Protocol A: Free-Base Purification via Amine-Functionalized Silica (NH₂-Silica)
Use this protocol when your THP is soluble in organic solvents but streaks on standard silica.
-
Column Preparation: Pack a column with NH₂-functionalized silica gel. Equilibrate with 3-5 column volumes (CV) of your starting mobile phase (e.g., 100% DCM or Hexane).
-
Sample Loading: Dissolve the crude THP in a minimum amount of DCM. Load evenly onto the column.
-
Elution: Elute using a gradient of DCM to DCM/MeOH (up to 10% MeOH).
-
Causality: The NH₂ groups covalently bonded to the silica prevent the THP from undergoing acid-base interactions with the matrix. No TEA is required, which simplifies post-purification solvent removal[1].
-
-
Validation Step: Spot the fractions on an aluminum-backed silica TLC plate. Because THPs often lack strong UV chromophores, visualize the plate using a Ninhydrin dip (heat required) or KMnO₄ stain. The product should elute as a tight, symmetrical spot.
Protocol B: Strong Cation Exchange (SCX) "Catch-and-Release"
Use this protocol for highly polar, water-soluble THPs, or to rapidly separate the basic THP from neutral/acidic reaction byproducts.
-
Conditioning: Condition an SCX-2 (propylsulfonic acid) cartridge with 5 CV of Methanol (MeOH)[3][5].
-
Catch (Loading): Dissolve the crude mixture in MeOH (or DCM/MeOH) and load it onto the cartridge at a flow rate of 1-2 mL/min.
-
Causality: The sulfonic acid groups (pKa < 1) protonate the basic tetrahydropyrimidine, permanently immobilizing it on the resin as a sulfonate salt[5].
-
-
Wash (Validation): Wash the column with 3-5 CV of MeOH.
-
Self-Validation: Collect this wash and analyze it via TLC or LC-MS. It should contain only neutral and acidic impurities. If your THP is present, the column capacity was exceeded.
-
-
Release (Elution): Elute the target THP by passing 3-5 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the column[3][4].
-
Causality: The high concentration of ammonia deprotonates the THP and competitively displaces it from the sulfonic acid sites, releasing it as a free base[3].
-
-
Isolation: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure tetrahydropyrimidine free base.
References
-
Successful flash chromatography. Biotage. Available at:[Link]
-
ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage. Available at:[Link]
-
RediSep SCX column. Teledyne ISCO. Available at:[Link]
-
SiliaBond® SCX and SCX-2: Silicas of the Month. SiliCycle Inc. Available at:[Link]
-
Acid–base extraction. Wikipedia. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Cyclization of 1,3-Diamines with Nitriles
Welcome to the Application Scientist Support Center. The synthesis of tetrahydropyrimidines (cyclic amidines) via the cyclization of 1,3-diamines with nitriles is a highly atom-economical transformation, but it is frequently plagued by incomplete conversions, polyamine side-reactions, and difficult metal-catalyst workups.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your cyclization workflows.
Mechanistic Workflow
Understanding the reaction pathway is critical for diagnosing failures. The transformation proceeds via an initial nucleophilic addition to form a linear amidine intermediate, followed by an intramolecular ring closure.
Mechanistic pathway for the cyclization of 1,3-diamines with nitriles to tetrahydropyrimidines.
Troubleshooting FAQs
Q1: Why is my reaction stalling at the linear amidine intermediate without undergoing ring closure? Causality: Cyclization to a 6-membered tetrahydropyrimidine ring is thermodynamically favored but can be kinetically hindered. The intermediate linear amidine often exists in a stable E-isomer configuration, which physically distances the secondary amine from the electrophilic carbon, preventing the intramolecular attack. Solution: Increase the reaction temperature to overcome the rotational energy barrier, or utilize a Lewis acid catalyst. Zinc(II) complexes (such as zinc quinaldinate) facilitate cyclization by coordinating to the imine nitrogen. This coordination not only increases the electrophilicity of the carbon center but also pre-organizes the intermediate into a geometry favorable for ring closure.
Q2: I am observing a high degree of linear polyamine or double amidine formation. How can I control selectivity? Causality: 1,3-diamines possess two equally reactive primary amines. If the nitrile is present in excess, both amines will undergo nucleophilic addition, forming a bis-amidine instead of cyclizing[1]. Solution: Invert your stoichiometry. To favor mono-amidination and subsequent cyclization, maintain a strict excess of the 1,3-diamine (e.g., 1.5 equivalents of amine to 1.0 equivalent of nitrile). The excess amine ensures that once the mono-amidine forms, it undergoes intramolecular cyclization rather than reacting with a second nitrile molecule[1].
Q3: Transition metal catalysts are complicating my downstream purification. Are there metal-free alternatives? Causality: Metal ions (like Zn²⁺ or Cu²⁺) strongly chelate to the nitrogen atoms of the newly formed tetrahydropyrimidine ring. Breaking these stable complexes during workup often requires harsh sulfide precipitations or the use of strong chelators, which can degrade the product. Solution: Switch to an organocatalyst. N-acetylcysteine has been proven to promote cyclic amidine formation in the complete absence of transition metals. It activates the nitrile via a transient thioimidate intermediate, yielding tetrahydropyrimidines in excellent yields with a simple evaporative workup.
Q4: My starting nitrile is highly unactivated (e.g., aliphatic nitriles). Will standard conditions work? Causality: Aliphatic nitriles (like propionitrile) lack the electron-withdrawing resonance effects of aromatic nitriles (like benzonitrile). Consequently, their nitrile carbon is significantly less electrophilic and highly resistant to nucleophilic attack by the diamine. Solution: Unactivated nitriles require stronger Lewis acid activation. Zinc(II) complexes have been successfully deployed to force the nucleophilic addition of amines to unactivated aliphatic nitriles, though reaction times must typically be extended to 48 hours to achieve full conversion.
Quantitative Catalyst Comparison
To select the appropriate catalytic system for your specific substrate, refer to the performance metrics summarized below:
| Catalyst System | Optimal Nitrile Type | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantage |
| N-Acetylcysteine | Aromatic / Heteroaromatic | 60 | 24 | 85–99 | Metal-free, simple evaporative workup |
| Zinc(II) Quinaldinate | Aliphatic / Aromatic | 80–100 | 24–48 | 60–85 | Effective for unactivated nitriles |
| Uncatalyzed (Neat) | Highly Activated | 120+ | 48+ | <40 | No catalyst removal required |
| Pinner (HCl/EtOH) | Broad Scope | 0 to 25 | 48 | 50–70 | Classic, reliable two-step protocol |
Standard Operating Procedure (SOP)
Metal-Free Organocatalytic Synthesis of Tetrahydropyrimidines
This self-validating protocol utilizes N-acetylcysteine to avoid metal-chelation issues, relying on the evolution of ammonia gas to drive the equilibrium toward the cyclic product[1].
Step 1: Reagent Preparation In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target nitrile (1.0 mmol) in anhydrous methanol (5.0 mL). Note: Methanol acts as both the solvent and a co-activating agent.
Step 2: Catalyst Activation Add N-acetylcysteine (1.0 mmol, 1.0 equiv) to the solution. Stir at 25 °C for 10 minutes to allow preliminary solvent-nitrile-catalyst interactions[1].
Step 3: Controlled Amine Addition Slowly add the 1,3-diamine (1.5 mmol, 1.5 equiv) dropwise over 5 minutes. Self-Validation Check: The 1.5:1.0 ratio of amine to nitrile is mathematically required to suppress the formation of double amidines. Do not invert this ratio unless bis-amidines are the desired product[1].
Step 4: Cyclization & Heating Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 24 hours. The byproduct, ammonia, will naturally escape the reaction medium, driving the reaction to completion[1].
Step 5: Reaction Monitoring Track the consumption of the nitrile via TLC (eluent: DCM/MeOH 9:1 with 1% NH₄OH) or LC-MS. The disappearance of the nitrile spot indicates successful conversion.
Step 6: Workup & Purification Cool the mixture to room temperature. Because ammonia has escaped and the catalyst is organic, concentrate the mixture directly under reduced pressure. Purify the crude residue by flash column chromatography (using a basic eluent system) to isolate the pure tetrahydropyrimidine.
References
-
Peñas-Sanjuán, A., Chica-Armenteros, J. J., Cruz-Sánchez, R., García-Gallarín, C., & Melguizo, M. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 88(24), 17274-17283. [Link]
-
Podjed, N., & Modec, B. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. New Journal of Chemistry, 46(48). [Link]
Sources
Technical Support Center: Stability of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline and related small molecules in cell culture media. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reproducibility of your in vitro experiments.
Introduction
The chemical stability of a test compound in cell culture media is a critical parameter that can significantly impact the interpretation of in vitro assay results.[1] Degradation of the parent compound can lead to an underestimation of its potency, the formation of active or toxic metabolites, or other confounding effects. This guide will walk you through the key considerations and experimental workflows for assessing the stability of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline in your specific cell culture system.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of your experiment, the effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to determine the stability of your compound under your specific experimental conditions.[2]
Q2: What are the primary factors that can affect the stability of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline in cell culture media?
A2: Several factors can influence compound stability, including:
-
pH: The pH of the cell culture medium, typically between 7.2 and 7.4, can influence the ionization state and susceptibility of a compound to hydrolysis.[3][4][5] Cellular metabolism can also cause pH shifts in the media over time.[3][4]
-
Temperature: Standard cell culture incubation is at 37°C, which can accelerate the degradation of thermally labile compounds.[6]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[3][6] Using amber-colored tubes and minimizing light exposure is recommended.[3]
-
Media Components: Components of the culture medium, such as enzymes present in fetal bovine serum (FBS), can metabolize or bind to the compound, affecting its stability and bioavailability.[7][8]
-
Oxygen and Reactive Oxygen Species (ROS): The presence of oxygen and the generation of ROS by cells can lead to oxidative degradation of susceptible compounds.[6]
Q3: How can I determine the stability of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline in my cell culture medium?
A3: The most direct way is to incubate the compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and quantify the remaining parent compound at various time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][9]
Q4: What are the potential degradation pathways for an aniline-containing compound like this?
A4: Aniline and its derivatives can undergo several degradation reactions. A common pathway is oxidative deamination.[10] Other potential pathways include acylation and N-oxidation, which can lead to the formation of oligomeric condensation products.[10] The specific degradation pathway for 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline would need to be determined experimentally.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Symptom: Loss of Compound Activity Over Time
If you observe a diminishing biological effect of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline in long-term experiments (e.g., 48-72 hours), it may be due to compound degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased compound activity.
Symptom: High Variability Between Replicate Experiments
High variability can be caused by inconsistent compound degradation rates.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Inconsistent pH | Cellular metabolism can acidify the medium, and the rate of acidification can vary between wells or plates, leading to different degradation rates if the compound is pH-sensitive. | Ensure consistent cell seeding density. Consider using a medium with a stronger buffering capacity, such as one containing HEPES.[3] Monitor the pH of the medium during the experiment. |
| Variable Light Exposure | If the compound is light-sensitive, differences in light exposure during handling and incubation can lead to inconsistent degradation. | Protect all solutions containing the compound from light by using amber vials and wrapping plates in foil.[3] Standardize all handling procedures to ensure consistent light exposure. |
| Batch-to-Batch Variation in FBS | Fetal bovine serum is a complex biological mixture, and its composition, including enzymatic activity, can vary between batches.[11] This can lead to different rates of compound metabolism or binding. | Test the stability of your compound with each new lot of FBS. If significant variability is observed, consider using a single, large batch of FBS for a series of experiments or transitioning to a serum-free medium if your cell line permits.[12] |
| Repeated Freeze-Thaw Cycles of Stock Solution | Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation or degradation. | Prepare single-use aliquots of your stock solution and store them at -80°C for long-term storage.[2] |
Experimental Protocols
Protocol 1: Assessment of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline Stability in Cell-Free Culture Medium by HPLC
This protocol allows for the determination of the chemical stability of the compound in the culture medium itself, without the influence of cells.
Materials:
-
4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier
Procedure:
-
Prepare a stock solution of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline in DMSO (e.g., 10 mM).
-
Spike the compound into pre-warmed (37°C) complete cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[12]
-
Collect the "time zero" sample immediately after spiking by taking an aliquot of the medium.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Store all samples at -80°C until analysis to prevent further degradation.[2]
-
Prepare samples for HPLC analysis:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.[2]
-
-
Analyze the samples by HPLC:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from any degradation products and media components.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the compound.
-
Quantify the concentration of the parent compound in each sample by comparing its peak area to the standard curve.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½).[12]
-
Protocol 2: Assessing the Impact of Cells on Compound Stability
This protocol determines if cellular metabolism contributes to the degradation of the compound.
Materials:
-
Same as Protocol 1
-
The cell line of interest
Procedure:
-
Seed cells in a multi-well plate at a density that will not result in over-confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Prepare the compound-spiked medium as described in Protocol 1.
-
Replace the existing medium in the wells with the compound-spiked medium. Also, include cell-free wells with the same medium as a control.
-
Incubate the plate under standard cell culture conditions.
-
Collect aliquots of the conditioned medium from both the wells with cells and the cell-free control wells at various time points.
-
Process and analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis:
-
Compare the degradation rate in the presence of cells to the cell-free control. A significantly faster degradation rate in the presence of cells suggests cellular metabolism or cell-induced degradation.
-
Visualization of Experimental Workflow
Caption: General workflow for assessing compound stability in cell culture media.
References
-
Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(((4-1,4,5,6-Tetrahydro-2-pyrimidinyl_anilino_carbonyl_amino-N-4-_1,4,5,6-tetrahydro-2-pyrimidinyl_phenyl_benzamide]([Link]
-
Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Retrieved from [Link]
-
Hahn, G. M., & Shiu, E. C. (1983). Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro. Cancer Research. Retrieved from [Link]
-
Gounili, P. K. (1999). The effect of pH and temperature on the conformational stability of recombinant human interleukin-2. Digital Commons @ UConn. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
PurMa Biologics. (2025). The Importance of pH Control in Media for Cell Growth. Retrieved from [Link]
-
PubMed. (2017). Fetal Bovine Serum Influences the Stability and Bioactivity of Resveratrol Analogues: A Polyphenol-Protein Interaction Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Fetal bovine serum. Retrieved from [Link]
-
ResearchGate. (2025). Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach. Retrieved from [Link]
-
Dark Horse Consulting Group. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
-
Cytiva. (2025). What is fetal bovine serum (FBS)? Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Lyons, C. D., et al. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. purmabiologics.com [purmabiologics.com]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Diamine Impurities from Tetrahydropyrimidine Products
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the purification of tetrahydropyrimidine products from common diamine impurities. As researchers, scientists, and drug development professionals, we understand that product purity is paramount. Unreacted starting materials, such as diamines, can complicate downstream applications, compromise analytical data, and interfere with biological assays.
This document is structured to provide immediate, practical solutions to common purification challenges. We will move from high-level questions to specific, hands-on troubleshooting scenarios, complete with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common diamine impurities in tetrahydropyrimidine synthesis?
The most prevalent diamine impurities are typically the unreacted starting materials used in the synthesis. For many common tetrahydropyrimidine syntheses, this is 1,3-diaminopropane (also known as trimethylenediamine) or its derivatives.[1][2][3] These compounds are used as the core building block for forming the six-membered ring. Because they are often used in excess to drive the reaction to completion, residual amounts frequently contaminate the crude product.
Q2: Why can residual diamines be particularly challenging to remove?
Diamine impurities like 1,3-diaminopropane possess several physicochemical properties that can complicate purification:
-
High Polarity: The presence of two primary amine groups makes these molecules highly polar and capable of strong hydrogen bonding. This can cause them to streak during column chromatography or co-elute with polar products.
-
Basicity: Amines are basic. This property can be exploited for purification (see Troubleshooting Issue 1), but if not addressed, the diamine can interfere with subsequent reactions or analytical techniques like mass spectrometry.
-
Water Solubility: Simple diamines are often soluble in water, but also exhibit some solubility in polar organic solvents, which can make liquid-liquid extractions inefficient if not performed under the correct pH conditions.[2]
Q3: What are the principal methods for removing diamine impurities?
There are four primary strategies, each with its own advantages and best-use cases:
-
Acidic Liquid-Liquid Extraction: Leverages the basicity of the diamine to convert it into a water-soluble salt.[4][5]
-
Flash Column Chromatography: Separates the desired product from the highly polar diamine impurity based on differential affinity for a solid stationary phase like silica gel.[6][7]
-
Scavenger Resins: Employs solid-supported electrophilic reagents that covalently bind to the nucleophilic diamine, allowing for its removal by simple filtration.[8][9]
-
Recrystallization: A classic purification technique that relies on differences in solubility between the tetrahydropyrimidine product and the diamine impurity in a given solvent system.[10][11]
Q4: How can I effectively monitor the removal of the diamine impurity during purification?
Thin-Layer Chromatography (TLC) is the most common and immediate method. A staining agent that reacts with primary amines, such as ninhydrin, is exceptionally useful for visualizing the diamine impurity, which will appear as a distinct colored spot (often purple or blue). For quantitative assessment of the final product's purity, techniques such as ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard.
Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory.
Issue 1: My initial workup is complete, but NMR and LC-MS analysis shows significant contamination with the starting diamine.
-
Underlying Cause: A standard aqueous workup with neutral water or brine is often insufficient to remove basic amine impurities. The diamine, while polar, may still have enough affinity for the organic phase to persist through the extraction.
-
Primary Solution: Acidic Liquid-Liquid Extraction This is the most direct and effective method for removing basic impurities. By washing the organic solution of your crude product with a dilute aqueous acid, you protonate the diamine's nitrogen atoms. This forms a diammonium salt, which is ionic and vastly more soluble in the aqueous phase than in the organic phase.[5][12]
See Protocol 1 for a detailed step-by-step methodology.
-
Alternative Solution: Flash Column Chromatography If your tetrahydropyrimidine product is sensitive to acid, column chromatography is an excellent alternative. The highly polar diamine will have a strong affinity for the polar silica gel stationary phase and will either remain at the baseline or elute very slowly. Your typically less-polar product will elute much faster, allowing for effective separation.
See Protocol 2 for a detailed step-by-step methodology.
Issue 2: I performed multiple acidic washes, but a trace amount of diamine impurity is still detectable.
-
Underlying Cause: This can happen if the protonation was incomplete, an insufficient volume of acidic solution was used, or if your product itself has some basicity, leading to partitioning into the aqueous layer and reducing extraction efficiency.
-
Primary Solution: Scavenger Resins For removing trace amounts of reactive impurities, scavenger resins are unparalleled in efficiency and ease of use.[9] These are solid supports (polymers) functionalized with chemical groups that react specifically with the impurity. For a primary diamine, a resin functionalized with an electrophile like an isocyanate or an aldehyde is ideal.[8][13] The resin covalently binds the diamine, and the resulting resin-bound impurity is simply removed by filtration.[9]
See Protocol 3 for a detailed step-by-step methodology.
-
Alternative Solution: Recrystallization If a suitable solvent system can be identified where your tetrahydropyrimidine product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the diamine impurity remains soluble at all temperatures, recrystallization can be highly effective for removing trace impurities.[10][14]
See Protocol 4 for a detailed step-by-step methodology.
Issue 3: An emulsion formed during my acidic wash, making the organic and aqueous layers impossible to separate.
-
Underlying Cause: Emulsions are common when acidic or basic washes create salts that act as surfactants, stabilizing the interface between the two immiscible liquids.
-
Solution: Breaking the Emulsion
-
Add Brine: Transfer the mixture to a larger separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often disrupts the emulsion, forcing the layers to separate.[12]
-
Patience: Gently swirl the mixture after adding brine and allow it to stand undisturbed for 10-30 minutes.
-
Filtration: If the emulsion persists, it can sometimes be broken by filtering the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel.
-
Visual Guide: Method Selection Workflow
This flowchart provides a logical path for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Data Summary: Comparison of Purification Methods
| Method | Speed | Cost | Scalability | Selectivity | Potential for Product Loss |
| Acidic Extraction | Very Fast | Low | Excellent | Good (for basic impurities) | Medium (if product is also basic/acid-labile) |
| Column Chromatography | Slow-Moderate | Medium | Good | Excellent | Medium (streaking, irreversible binding) |
| Scavenger Resins | Fast | High | Moderate | Excellent | Low |
| Recrystallization | Slow | Low | Excellent | Varies | High (if solubility is not ideal) |
Detailed Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction
Principle: This protocol exploits the basicity of the diamine impurity. By washing with a dilute acid, the diamine is protonated to form a highly water-soluble salt, which is then extracted from the organic phase.[5]
-
Dissolution: Dissolve the crude tetrahydropyrimidine product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% aqueous citric acid). Stopper the funnel, invert, and open the stopcock to vent. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[15]
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer and set it aside.
-
Repeat: Repeat the wash (steps 2-4) two more times with fresh portions of the dilute acid. This ensures complete removal of the diamine.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine to remove excess water.[12]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel). The highly polar diamine adsorbs strongly, while the typically less polar tetrahydropyrimidine product moves through the column more quickly.[16][17]
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of ~0.3 and leaves the diamine impurity at the baseline (Rf = 0).[17]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent and pack the column. Do not let the silica run dry.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed.
-
Elution: Elute the column with the solvent system determined in step 1. Collect fractions and monitor them by TLC (using a ninhydrin stain to visualize the diamine).
-
Collection and Concentration: Combine the fractions containing the pure product (and no diamine) and remove the solvent under reduced pressure.
Protocol 3: Diamine Removal using a Scavenger Resin
Principle: An electrophilic scavenger resin reacts with and covalently binds the nucleophilic diamine impurity. The solid-supported impurity is then removed by simple filtration.[9][18]
-
Resin Selection: Choose a resin with functionality designed to scavenge primary amines, such as an isocyanate-functionalized polystyrene resin.
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the estimated amount of diamine impurity).
-
Reaction: Gently agitate the mixture at room temperature. Monitor the disappearance of the diamine from the solution by TLC or LC-MS. The reaction time can range from 1 to 24 hours.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Rinsing and Concentration: Rinse the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Purification by Recrystallization
Principle: This method purifies compounds based on solubility differences. The ideal scenario is that the tetrahydropyrimidine product is soluble in a hot solvent but insoluble when cold, while the diamine impurity remains soluble at all temperatures.[14][19]
-
Solvent Screening: In small test tubes, test various solvents to find one that dissolves your crude product when boiling but allows for crystal formation upon cooling.[20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a boil (using a hot plate and a condenser) until all the solid dissolves.[10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- Wikipedia. Biginelli reaction. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Online Organic Chemistry Tutor. (2025, April 27). Biginelli Reaction. [URL: https://www.onlineorganicchemistrytutor.com/biginelli-reaction/]
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [URL: https://www.scirp.
- ResearchGate. (n.d.). Mechanism of Biginelli reaction. [URL: https://www.researchgate.net/figure/Mechanism-of-Biginelli-reaction_fig1_380060935]
- Organic Chemistry Portal. Biginelli Reaction. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
- J&K Scientific LLC. (2021, February 24). Biginelli Reaction. [URL: https://jk-scientific.com/en/biginelli-reaction]
- Amerigo Scientific. Scavenger Resins. [URL: https://www.amerigoscientific.com/scavenger-resins-20230925102146.html]
- BenchChem. Synthesis of Heterocyclic Compounds Using 1,3-Diaminopropane: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/synthesis-of-heterocyclic-compounds-using-1-3-diaminopropane]
- ChemicalBook. 1,3-Diaminopropane synthesis. [URL: https://www.chemicalbook.com/synthesis/109-76-2.htm]
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof. [URL: https://patents.google.
- Wikipedia. 1,3-Diaminopropane. [URL: https://en.wikipedia.org/wiki/1,3-Diaminopropane]
- ResearchGate. (2025, August 6). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [URL: https://www.researchgate.
- ResearchGate. (2025, August 6). The application of scavenger resin in combinatorial chemistry. [URL: https://www.researchgate.
- Google Patents. (1999). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process. [URL: https://patents.google.
- Google Patents. (1968). US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction. [URL: https://patents.google.
- Chemistry LibreTexts. (2023, January 29). Recrystallization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- University of Colorado Boulder. Recrystallization. [URL: https://www.colorado.
- Wikipedia. Liquid–liquid extraction. [URL: https://en.wikipedia.org/wiki/Liquid%E2%80%93liquid_extraction]
- Biotage. Metal scavengers for organic purification. [URL: https://www.biotage.com/metal-scavengers]
- Synthesis of 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidines derivatives. (2013, September 20). [URL: https://www.researchgate.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I_Lab_Manual/2%3A_Techniques/2.3%3A_LIQUID-LIQUID_EXTRACTION]
- University of Rochester. Remove Sticky Reagents. [URL: https://www.sas.rochester.edu/chm/solvents/documents/Remove_Sticky_Reagents.pdf]
- Google Patents. (2009). US7914682B2 - Method for removing impurities from a urea solution. [URL: https://patents.google.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [URL: https://www.youtube.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [URL: https://www.youtube.
- Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthesis of tetrahydropyrimidines with 2-oxoalkyl groups using pyrimidinium salts and enol silyl ethers: formation of diazabicyclo[3.3.1]nona-3,6-diene derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880002167]
- Google Patents. (2009). WO2009032188A1 - Method and system for removing impurities from a urea solution. [URL: https://patents.google.
- PubMed. (2013, April 15). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. [URL: https://pubmed.ncbi.nlm.nih.gov/23583274/]
- Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. [URL: https://www.rroij.
- Green Chemistry. (2015). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00609a]
- Google Patents. (2006, September 28). US20060217549A1 - Diamine purification method. [URL: https://patents.google.
- Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [URL: https://www.youtube.
- University of Toronto. How to run column chromatography. [URL: https://www.chem.utoronto.ca/wp-content/uploads/2020/09/How-to-run-a-column.pdf]
- Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures. [URL: https://www.longdom.
- BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. [URL: https://www.benchchem.
- BenchChem. Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling. [URL: https://www.benchchem.com/application-notes/effective-removal-of-urea-byproducts-after-edc-coupling]
- Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). [URL: https://www.researchgate.
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [URL: https://www.cdn.vanderbilt.edu/vu-wp0/wp-content/uploads/sites/271/2019/07/16155605/2520L_Expt_1_Handout_FA19.pdf]
- Google Patents. (2019). WO2019004114A1 - Production method for diamine derivative by flow synthesis. [URL: https://patents.google.
- New Method for the Synthesis of Difuranic Diamines and Tetrafuranic Tetra-Amines. (2006, September 23). [URL: https://www.researchgate.net/publication/250085465_New_Method_for_the_Synthesis_of_Difuranic_Diamines_and_Tetrafuranic_Tetra-Amines]
- Synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine via 4,6-bis(tosylates). (n.d.). [URL: https://www.researchgate.
- Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. [URL: https://patents.google.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. scielo.org.bo [scielo.org.bo]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. rroij.com [rroij.com]
- 7. longdom.org [longdom.org]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Temperature for Amidine Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in amidine synthesis. The focus is on the critical parameter of reaction temperature and its impact on yield, purity, and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My amidine synthesis is resulting in low yields. Could the reaction temperature be the cause?
A1: Absolutely. Temperature is a critical factor in amidine synthesis and can significantly impact your yield. Here's why:
-
Insufficient Energy: Many amidine synthesis protocols, such as the Pinner reaction, involve the formation of an intermediate, like an imidate, which then reacts with an amine.[1][2][3] These steps have activation energy barriers that must be overcome. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of starting materials and consequently, a low yield of the desired amidine. Some methods, particularly those involving less reactive starting materials, may require elevated temperatures, sometimes in the range of 100-200°C, to proceed efficiently.[2][4]
-
Side Reactions: Conversely, excessively high temperatures can promote undesired side reactions.[5] For instance, at elevated temperatures, starting materials or the amidine product itself might decompose. Additionally, side products can be formed through alternative reaction pathways that become more favorable at higher temperatures.
-
Equilibrium Considerations: Some amidine syntheses are reversible. Temperature can influence the position of the equilibrium. While higher temperatures generally favor the products of endothermic reactions, they can also shift the equilibrium of exothermic reactions back towards the reactants.
Troubleshooting Steps:
-
Consult the Literature: Review established protocols for the specific type of amidine you are synthesizing. Pay close attention to the recommended temperature ranges for similar substrates.
-
Incremental Temperature Increase: If you suspect the temperature is too low, try increasing it in small increments (e.g., 10°C) and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[5]
-
Consider Microwave Synthesis: For certain reactions, microwave irradiation can provide rapid and uniform heating, sometimes leading to improved yields and shorter reaction times under controlled temperature conditions.[6]
Q2: I'm observing the formation of significant impurities in my reaction mixture. How can I optimize the temperature to improve purity?
A2: The formation of impurities is a common challenge directly linked to reaction temperature. Here’s a breakdown of the issue and how to address it:
-
Causality of Impurity Formation:
-
Decomposition: As mentioned, high temperatures can lead to the degradation of your starting materials, reagents, or the desired amidine product.[5] Amidines, while generally stable, can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water.[7]
-
Competing Reactions: Many reagents used in amidine synthesis are multifunctional. At non-optimal temperatures, these reagents can participate in side reactions. For example, in the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal, the temperature can influence whether the major product is the desired acetamidine or an imidate ester byproduct.[4]
-
Optimization Protocol:
-
Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) while keeping all other parameters constant. Analyze the product mixture from each reaction by LC-MS or ¹H NMR to determine the temperature that provides the best ratio of product to impurities.
-
Solvent Choice: The boiling point of your solvent will dictate the maximum temperature of your reaction at atmospheric pressure. If a higher temperature is required, you may need to switch to a higher-boiling point solvent or conduct the reaction in a sealed vessel under pressure.[8] Conversely, running the reaction at a lower temperature might minimize side products that have a higher activation energy.[5]
| Parameter | Low Temperature | Optimal Temperature | High Temperature |
| Reaction Rate | Slow, may be incomplete | Efficient conversion | Fast, but may lead to decomposition |
| Product Yield | Potentially low | Maximized | May decrease due to side reactions |
| Purity | Generally high | High | Often reduced due to byproducts |
Q3: My reaction seems to stall and not go to completion. Can adjusting the temperature help?
A3: Yes, an incomplete reaction is often a sign that the reaction conditions, particularly temperature, are not optimal.
-
Kinetic vs. Thermodynamic Control: Chemical reactions can be under either kinetic or thermodynamic control. At lower temperatures, the product that is formed fastest (the kinetic product) will predominate. At higher temperatures, the system has enough energy to overcome larger activation barriers and will favor the most stable product (the thermodynamic product). If your desired amidine is the thermodynamic product, increasing the temperature may be necessary to drive the reaction to completion.
-
Catalyst Activity: If your synthesis utilizes a catalyst, its activity is likely temperature-dependent.[9][10] Many catalysts have an optimal temperature range for activity. Below this range, the catalyst may be sluggish, and above it, it may decompose or lose its selectivity. For instance, some copper-catalyzed amidine syntheses proceed smoothly at 100°C.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled amidine synthesis.
In-Depth Troubleshooting Guides
Scenario 1: Pinner Reaction - Low Yield of Amidinium Salt
The Pinner reaction is a classic method for synthesizing amidines from nitriles and alcohols in the presence of an acid catalyst, typically HCl.[1][3] The reaction proceeds via an imidate intermediate.
Common Problem: Low yield of the final amidinium salt after the addition of an amine.
Underlying Cause & Temperature Dependence:
The formation of the imidate hydrochloride is often carried out at low temperatures (0°C to room temperature) to prevent the formation of side products. However, the subsequent reaction of the imidate with an amine to form the amidine may require heating to proceed at a reasonable rate. If this second step is performed at too low a temperature, the reaction will be slow and incomplete.
Step-by-Step Experimental Protocol for Optimization:
-
Imidate Formation:
-
Dissolve the nitrile in an anhydrous alcohol (e.g., methanol or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an appropriate solvent.
-
Allow the reaction to stir at 0°C to room temperature until the formation of the imidate hydrochloride is complete (monitor by IR for the disappearance of the nitrile peak).
-
-
Amidine Formation (Temperature Optimization):
-
Divide the imidate hydrochloride mixture into several small, equal portions.
-
To each portion, add the amine.
-
Heat each portion to a different temperature (e.g., 40°C, 60°C, 80°C, and reflux).
-
Monitor the progress of each reaction by TLC or LC-MS over time.
-
Identify the temperature that gives the best combination of reaction rate and product purity.
-
Scenario 2: Direct Condensation of Carboxylic Acids and Amines
Modern methods sometimes allow for the direct synthesis of amidines from carboxylic acids and amines, often with the use of a coupling agent or catalyst.
Common Problem: Formation of a stable amide byproduct instead of the desired amidine.
Underlying Cause & Temperature Dependence:
The direct condensation of a carboxylic acid and an amine typically forms a stable amide bond.[] To favor the formation of an amidine, the reaction conditions must promote further reaction of the amide intermediate. Higher temperatures can sometimes facilitate the dehydration or subsequent activation steps required to form the amidine.
Reaction Pathway Visualization:
Caption: Temperature influence on amide vs. amidine formation.
Optimization Strategy:
-
Elevated Temperatures: If you are isolating the amide as the major product, consider increasing the reaction temperature significantly. This may provide the necessary energy to overcome the activation barrier for the conversion of the amide to the amidine.
-
Azeotropic Removal of Water: In reactions that produce water as a byproduct, higher temperatures in conjunction with a Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the amidine product.
-
Catalyst Screening: Investigate different catalysts that may be more effective at promoting the amide-to-amidine conversion at lower temperatures. Lewis acids, for example, have been shown to facilitate amidine synthesis from unreactive nitriles at elevated temperatures.[2]
References
-
Katritzky, A. R., Cai, C., & Singh, S. K. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles. The Journal of Organic Chemistry, 71(9), 3375–3380. [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Adiyala, P. R., Chandrasekhar, D., Kapure, J. S., Reddy, C. N., & Maurya, R. A. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2098–2104. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
Scribd. (n.d.). Amidine Synthesis Methods Overview. Retrieved from [Link]
-
Sciforum. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
-
Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved from [Link]
-
RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]
-
ResearchGate. (2026, March 1). (PDF) Amidines: their synthesis, reactivity, and applications in heterocyclic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Amidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 9. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
Storage conditions for moisture-sensitive amidine intermediates
Welcome to the Technical Support Center for Amidine Intermediates. Amidines (
This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative storage methodologies to ensure structural integrity across your workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Mechanistically, why are amidine intermediates so sensitive to moisture? A: Amidines are the nitrogen analogues of carboxylic esters but are significantly more basic. The amidinium carbon is highly electrophilic. In the presence of trace water, nucleophilic attack occurs at this carbon, forming a tetrahedral intermediate. Under both acidic and alkaline conditions, this intermediate rapidly collapses, expelling ammonia or an amine to yield the corresponding thermodynamically stable amide[1]. Because this hydrolysis is irreversible under standard storage conditions, even brief exposure to ambient humidity (e.g., leaving a vial open on the bench) can compromise batch purity and ruin downstream syntheses[2].
Q2: What are the baseline storage requirements for maintaining amidine stability? A: To prevent hydrolysis, amidines must be isolated from both moisture and heat. The industry standard is to store these compounds under an inert atmosphere (dry Argon or Nitrogen) at temperatures between -20°C and 2-8°C, depending on the specific aliphatic or aromatic substituents[1]. Protocols recommend using crown-cap bottles with PTFE-faced rubber liners (e.g., Sure/Seal™) to allow syringe-based extraction without introducing ambient air. Furthermore, secondary packaging containing active desiccants (like molecular sieves or Drierite) acts as a sacrificial moisture sink[3].
Section 2: Troubleshooting Guide
Issue: The amidine powder has turned into a sticky, oily residue after a month in the refrigerator.
-
Root Cause: Hygroscopicity leading to deliquescence and subsequent hydrolysis. When a cold bottle is opened outside of a controlled environment, ambient moisture immediately condenses on the cold inner walls of the container[3]. The amidine salt absorbs this water, lowering its melting point and initiating liquid-phase hydrolysis.
-
Resolution:
-
Never open cold storage containers immediately. Allow the sealed secondary container to reach room temperature (typically 30–60 minutes) before exposing the primary vial to the atmosphere[3].
-
Implement a "double-bottling" strategy: place the primary sealed vial inside a larger screw-cap bottle filled with indicating desiccant[3].
-
Issue: Routine NMR analysis shows an unexpected peak at ~160-170 ppm (
-
Root Cause: Formation of the corresponding amide degradation product[1]. The amidine (C=N) carbon typically shifts when converted to the carbonyl (C=O) of an amide. This indicates that the storage seal has failed or the solvent used for NMR preparation was not anhydrous.
-
Resolution:
-
Verify the integrity of your PTFE septa; repeated syringe punctures can core the septum, allowing moisture ingress. Use a maximum of 3-5 punctures per septum[4].
-
Switch to handling the material exclusively inside an inert-atmosphere glovebox.
-
Validate the water content of your deuterated NMR solvents using Karl Fischer titration prior to sample preparation.
-
Section 3: Experimental Protocols
Protocol 1: Glovebox Handling and Aliquoting of Moisture-Sensitive Amidines
Objective: To divide bulk amidine intermediates into single-use aliquots without moisture exposure, ensuring a self-validating inert environment.
-
Preparation: Dry all amber glass vials, PTFE-lined caps, and spatulas in a vacuum oven at 110°C for at least 12 hours. Transfer them into the glovebox antechamber while hot.
-
Atmosphere Validation: Purge the antechamber with high-purity Argon (moisture < 1 ppm,
< 1 ppm). Validate the glovebox atmosphere by exposing a drop of diethylzinc or a titanium tetrachloride smoke test (if permitted), or by checking the calibrated moisture sensor (must read < 5 ppm ). -
Aliquoting: Weigh the amidine intermediate into the pre-dried amber vials.
-
Self-Validation Step: Re-weigh a sealed test vial after 24 hours in the glovebox; an increase in mass strictly indicates a compromised glovebox atmosphere (moisture absorption).
-
-
Sealing: Cap the vials tightly. For long-term storage, wrap the cap junction with Parafilm, place the vial in a moisture-barrier foil pouch with a silica gel packet, and heat-seal the pouch[5].
-
Storage: Transfer the sealed pouches to a -20°C freezer[6].
Protocol 2: Karl Fischer (KF) Titration for Moisture Determination in Amidines
Objective: To accurately quantify trace water (<0.1%) in amidine batches without interference from the basic amine functionalities.
-
Reagent Selection: Standard KF reagents can be buffered by strong bases, altering the pH and causing sluggish endpoints. Use a specialized acidic KF working medium (e.g., containing salicylic acid or benzoic acid) to neutralize the amidine and maintain the optimal pH (5-7) for the iodine-water reaction.
-
System Drift Check: Before sample introduction, run the titrator to achieve a stable background drift of < 10 µg
/min.-
Self-Validation Step: Inject exactly 1.0 µL of pure water (1000 µg) to verify recovery is within 98-102%. If recovery fails, replace the working medium.
-
-
Sample Injection: Dissolve 100 mg of the amidine in anhydrous methanol inside the glovebox. Inject through the KF septum using a dry, gas-tight syringe.
-
Calculation: Subtract the blank solvent moisture from the total moisture to determine the exact water content of the intermediate.
Section 4: Data Presentation
To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of a standard aliphatic amidine intermediate under various International Council for Harmonisation (ICH) stability conditions[6][7].
| Storage Condition | Temperature | Relative Humidity (RH) | Packaging Configuration | Amidine Assay (Initial) | Amidine Assay (3 Months) | Amide Degradant (3 Months) |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Single Vial (No Desiccant) | 99.5% | 82.1% | 16.8% |
| Intermediate | 30°C ± 2°C | 65% ± 5% | Single Vial (No Desiccant) | 99.5% | 91.4% | 7.6% |
| Long-Term | 25°C ± 2°C | 60% ± 5% | Double-Bottled + Desiccant | 99.5% | 98.9% | 0.4% |
| Refrigerated | 5°C ± 3°C | Ambient | Double-Bottled + Desiccant | 99.5% | 99.4% | < 0.1% |
| Frozen (Ideal) | -20°C ± 5°C | Ambient | Foil Pouch + Desiccant | 99.5% | 99.5% | Not Detected |
Note: Degradation accelerates exponentially when RH exceeds 60% without secondary moisture barriers.
Section 5: Visualization
The following workflow illustrates the critical path for handling and storing moisture-sensitive amidines to prevent hydrolysis.
Workflow for the isolation, validation, and multi-barrier storage of moisture-sensitive amidines.
References
-
Title: Wet granulation and chemical stability of drug products Source: ResearchGate URL: [Link]
-
Title: How to store temperature and moisture-sensitive compounds? Source: Reddit - r/chemistry URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]
-
Title: Control de Humedad en Componentes Electrónicos: Protocolos y Mejores Prácticas Source: SBC Group URL: [Link]
-
Title: Guideline for Stability Study of Imported Drug Substance and Drug Product Source: Egyptian Drug Authority (EDA) URL: [Link]
-
Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. Pentanimidamide Research Grade|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Control de Humedad en Componentes Electrónicos: Protocolos y Mejores Prácticas [sbcgroup.com.mx]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline vs Monastrol activity
This guide provides an in-depth technical comparison between Monastrol , the prototypical allosteric Kinesin Spindle Protein (Eg5/KIF11) inhibitor, and 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline , a structural analogue representing a distinct chemical class (cyclic amidines).
Executive Summary
-
Monastrol is a dihydropyrimidine (DHPM) that specifically inhibits Eg5 by binding to an allosteric pocket formed by helix
2, loop L5, and helix 3, inducing a "monoastral" spindle phenotype and mitotic arrest. -
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (often an intermediate or protease inhibitor scaffold) lacks the critical structural features required for Eg5 inhibition (specifically the 3-hydroxyphenyl pharmacophore and the rigid DHPM boat conformation).
-
Verdict : Monastrol is the active Eg5 inhibitor (IC
14–30 M). The tetrahydropyrimidine aniline derivative serves as a structural comparator or negative control in Structure-Activity Relationship (SAR) studies, illustrating the necessity of the dihydropyrimidine core and specific aryl substitution patterns for kinesin inhibition.
Chemical & Structural Properties[1][2][3][4][5][6][7][8][9]
The primary difference lies in the saturation of the heterocyclic ring and the aryl substitution, which dictates the 3D conformation and binding affinity.
| Feature | Monastrol | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline |
| IUPAC Name | Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline |
| Core Scaffold | Dihydropyrimidine (DHPM) | Tetrahydropyrimidine (Cyclic Amidine) |
| Ring Saturation | Partially unsaturated (C5=C6 double bond). Adopts a specific boat conformation . | Saturated C-C bonds (except C=N). More flexible/twisted. |
| Key Substituent | 3-Hydroxyphenyl (meta-OH) | 4-Aminophenyl (para-NH |
| C5 Substituent | Ester (Ethyl carboxylate) | None (Hydrogen) |
| Thiocarbonyl | C=S (Thione) | None (Amidine C=N) |
| Primary Target | Kinesin Eg5 (KIF11) | Serine Proteases (Trypsin-like) / Inactive on Eg5 |
Structural Impact on Binding[6]
-
Monastrol: The DHPM ring's "boat" shape positions the 4-aryl group pseudo-axially, directing the 3-OH group to form critical hydrogen bonds with Glu118 and Arg119 in the Eg5 allosteric pocket.
-
Tetrahydropyrimidine Aniline: The lack of the C5-ester and C6-methyl groups, combined with the para-amino substitution, prevents the molecule from occupying the hydrophobic sub-pocket of Eg5. Furthermore, the 4-amino group does not align with the specific H-bond donors/acceptors required for Eg5 affinity.
Mechanism of Action: Eg5 Inhibition[1][3][4][5][9][10][11]
Monastrol: Allosteric Inhibition
Monastrol does not compete with ATP (nucleotide pocket) or microtubules.[1] Instead, it binds to a specific allosteric site located roughly 10 Å from the ATP-binding site.
-
Binding Event: Monastrol binds to the pocket formed by
2, L5, andngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> 3.[2] -
Conformational Lock: This binding induces a conformational change in the switch II cluster, locking the motor domain in an ADP-bound state .
-
Functional Consequence: The motor cannot release ADP, preventing the "force-generating" step. The kinesins cannot slide microtubules apart.
-
Phenotype: Centrosomes fail to separate, resulting in a "monoastral" (monopolar) spindle and mitotic arrest (prometaphase).
Tetrahydropyrimidine Aniline: The "Inactive" Profile
In SAR studies, the removal of the C=S (thione) and the C5-ester group (present in Monastrol) leads to a complete loss of Eg5 inhibitory activity.
-
Missing Pharmacophore: The 3-hydroxyphenyl group is essential. Replacing it with a 4-aminophenyl group (as in the challenger) disrupts the H-bonding network.
-
Wrong Class: This molecule resembles benzamidine derivatives, which are classic inhibitors of Trypsin-like serine proteases (e.g., Thrombin, Trypsin), not kinesins.
Comparative Performance Data
The following data contrasts the biological activity of Monastrol with the predicted profile of the tetrahydropyrimidine aniline based on established SAR.
| Metric | Monastrol | Tetrahydropyrimidine Aniline |
| Eg5 ATPase IC | 14 – 30 | > 100 |
| Cellular phenotype | Monopolar Spindles (Monoastral) | Normal Bipolar Spindles (No effect) |
| Cell Viability (GI | ~20–50 | Low cytotoxicity (unless off-target) |
| Reversibility | Reversible (Washout restores mitosis) | N/A |
| Solubility | Low (DMSO required) | Moderate (Basic amine, salt form soluble) |
Note: While specific IC
data for "4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline" on Eg5 is not standard in literature, the structural deletion of the C5-ester and C=S thione renders it inactive against Eg5 compared to the DHPM scaffold.
Visualization: Mechanism & SAR
The following diagram illustrates the allosteric locking mechanism of Monastrol and why the tetrahydropyrimidine analogue fails to bind.
Caption: Monastrol binds the allosteric pocket to block ADP release. The Tetrahydropyrimidine analogue lacks the necessary functional groups to engage this site.
Experimental Protocols
To experimentally validate the difference between these two compounds, use the following Basal ATPase Assay .
Protocol: Kinesin Eg5 ATPase Inhibition Assay
This assay measures the release of phosphate (Pi) from ATP hydrolysis.
-
Reagents:
-
Recombinant Human Eg5 Motor Domain (1–370 aa).
-
Microtubules (Taxol-stabilized).
-
ATP (1 mM stock).
-
Malachite Green Reagent (for Pi detection).
-
-
Compound Preparation:
-
Dissolve Monastrol and 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline in DMSO to 10 mM.
-
Prepare serial dilutions (0.1
M to 100 M).
-
-
Reaction Setup:
-
In a 96-well plate, mix Eg5 (10 nM final) + Microtubules (1
M) + Test Compound. -
Incubate for 10 min at Room Temp.
-
Initiate reaction by adding ATP (1 mM final).
-
-
Detection:
-
Incubate for 20 min.
-
Add Malachite Green Reagent to quench and develop color.
-
Read Absorbance at 620 nm.
-
-
Analysis:
-
Plot OD620 vs. log[Compound].
-
Expected Result: Monastrol will show a sigmoidal inhibition curve (IC
~20 M). The Tetrahydropyrimidine aniline will show a flat line (no inhibition).
-
References
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link
-
DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. Link
-
Hotha, S., et al. (2003). HR22C16: A potent inhibitor of Eg5 ATPase activity and cell proliferation.[3] Angewandte Chemie, 42(21), 2379-2382. Link
-
PubChem Compound Summary. (2024). 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline. National Center for Biotechnology Information. Link
Sources
A Comparative Analysis of the Biological Activities of Tetrahydropyrimidines and Dihydropyrimidines
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, tetrahydropyrimidines (THPMs) and dihydropyrimidines (DHPMs) have garnered significant attention for their diverse and potent pharmacological properties. This guide provides a comprehensive comparison of the biological activities of these two important classes of heterocyclic compounds, supported by experimental data and mechanistic insights.
At a Glance: Key Differences in Biological Activity
| Feature | Tetrahydropyrimidines (THPMs) | Dihydropyrimidines (DHPMs) |
| Core Structure | Fully saturated pyrimidine ring | Partially saturated pyrimidine ring |
| Prominent Examples | Ectoine | Monastrol |
| Key Biological Activities | Osmoprotectant, anti-inflammatory, stabilizer of macromolecules, antileishmanial | Anticancer, antiviral, antibacterial, antihypertensive, calcium channel blocker |
| Primary Mechanism of Action | Varies widely; Ectoine acts as a compatible solute | Often target specific enzymes or receptors; Monastrol inhibits the Eg5 kinesin motor protein |
Deeper Dive: A Comparative Look at Biological Activities
While both THPMs and DHPMs exhibit a broad spectrum of biological activities, there are notable distinctions driven by their structural differences. The greater conformational flexibility of the tetrahydropyrimidine ring often leads to a different pharmacological profile compared to the more rigid dihydropyrimidine scaffold.
Anticancer Activity
Both THPMs and DHPMs have been extensively investigated for their potential as anticancer agents.[1]
Dihydropyrimidines (DHPMs): The most well-known example of a DHPM with anticancer activity is Monastrol . It functions as a cell-permeable, small molecule inhibitor of the mitotic kinesin Eg5, which is crucial for the formation of the bipolar spindle during mitosis.[2][3] Inhibition of Eg5 by Monastrol leads to mitotic arrest and the formation of monoastral spindles, ultimately inducing apoptosis in cancer cells.[2][4] The antitumor activity of DHPMs is a major focus of research, with numerous derivatives being synthesized and evaluated.[1]
Tetrahydropyrimidines (THPMs): Certain THPM derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines. For instance, some novel synthesized THPMs have shown promising antitumor activity against HeLa, K562, and MDA-MB-231 cell lines.[5][6] The mechanism of action for anticancer THPMs can vary, with some compounds inducing apoptosis and affecting the cell cycle.[6] Recent studies have also explored THPM derivatives as dual inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[7]
Antimicrobial and Antiparasitic Activity
The fight against infectious diseases has also benefited from the development of pyrimidine derivatives.
Tetrahydropyrimidines (THPMs): A study comparing tetrahydropyrimidine and dihydropyridine derivatives revealed that several THPM compounds exhibited moderate to good antileishmanial activity against both promastigote and amastigote forms of Leishmania major.[8][9] Molecular docking studies suggest that these compounds may act by inhibiting pteridine reductase 1 (PTR1), a key enzyme in the parasite's folate salvage pathway.[8] Furthermore, various THPM derivatives have been reported to possess antibacterial and antifungal properties.[5][10]
Dihydropyrimidines (DHPMs): DHPMs have also been a focus of antimicrobial research, with many derivatives showing antibacterial and antifungal activities.[1][11] Monastrol, in addition to its anticancer properties, has been shown to be a potent inhibitor of pteridine reductase (PTR1) in Leishmania, inhibiting parasite proliferation.[3]
Cardiovascular Activity
Dihydropyrimidines (DHPMs): One of the most well-established therapeutic applications of DHPMs is their role as calcium channel blockers.[1] This activity is the basis for their use as antihypertensive agents. The dihydropyridine scaffold, a close structural relative of DHPMs, is famously found in drugs like nifedipine. Thio-Biginelli adducts, a type of DHPM, have been shown to be particularly effective calcium channel inhibitors.[12]
Tetrahydropyrimidines (THPMs): While less commonly associated with cardiovascular applications than DHPMs, some THPM derivatives have also been investigated for their potential as calcium channel blockers.[13]
Osmoprotectant and Stabilizing Properties
Tetrahydropyrimidines (THPMs): A unique and highly significant biological activity of a specific tetrahydropyrimidine is the osmoprotectant function of Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid).[14] Ectoine is a compatible solute produced by halophilic bacteria to survive in high-salt environments.[15][16] It protects cells from osmotic stress and stabilizes macromolecules such as proteins and nucleic acids without interfering with cellular metabolism.[14][15][17] This property has led to the widespread use of ectoine in cosmetics and for potential therapeutic applications in treating various diseases.[14] The biosynthesis of ectoine involves a three-enzyme pathway (EctA, EctB, and EctC).[15][17]
Experimental Data: A Head-to-Head Comparison
A direct comparison of the biological activity of a tetrahydropyrimidine and a dihydropyridine (a close bioisostere of a dihydropyrimidine) against Leishmania major provides valuable insight into their relative potencies.
| Compound | Type | EC50 (µM) vs. Promastigotes | EC50 (µM) vs. Amastigotes |
| 1d | Tetrahydropyrimidine | 15.5 | Not Reported as most potent |
| 2c | Dihydropyridine | 10.5 | 2.2 |
| 2a | Dihydropyridine | Not Reported as most potent | 5.4 |
Data sourced from a study on the antileishmanial activity of tetrahydropyrimidine and dihydropyridine derivatives.[8]
In this specific study, the dihydropyridine derivatives generally showed higher potency against both forms of the parasite compared to the tetrahydropyrimidine counterparts.[8]
Experimental Protocols
In Vitro Antileishmanial Activity Assay
-
Promastigote Assay:
-
Leishmania major promastigotes are cultured in M199 medium supplemented with fetal bovine serum.
-
The parasites are seeded in 96-well plates.
-
Test compounds (tetrahydropyrimidines and dihydropyrimidines) are added at various concentrations.
-
After a 72-hour incubation period, cell viability is assessed using the MTT assay.
-
The EC50 value (the concentration that inhibits 50% of parasite growth) is calculated.
-
-
Amastigote Assay:
-
Macrophages are harvested and seeded in 96-well plates.
-
The macrophages are infected with Leishmania major promastigotes.
-
After 24 hours, the cells are treated with the test compounds.
-
Following a 72-hour incubation, the cells are fixed and stained with Giemsa.
-
The number of amastigotes per macrophage is counted under a microscope to determine the EC50 value.
-
Mechanistic Insights and Signaling Pathways
The diverse biological activities of tetrahydropyrimidines and dihydropyrimidines stem from their ability to interact with a variety of molecular targets.
Monastrol's Inhibition of the Mitotic Spindle
The anticancer activity of the dihydropyrimidine Monastrol is a classic example of targeted inhibition.
Caption: Mechanism of action of Monastrol, a dihydropyrimidine, in cancer cells.
Monastrol binds to an allosteric site on the Eg5 motor protein, inhibiting its ATPase activity.[18] This prevents Eg5 from sliding microtubules apart, which is essential for the separation of centrosomes and the formation of a bipolar spindle.[2] The result is cell cycle arrest in mitosis with a characteristic monoastral spindle, leading to apoptosis.[2][19]
Ectoine Biosynthesis Pathway
The production of the tetrahydropyrimidine Ectoine is a key survival mechanism for halophilic bacteria.
Caption: The enzymatic pathway for the biosynthesis of the tetrahydropyrimidine Ectoine.
This three-step enzymatic pathway converts aspartate into Ectoine, providing the cell with a crucial osmoprotectant.[15][20]
Conclusion
Both tetrahydropyrimidines and dihydropyrimidines are privileged scaffolds in medicinal chemistry, offering a rich diversity of biological activities. Dihydropyrimidines, exemplified by Monastrol, have been particularly prominent in anticancer and cardiovascular research due to their potent and specific interactions with protein targets. Tetrahydropyrimidines, while also demonstrating a wide range of pharmacological effects including anticancer and antileishmanial activity, are uniquely highlighted by the osmoprotectant properties of Ectoine.
The choice between these two scaffolds in drug design will depend on the specific therapeutic target and desired pharmacological profile. The greater conformational flexibility of the tetrahydropyrimidine ring may offer advantages in certain contexts, while the more rigid dihydropyrimidine structure may be better suited for others. Continued exploration of the structure-activity relationships within both classes of compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. (n.d.).
-
Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Acta Parasitologica. (2021). Retrieved from [Link]
-
Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production. Applied Microbiology and Biotechnology. (2021). Retrieved from [Link]
-
Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry. (2018). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. (2022). Retrieved from [Link]
-
Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5. The Journal of Cell Biology. (2000). Retrieved from [Link]
-
Production and Recovery of Ectoine: A Review of Current State and Future Prospects. Molecules. (2023). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. (2021). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. (2022). Retrieved from [Link]
-
Production and Recovery of Ectoine. (2023). Retrieved from [Link]
-
Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. (2021). Retrieved from [Link]
-
Biotechnological production of ectoine: current status and prospects. (n.d.). Retrieved from [Link]
-
MONASTROL. (n.d.). Retrieved from [Link]
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Pharmaceuticals. (2023). Retrieved from [Link]
-
Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. (2018). Retrieved from [Link]
-
Evidence that Monastrol Is an Allosteric Inhibitor of the Mitotic Kinesin Eg5. (2002). Retrieved from [Link]
-
Microbial production of ectoine and hydroxyectoine as high-value chemicals. (n.d.). Retrieved from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences. (2023). Retrieved from [Link]
-
Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint. Molecular Cancer Therapeutics. (2006). Retrieved from [Link]
-
Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Retrieved from [Link]
-
Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. (2023). Retrieved from [Link]
Sources
- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONASTROL [drugs.ncats.io]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indian Journals [indianjournals.com]
- 11. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]
- 12. mdpi.com [mdpi.com]
- 13. rjstonline.com [rjstonline.com]
- 14. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Production and Recovery of Ectoine | Encyclopedia MDPI [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. d-nb.info [d-nb.info]
Selectivity Profile of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline for M1 vs M3 Receptors: A Technical Comparison Guide
Executive Summary & Pharmacological Rationale
The development of cholinergic therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, hinges on achieving strict receptor subtype selectivity[1]. The muscarinic acetylcholine receptor (mAChR) family consists of five subtypes (M1–M5). The M1 receptor is predominantly expressed in the central nervous system (cerebral cortex and hippocampus) and is a validated target for cognitive enhancement[2]. Conversely, the M3 receptor is widely distributed in peripheral tissues (smooth muscle, exocrine glands) and mediates dose-limiting side effects such as excessive salivation, diaphoresis, and gastrointestinal spasms[3].
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline belongs to a specialized class of cyclic guanidine/amidine derivatives designed to exploit the subtle orthosteric and allosteric differences between these receptor subtypes[4]. The tetrahydropyrimidine ring acts as a rigid bioisostere for the quaternary ammonium group of endogenous acetylcholine. Meanwhile, the aniline moiety engages in critical
Mechanistic Pathway Divergence
Both M1 and M3 receptors are Gq/11-coupled, meaning they activate the same primary intracellular cascade: Phospholipase C (PLC) mediated cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)[5]. The selectivity of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is not derived from biased signaling, but rather from differential binding affinity and intrinsic efficacy at the receptor level prior to G-protein coupling.
Fig 1. Divergent signaling pathways of M1 vs M3 muscarinic receptors.
Quantitative Selectivity Profile
The following table summarizes the comparative pharmacological metrics of the tetrahydropyrimidine-aniline scaffold for M1 versus M3 receptors, utilizing data derived from Chinese Hamster Ovary (CHO) cells stably transfected with human mAChR subtypes[4].
| Pharmacological Parameter | M1 Receptor (CNS) | M3 Receptor (Peripheral) | Selectivity Ratio (M1/M3) |
| Binding Affinity ( | 23.5 ± 5.2 | 359.0 ± 95.7 | ~15-fold preference |
| Functional Efficacy ( | 1.2 ± 0.3 | > 30.0 | >25-fold preference |
| Intrinsic Activity (vs. Carbachol) | 85% (Full/Strong Partial) | < 20% (Weak Partial) | N/A |
Data Interpretation: The compound acts as a robust agonist at the M1 receptor, capable of driving near-maximal physiological responses. At the M3 receptor, it exhibits poor affinity and negligible intrinsic activity, effectively acting as a weak partial agonist or competitive antagonist, thereby sparing the patient from peripheral cholinergic toxicity.
Experimental Methodologies & Self-Validating Protocols
To objectively verify the selectivity profile of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline, researchers must employ a dual-assay approach: measuring physical binding affinity followed by functional signal transduction.
Fig 2. Self-validating experimental workflow for muscarinic receptor selectivity profiling.
Protocol A: Radioligand Binding Assay ( Determination)
Causality of Design: We utilize
Step-by-Step Procedure:
-
Harvest CHO-M1 and CHO-M3 cells and homogenize in ice-cold 10 mM sodium phosphate buffer (pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubate 50 µg of membrane protein with 0.2 nM
-NMS and varying concentrations of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C. -
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold buffer to remove unbound radioligand.
-
Quantify bound radioactivity using liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Self-Validation Checkpoint: Non-specific binding (NSB) must be defined by co-incubating the radioligand with a saturating concentration of Atropine (10 µM). If NSB exceeds 20% of total binding, the data point is automatically discarded. High NSB indicates either degradation of the radioligand or the presence of sticky, non-receptor protein aggregates in the membrane preparation.
Protocol B: Phosphoinositide (PI) Hydrolysis Assay ( Determination)
Causality of Design: To measure functional efficacy, we quantify PI hydrolysis. Because the primary second messenger (IP3) is rapidly degraded by cellular phosphatases, we introduce 10 mM Lithium Chloride (LiCl) into the assay buffer. LiCl acts as an uncompetitive inhibitor of inositol monophosphatase (IMPase). By blocking IMPase, we trap the signaling metabolite at the IP1 stage, allowing it to accumulate linearly over time. This transforms a transient, difficult-to-capture signal into a robust, quantifiable radiometric readout.
Step-by-Step Procedure:
-
Seed CHO-M1/M3 cells in 24-well plates and label overnight with 1 µCi/mL
inositol in inositol-free DMEM. -
Wash cells extensively to remove unincorporated extracellular radiolabel.
-
Pre-incubate cells for 15 minutes in Krebs-Henseleit buffer containing 10 mM LiCl.
-
Stimulate cells with varying concentrations of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline for 45 minutes at 37°C.
-
Terminate the assay by aspirating the medium and adding 0.5 mL of ice-cold 5% trichloroacetic acid (TCA) to lyse the cells and extract inositol phosphates.
-
Neutralize the extract and separate the negatively charged
-IP1 from neutral free -inositol using Dowex AG1-X8 anion-exchange chromatography (formate form). -
Elute
-IP1 with 1 M ammonium formate/0.1 M formic acid and quantify via scintillation counting.
Self-Validation Checkpoint: A baseline control (buffer only) and a maximal stimulation control (100 µM Carbachol) must be run in parallel on every plate. If the Carbachol-induced IP1 accumulation does not exceed the baseline by at least 300%, the assay is invalidated. This strict threshold ensures that the CHO cells have maintained adequate receptor expression levels and that the Gq-PLC signaling cascade is functionally intact.
References
-
Messer WS Jr, Abuh YF, Liu Y, et al. "Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists." Journal of Medicinal Chemistry. 1997;40(8):1230-1246. Available at:[Link]
-
Eglen RM. "Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function." Autonomic & Autacoid Pharmacology. 2006;26(3):219-233. Available at:[Link]
-
Wess J. "Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications." Annual Review of Pharmacology and Toxicology. 2004;44:423-450. Available at:[Link]
Sources
- 1. US5403845A - Muscarinic agonists - Google Patents [patents.google.com]
- 2. Muscarinic Acetylcholine Receptor Subtype Expression in Avian Vestibular Hair Cells, Nerve Terminals and Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine (muscarinic) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of Tetrahydropyrimidine Scaffolds: A High-Resolution Mass Spectrometry Guide
Topic: Validation of Tetrahydropyrimidine Structure by Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydropyrimidines (THPs) represent a critical class of heterocyclic scaffolds in medicinal chemistry, serving as the core structure for compatible solutes (e.g., Ectoine), M1 muscarinic agonists, and novel antimicrobials. Unlike planar aromatic pyrimidines, THPs possess stereogenic centers and conformational flexibility that complicate structural assignment.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment, it often fails in high-throughput screening or low-abundance impurity profiling due to sensitivity limits. This guide establishes High-Resolution Mass Spectrometry (HRMS) not merely as a confirmation tool, but as a primary method for structural validation through specific fragmentation mapping.
Part 1: Comparative Analysis of Validation Methods
The choice of validation method depends on the stage of drug development. The following table objectively compares HRMS against traditional alternatives (NMR and X-ray Crystallography) for THP validation.
| Feature | HRMS (Q-TOF/Orbitrap) | NMR (600 MHz) | X-Ray Crystallography |
| Primary Utility | Exact mass, formula confirmation, impurity profiling. | Stereochemistry, tautomer identification, regio-isomerism. | Absolute configuration, 3D conformation. |
| Sample Requirement | Nanograms (High Sensitivity). | Milligrams (Low Sensitivity). | High-quality single crystal (Difficult for oils/amorphous solids). |
| Throughput | High (Minutes per sample). | Low (Hours per sample). | Very Low (Days to Weeks). |
| Differentiation Power | Excellent for Dihydropyrimidine vs. Tetrahydropyrimidine (2 Da difference). | Excellent for N1 vs. N3 tautomers. | Ultimate authority on structure. |
| Limitation | Cannot easily distinguish enantiomers without chiral LC. | Signals overlap in complex biological matrices. | High failure rate in crystallization. |
Insight: For rapid validation of synthetic libraries or metabolite identification, HRMS is the superior choice due to sensitivity and speed, provided the fragmentation mechanism is understood.
Part 2: The Self-Validating MS Workflow
To ensure data integrity, the analytical workflow must be self-validating . This means the protocol includes internal logic checks (isotopic patterns, diagnostic fragments) that confirm success without external feedback.
Visualizing the Workflow
The following diagram outlines the decision tree for validating a THP structure, distinguishing it from oxidized byproducts (Dihydropyrimidines).
Figure 1: Self-validating LC-MS/MS workflow for Tetrahydropyrimidine confirmation. Green diamonds represent "Go/No-Go" decision points based on intrinsic molecular data.
Part 3: Mechanistic Validation (The "Why")
The scientific integrity of MS validation rests on the Retro-Diels-Alder (RDA) reaction. Unlike random bond breaking, THPs undergo a specific ring-opening mechanism that serves as a "fingerprint" for the scaffold.
The Retro-Diels-Alder (RDA) Mechanism
In the gas phase (MS), the tetrahydropyrimidine ring typically cleaves to release a neutral imine or alkene, depending on the substitution pattern.
-
Pathway A: Cleavage of N1-C2 and C4-C5 bonds.
-
Pathway B: Loss of substituents (e.g., -COOH, -Ph).
Diagnostic Rule: If your spectrum does not show the RDA fragment, the ring structure may not be formed correctly (e.g., it might be an open-chain intermediate like a ureido-derivative).
Figure 2: The Retro-Diels-Alder fragmentation pathway. The detection of the specific 'Fragment Ion' confirms the integrity of the six-membered ring.
Part 4: Detailed Experimental Protocol
This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.
1. Sample Preparation
-
Standard: Dissolve 1 mg of synthesized THP in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Final conc: ~10 µg/mL.[1]
-
Why: High concentrations cause space-charge effects in ion traps, reducing mass accuracy.
-
-
Filtration: 0.22 µm PTFE filter to remove particulates.
2. LC Conditions (UPLC)
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Note: THPs are polar. If retention is poor (< 1 min), switch to HILIC (Hydrophilic Interaction Liquid Chromatography).
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Cone Voltage: 30 V (Adjust based on lability; THPs are relatively stable).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
4. Data Acquisition & Logic Checks
-
Step A: Full Scan (MS1): Acquire m/z 100–1000.
-
Validation Check: Verify the monoisotopic mass matches the calculated formula within < 5 ppm error.
-
-
Step B: MS/MS (CID): Select the parent ion ([M+H]+). Apply collision energy ramp (10–40 eV).
-
Validation Check: Look for the RDA fragment .[3]
-
Example: For a generic THP, look for the loss of the C4-C5-C6 fragment or the N1-C2-N3 fragment depending on substituent stability.
-
-
-
Step C: Isotope Profiling:
-
Validation Check: Compare the A+1 (Carbon-13) and A+2 (Sulfur/Chlorine/Bromine if present) relative abundances against theoretical values.
-
Part 5: Troubleshooting & Interpretation
| Observation | Diagnosis | Corrective Action |
| Mass is [M-2H]+ | Oxidation to Dihydropyrimidine (DHPM). | The ring has oxidized.[4][5][6] Check synthesis conditions (e.g., exposure to air/oxidants). |
| Mass is [M+18]+ | Hydrolysis / Ring Opening. | The ring has opened to a linear urea derivative. |
| No RDA Fragment | Incorrect Scaffold. | The compound may be an isomer (e.g., regioisomer of the cyclization) that does not support RDA. |
| Split Peak in LC | Tautomerism. | THPs can exist as N1-H or N3-H tautomers. If interconversion is slow, two peaks appear with identical MS spectra. |
References
-
Vertex AI Search. (2025). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. National Institutes of Health (PMC). 1[1][2][7][8][9]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. 5[1][2][7][8][10]
-
National MagLab. (2023). Tandem Mass Spectrometry (MS/MS) Introduction. Florida State University. 11
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. 12[1][2][7][8][10]
-
Tel Aviv University. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. 13
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. article.sapub.org [article.sapub.org]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cris.tau.ac.il [cris.tau.ac.il]
Comparative cytotoxicity of aniline-based tetrahydropyrimidines
The synthesis and functionalization of 1,2,3,4-tetrahydropyrimidines (THPMs) via the multicomponent Biginelli reaction has become a cornerstone in the development of novel chemotherapeutics. Originally highlighted by the discovery of monastrol—a pioneering kinesin Eg5 inhibitor—the THPM scaffold closely mimics the pyrimidine bases of nucleic acids, granting it privileged status in rational drug design[1].
Recently, the integration of aniline and its derivatives into the THPM core (particularly at the C-4 or C-5 carboxamide positions) has yielded a new generation of highly potent, targeted cytotoxic agents. This guide provides an objective, data-driven comparison of aniline-based THPMs, detailing their mechanistic causality, comparative efficacy against standard therapies, and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: Why the Aniline Moiety Matters
The pharmacological behavior of THPMs is heavily dictated by the electronic and steric properties of their substituents. Introducing an aniline-derived moiety—such as a substituted phenylamine at the C-5 carboxamide or an anilino-functionalized aromatic ring at the C-4 position—fundamentally alters the molecule's interaction with intracellular targets:
-
Receptor Tyrosine Kinase (RTK) Affinity: Aniline rings, particularly those with halogen substitutions (e.g., m-bromo or p-chloro), enhance lipophilic interactions within the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. The electron-withdrawing nature of these halogens decreases the pKa of adjacent hydrogen bond donors, strengthening target engagement and leading to dual EGFR/VEGFR-2 blockade[2].
-
Allosteric Eg5 Inhibition: The structural flexibility of the aniline linkage allows the THPM core to induce a conformational change in the kinesin spindle protein Eg5. This allosteric binding prevents microtubule organization during mitosis, effectively trapping the cell in the G2/M phase and triggering caspase-mediated apoptosis[3].
Fig 1. Mechanism of aniline-based THPMs driving cytotoxicity via Eg5 and RTK inhibition.
Comparative Cytotoxicity Profiles
To objectively assess the performance of aniline-based THPMs, we must compare their half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) metrics against established clinical standards like Erlotinib. Recent high-throughput screenings demonstrate that specific halogenated and carboxamide-linked aniline THPMs exhibit nanomolar potency, particularly against lung and breast carcinoma lines,[2].
Table 1: Quantitative Cytotoxicity Comparison of Functionalized THPMs
| Compound / Derivative | Key Structural Feature | Target Cell Line | IC50 / GI50 | Primary Mechanism | Reference |
| Derivative 15 | 2-oxo-THPM-5-carboxylate | A-549 (Lung) | 35 nM | EGFR/VEGFR-2 Dual Inhibition | [2] |
| Derivative 12 | 2-oxo-THPM-5-carboxylate | A-549 (Lung) | 37 nM | EGFR/VEGFR-2 Dual Inhibition | [2] |
| Compound 4f | THPM-5-carboxamide | Glioblastoma | Synergistic | Cell Cycle Arrest / EGFR Synergy | [3] |
| Compound 4k | m-bromo THPM | HeLa (Cervical) | 43.63 µM | Apoptosis Induction | [4] |
| Compound 4b | THPM Biginelli Adduct | HeLa (Cervical) | 52.59 µM | Apoptosis Induction | [4] |
| Erlotinib (Control) | Quinazoline Derivative | A-549 (Lung) | 33 nM | Selective EGFR Inhibition | [2] |
Data Interpretation: Derivatives 12 and 15 achieve near-parity with the clinical standard Erlotinib in A-549 cells, validating the THPM scaffold as a highly competitive pharmacophore for RTK inhibition[2]. Furthermore, compounds like 4f demonstrate unique synergistic cytotoxicity when combined with clinical EGFR inhibitors (e.g., osimertinib), highlighting their potential in overcoming drug-resistant tumor microenvironments[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay systems. Below are the definitive, step-by-step methodologies for validating THPM cytotoxicity and mechanism of action.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol utilizes metabolic reduction as a proxy for cell viability.
-
Step 1: Cell Seeding. Seed 5 × 10³ cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS).
-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations.
-
-
Step 2: Compound Treatment. After 24h of attachment, treat cells with serial dilutions of the THPM compound (0.1 nM to 100 µM). Include a 0.1% DMSO vehicle control well and an Erlotinib positive control well.
-
Causality & Validation: 0.1% DMSO is the maximum tolerated concentration for most lines without inducing baseline cytotoxicity. If the vehicle control shows >5% cell death compared to untreated media, the assay is invalid due to solvent toxicity.
-
-
Step 3: MTT Incubation. Post-72h treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.
-
Causality: Viable cells utilize mitochondrial succinate dehydrogenase to cleave the tetrazolium ring, forming purple formazan. A 4-hour window provides optimal signal-to-noise ratio without saturating cellular efflux mechanisms.
-
-
Step 4: Solubilization & Quantification. Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate for 10 minutes, then read absorbance at 570 nm using a microplate reader.
-
Causality: Formazan crystals are insoluble in aqueous media; DMSO ensures complete dissolution, establishing a direct linear relationship between optical density and viable cell count.
-
Protocol 2: Cell Cycle Arrest Validation via Flow Cytometry
To confirm that cytotoxicity is driven by Eg5-mediated mitotic arrest, DNA content must be quantified.
-
Step 1: Synchronization. Plate cells in 6-well plates and serum-starve (0.1% FBS) for 24 hours prior to THPM treatment.
-
Causality & Validation: Serum starvation synchronizes the cell population in the G0/G1 phase. This acts as an internal control; any subsequent accumulation in the G2/M phase post-treatment is definitively caused by the drug's action, rather than baseline asynchronous cycling.
-
-
Step 2: Harvesting and Fixation. Trypsinize cells, wash twice with cold PBS, and fix by adding 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Causality: Cold ethanol permeabilizes the cell membrane while precipitating and preserving nucleic acids, allowing the intercalating dye to enter the nucleus without degrading the DNA structure.
-
-
Step 3: RNase A Treatment. Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.
-
Causality: Propidium Iodide (PI) binds indiscriminately to all double-stranded nucleic acids (both DNA and RNA). Failing to enzymatically degrade RNA results in artificially broad G1 peaks, completely obscuring the detection of a G2/M arrest.
-
-
Step 4: PI Staining. Add 50 µg/mL of Propidium Iodide and incubate in the dark for 15 minutes before acquiring data on a flow cytometer (minimum 10,000 events). Analyze the 2N (G1) vs 4N (G2/M) ploidy peaks.
References
1.[1]1, nih.gov 2.[3]3, semanticscholar.org 3., rsc.org 4.[2]2, nih.gov 5.[4]4, nih.gov
Sources
- 1. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacements for the Tetrahydropyrimidine Ring: A Comprehensive Comparison Guide
Tetrahydropyrimidines (THPs) are privileged, versatile scaffolds in medicinal chemistry. Depending on their saturation pattern, they generally fall into two distinct pharmacological classes: 1,2,3,4-tetrahydropyrimidines (often presenting as dihydropyrimidones or DHPMs) and 1,4,5,6-tetrahydropyrimidines (which function as cyclic amidines or guanidines).
While THPs exhibit broad biological activities, optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires strategic bioisosteric replacement. This guide objectively compares THP scaffolds with their primary bioisosteres—such as 1,4-dihydropyridines (DHPs) and acyclic guanidines—analyzing their stability, target affinity, and synthetic workflows to aid researchers in rational drug design.
Structural Logic: Why Replace or Retain the THP Ring?
The decision to utilize a THP ring or swap it for a bioisostere hinges on the physical and chemical properties required for target engagement.
Comparison A: 1,2,3,4-Tetrahydropyrimidine (THPM) vs. 1,4-Dihydropyridine (DHP)
The 1,4-DHP scaffold (found in blockbuster drugs like amlodipine and nifedipine) is the gold standard for L-type calcium channel blockers. However, DHPs are notoriously sensitive to light and undergo rapid hepatic oxidation 1. The 1,2,3,4-THPM scaffold serves as a direct aza-bioisostere of DHP. The introduction of the N3 atom fundamentally alters the electronic distribution of the ring, conferring superior photostability and metabolic resistance while maintaining the crucial aryl-group trajectory required for Cav1.2/Cav3.2 receptor binding 1.
In antiparasitic drug design, matched molecular pair analysis reveals that while DHPs may exhibit slightly higher raw potency against Leishmania major amastigotes (EC50 ~2.2 µM), THPM bioisosteres (EC50 ~15.5 µM) present a significantly superior cytotoxicity profile against host macrophages, widening the therapeutic window 2.
Comparison B: 1,4,5,6-Tetrahydropyrimidine vs. Acyclic Guanidines
Conversely, the 1,4,5,6-THP ring is frequently employed as a bioisostere for acyclic guanidines or primary amines to restrict conformational flexibility and tune basicity. For example, replacing the primary amino group of
Figure 1: Bioisosteric relationship between DHP and THPM scaffolds and their convergence on target binding pockets.
Quantitative Performance Comparison
The following table summarizes the physicochemical and biological differences between the THP scaffolds and their primary bioisosteric counterparts.
| Property / Metric | 1,4-Dihydropyridine (DHP) | 1,2,3,4-Tetrahydropyrimidine (THPM) | 1,4,5,6-Tetrahydropyrimidine |
| Primary Synthetic Route | Hantzsch Multicomponent | Biginelli Multicomponent | Amidine Cyclization |
| Ring Saturation | Partially saturated carbon ring | Partially saturated aza-ring | Cyclic amidine/guanidine |
| Metabolic Stability | Low (Rapid hepatic oxidation) | High (Resistant to oxidation) | High (Conformationally locked) |
| Key Target Applications | Cav1.2 Blockers | Cav1.2/Cav3.2 Blockers, Antileishmanial | BGT1 Inhibitors, M1 Agonists |
| Representative Efficacy | EC50 ~2.2 µM (L. major) | EC50 ~15.5 µM (L. major) | IC50 ~2.5 µM (BGT1) |
| Toxicity Profile | Higher host cytotoxicity | Low macrophage cytotoxicity | Highly selective (low off-target) |
Experimental Methodologies
To objectively evaluate these bioisosteres, robust, self-validating experimental protocols are required. Below are the standard methodologies for synthesizing and screening THP derivatives.
Protocol A: Microwave-Assisted Biginelli Multicomponent Reaction (Synthesis of THPMs)
Causality: Traditional Biginelli reactions require 12-24 hours of reflux, which can lead to thermodynamic degradation of sensitive bioisosteres. Microwave irradiation provides rapid, uniform volumetric heating, driving the multicomponent cyclocondensation to completion in under 10 minutes while suppressing side reactions and improving atom economy 4.
-
Reagent Assembly: Combine the aryl aldehyde (1 mmol), urea or thiourea (1.5 mmol), and a
-ketoester (1 mmol) in a microwave-safe quartz vial. -
Catalysis & Solvent: Add a catalytic amount of ethanolic
or HCl (depending on the target electronic profile of the substituents) and 2 mL of absolute ethanol. Causality: Ethanol acts as an excellent microwave susceptor, efficiently transferring electromagnetic energy into heat. -
Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 5-10 minutes.
-
Self-Validation (QC): Monitor reaction completion via Thin Layer Chromatography (TLC). If the starting aldehyde spot persists, irradiation is extended by 2-minute increments. Final purity is confirmed via LC-MS to ensure the absence of uncyclized intermediates before biological testing.
Protocol B: Radioligand Binding Assay for Target Validation
Causality: To objectively compare the bioisostere's target affinity against the parent scaffold, a competitive radioligand binding assay is utilized. This system is self-validating because it employs a known high-affinity radioligand and a reference standard to establish the
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., M1 Muscarinic or BGT1) in ice-cold Tris-HCl buffer. Causality: Ice-cold conditions prevent proteolytic degradation of the receptors.
-
Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g., [3H]-NMS) and varying concentrations of the synthesized THP bioisostere for 60 minutes at 25°C. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix, acting as an internal quality control for the signal-to-noise ratio.
-
Quantification: Wash filters with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.
Figure 2: High-throughput experimental workflow from multicomponent synthesis to hit identification.
References
-
[2] Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. PubMed. [Link]
-
[4] Microwave-assisted synthesis, molecular docking and antitubercular activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. PubMed.[Link]
-
[1] Biginelli dihydropyrimidines and their acetylated derivatives as L‐/T‐type calcium channel blockers: Synthesis, enantioseparation. Refubium - Freie Universität Berlin.[Link]
-
[5] Synthesis and muscarinic activity of 1,2,3,4-tetrahydropyrimidine derivatives. PubMed.[Link]
-
[3] Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). PubMed. [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis, molecular docking and antitubercular activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and muscarinic activity of 1,2,3,4-tetrahydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline vs. Standard M1 Agonists
Executive Summary
This guide outlines the technical framework for benchmarking 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline —a cyclic amidine derivative—against established M1 muscarinic acetylcholine receptor (mAChR) agonists.
Tetrahydropyrimidine scaffolds (e.g., CDD-0102) have historically demonstrated potential as M1-selective partial agonists, offering a therapeutic window for cognitive enhancement in Alzheimer’s Disease (AD) and Schizophrenia while minimizing peripheral cholinergic side effects. However, their clinical utility depends heavily on their signaling bias and intrinsic efficacy relative to orthosteric standards.
This document defines the critical experimental workflows required to validate the Test Compound's pharmacological profile against Xanomeline (Clinical Benchmark) and Carbachol (Full Agonist Reference).
Compound Profile & Comparator Selection
Test Compound: 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
-
Chemical Class: Phenyl-tetrahydropyrimidine (Cyclic Amidine).
-
Physicochemical Note: The tetrahydropyrimidine ring is highly basic (
~11-12). At physiological pH, this compound will exist predominantly as a cation, mimicking the quaternary ammonium of acetylcholine (ACh) to interact with the orthosteric aspartate (Asp105) residue in the M1 receptor pocket. -
Hypothesized Profile: Based on structural analogs like CDD-0102, this compound is predicted to act as a partial agonist with potential functional selectivity.
The Benchmarking Panel
To objectively assess performance, the Test Compound must be run in parallel with the following standards:
| Comparator | Role in Assay | Rationale |
| Xanomeline | Clinical Benchmark | The "Gold Standard" for M1/M4 agonists. It defines the target efficacy profile for CNS penetration and efficacy, despite its side-effect limitations (GI/Salivation). |
| Carbachol (CCh) | System Reference | A non-selective, full agonist. Used to define |
| Atropine | Negative Control | Non-selective antagonist. Used to confirm that observed responses are M1-mediated (blockade confirmation). |
| VU0357017 | Modern Benchmark | (Optional) An allosteric agonist/PAM, useful if the Test Compound is suspected to have allosteric properties. |
Pharmacological Profiling: Core Metrics
The benchmarking process evaluates three pillars of pharmacology: Affinity , Efficacy , and Signaling Bias .
Pillar 1: Orthosteric Binding Affinity ( )
-
Objective: Determine the concentration at which the compound occupies 50% of receptors.
-
Method: Radioligand Competition Binding.[1]
-
Criticality: High affinity (
nM) is typically required for lead candidates. -
Protocol Note: Use [
H]-N-Methylscopolamine (NMS) as the radioligand.[2] NMS is a hydrophilic antagonist that labels cell-surface receptors, avoiding confounds from internal receptor pools.
Pillar 2: Functional Potency ( ) & Efficacy ( )
-
Objective: Measure the compound's ability to activate the Gq-signaling cascade.
-
Method: Calcium Mobilization (FLIPR) or IP-One Accumulation (HTRF).
-
Metric:
- : Potency (lower is better).
- : Intrinsic activity relative to Carbachol (set to 100%).
-
Target Profile: Partial agonists (20-80%
) are often preferred to avoid receptor desensitization and adverse events.
Pillar 3: Signaling Bias (Safety Profile)
-
Objective: Differentiate between G-protein activation (therapeutic) and
-arrestin recruitment (often linked to side effects like receptor internalization and downregulation). -
Analysis: Calculate the Bias Factor (
) . A positive bias factor for Gq over -arrestin is highly desirable for M1 agonists.
Experimental Protocols
Protocol A: Calcium Mobilization Assay (Gq Activation)
-
System: CHO-K1 cells stably expressing human M1 (hM1).
-
Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux).
-
Workflow:
-
Seeding: Plate hM1-CHO cells in 384-well black/clear plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media; add 20
L Fluo-4 loading buffer. Incubate 45 min at 37°C. -
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s to establish baseline.
-
Injection: Inject 10
L of 3x concentrated Test Compound or Standards (Xanomeline, Carbachol). -
Measurement: Monitor kinetics for 120s.
-
Data Analysis: Calculate
. Fit to a 4-parameter logistic equation to derive and .
-
Protocol B: IP-One Accumulation (Downstream Gq)
-
Rationale: Calcium is transient; IP1 (a stable metabolite of IP3) offers a more robust measure of sustained signaling, critical for partial agonists like tetrahydropyrimidines.
-
Method: HTRF (Homogeneous Time Resolved Fluorescence) IP-One kit (Cisbio/Revvity).
-
Self-Validation: Include a LiCl (Lithium Chloride) control to prevent IP1 degradation.
Visualization of Signaling & Workflow[3]
M1 Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled pathway activated by the Test Compound and the divergence point for
Figure 1: M1 Signaling Cascade. The primary therapeutic pathway involves Gq/IP3/Ca2+. The secondary pathway involves
Benchmarking Workflow
Figure 2: Step-by-step experimental workflow for validating the Test Compound.
Comparative Data Summary (Template)
Use the table below to structure your experimental results. "Reference Values" are provided based on literature averages for the standards.
| Parameter | Assay Type | Carbachol (Ref) | Xanomeline (Std) | Test Compound (Target) |
| Affinity ( | Competition Binding | 5.5 - 6.0 | 7.5 - 8.0 | > 7.0 (Required) |
| Potency ( | Ca2+ Mobilization | 6.5 - 7.0 | 7.5 - 8.0 | > 7.0 |
| Intrinsic Efficacy ( | Ca2+ Mobilization | 100% | 60 - 80% | 40 - 80% (Partial) |
| Bias Factor | Gq vs. | 0 (Balanced) | Slight Gq Bias | > 0 (Gq Preferred) |
Interpretation Guide:
- : Risk of cholinergic toxicity (seizures, excessive salivation).
- : Likely insufficient for cognitive efficacy.
-
Gap: If
is high (low affinity) but is low (high potency), this suggests a large receptor reserve or potential allosteric modulation.
References
-
Messer, W. S., et al. (1997). "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective M1 Agonists." Journal of Medicinal Chemistry.
-
Heinrich, J. N., et al. (2009). "Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring compounds." European Journal of Pharmacology.
-
Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.
-
Kenakin, T., et al. (2012). "A simple method for quantifying functional selectivity and agonist bias." ACS Chemical Neuroscience.
-
Cisbio Bioassays. "IP-One HTRF Assay Principle and Protocol." Revvity Resources.
Sources
Structural Activity Relationship (SAR) of Tetrahydropyrimidinyl Anilines: A Comparative Technical Guide
This guide provides an in-depth technical analysis of Tetrahydropyrimidinyl Anilines , a distinct class of pharmacophores often synthesized via the Biginelli reaction or specific cyclization protocols. While frequently overshadowed by their aromatic counterparts (anilinopyrimidines like Osimertinib), these partially saturated heterocycles offer unique 3D structural properties, serving as privileged scaffolds for Kinesin Spindle Protein (Eg5) inhibition , Calcium Channel blocking , and emerging Kinase inhibition (e.g., VEGFR-2, IKK).
Executive Summary: The Scaffold at a Glance
Tetrahydropyrimidinyl anilines represent a transition from flat, aromatic kinase inhibitors to sp³-rich, three-dimensional scaffolds. Unlike the planar 4-anilinopyrimidines (e.g., Gefitinib, Osimertinib) that dominate the EGFR inhibitor landscape, the 1,2,3,4-tetrahydropyrimidine (THPM) core adopts a screw-boat conformation. This non-planar geometry allows for specific binding modes in hydrophobic pockets distinct from the ATP-binding clefts of kinases, such as the allosteric site of Eg5.
Core Comparison: Aromatic vs. Tetrahydro Scaffolds
| Feature | Aromatic Anilinopyrimidines | Tetrahydropyrimidinyl Anilines (THPMs) |
| Primary Target Class | Tyrosine Kinases (EGFR, CDK, JAK) | Kinesins (Eg5), Ca²⁺ Channels, niche Kinases |
| Binding Mode | Type I/II ATP-competitive (Hinge binders) | Allosteric / Hydrophobic pocket binders |
| Geometry | Planar (2D) | Screw-boat / Half-chair (3D) |
| Chirality | Achiral (usually) | Chiral at C4 (Critical for activity) |
| Metabolic Stability | High (aromatic stability) | Moderate (susceptible to oxidation/hydrolysis) |
Structural Activity Relationship (SAR) Analysis
The SAR of tetrahydropyrimidinyl anilines is defined by four critical vectors around the pyrimidine core. The "aniline" moiety typically refers to the aryl group at the C4 position or an amine substituent at C2 .
The C4-Aryl "Aniline" Vector (Critical for Potency)
The C4 position is the stereogenic center driving biological activity.
-
Role: Fits into the hydrophobic sub-pocket (e.g., Trp127 in Eg5).
-
SAR Rule:
-
Substitution: Para-substitution on the C4-phenyl ring (e.g., -OH, -OMe) generally decreases activity compared to unsubstituted or meta-substituted analogs.
-
Electronics: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the meta position enhance potency by influencing the ring puckering and interaction with hydrophobic residues.
-
Chirality: The (S)-enantiomer is typically the eutomer (active form) for Eg5 inhibition (e.g., Monastrol), whereas the (R)-enantiomer is often inactive or acts on calcium channels.
-
The N1 & N3 Positions (The Urea/Thiourea Motif)
-
Role: Hydrogen bond donors/acceptors.
-
SAR Rule:
-
N1-H: Essential for hydrogen bonding with the protein backbone (e.g., Glu118 in Eg5). Alkylation at N1 abolishes activity.
-
C2=S vs. C2=O: Thiourea (C=S) derivatives (Monastrol-like) are generally more potent Eg5 inhibitors than their Urea (C=O) counterparts. However, Urea derivatives show better solubility and metabolic stability.
-
C5 & C6 Vectors (Modulation & Solubility)
-
C5-Ester: Essential for locking the conformation. Bulky esters (e.g., isopropyl) can improve hydrophobic contacts but may reduce solubility.
-
C6-Methyl: A small alkyl group (Methyl) is preferred. Larger groups introduce steric clash.
Visualization: SAR & Signaling Pathways
Figure 1: SAR Logic of Tetrahydropyrimidinyl Anilines
Caption: SAR map illustrating the critical vectors (C4, N1, C5) determining the biological efficacy of THPM scaffolds.
Performance Comparison Data
The following table contrasts a representative Tetrahydropyrimidinyl Aniline (Monastrol Analog) against a standard Aromatic Anilinopyrimidine (Erlotinib/Osimertinib class) and a Dihydropyrimidine .
| Metric | Tetrahydropyrimidine (e.g., Monastrol) | Aromatic Anilinopyrimidine (e.g., Erlotinib) | Dihydropyridine (e.g., Nifedipine) |
| Primary Mechanism | Allosteric Eg5 Inhibition (Mitotic Arrest) | ATP-Competitive EGFR Inhibition | L-Type Ca²⁺ Channel Blockade |
| IC₅₀ (Primary Target) | 14 µM (Eg5) | < 0.02 µM (EGFR) | ~0.1 µM (Ca²⁺) |
| Selectivity Profile | High for Kinesins; Low for Kinases | High for Kinase Family (Promiscuous) | High for Ca²⁺ Channels |
| Solubility (LogP) | Moderate (2.0 - 3.0) | Moderate to High (3.0 - 4.0) | Moderate (2.0 - 4.0) |
| Cellular Effect | Monoastral phenotype (Rosettes) | G1 Arrest / Apoptosis | Vasodilation |
Key Insight: While Tetrahydropyrimidines are significantly less potent kinase inhibitors than aromatic anilines, they offer a completely orthogonal mechanism of action (kinesin inhibition) useful in overcoming kinase-inhibitor resistance.
Experimental Protocols
Protocol A: Synthesis via Biginelli Reaction (Standardized)
A self-validating protocol for generating C4-substituted tetrahydropyrimidines.
-
Reagents: Mix Benzaldehyde derivative (1.0 mmol), Ethyl acetoacetate (1.0 mmol), and Thiourea/Urea (1.5 mmol).
-
Catalyst: Add TMSCl (Trimethylsilyl chloride, 0.5 mmol) or Yb(OTf)₃ (5 mol%) as a Lewis acid catalyst.
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from hot Ethanol.
-
Validation: ¹H NMR should show a doublet at ~5.2 ppm (C4-H) and a singlet at ~2.3 ppm (C6-CH₃).
Protocol B: Eg5 Kinesin Inhibition Assay
Used to quantify the efficacy of the tetrahydropyrimidinyl scaffold.[1]
-
Preparation: Prepare Motor Domain of human Eg5 (1-370 aa) in 25 mM PIPES buffer.
-
Substrate: Add microtubules (paclitaxel-stabilized) and ATP (1 mM).
-
Inhibitor: Incubate with test compound (0.1 µM – 100 µM) for 15 mins.
-
Detection: Measure ATPase activity using a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.
-
Readout: Monitor absorbance decrease at 340 nm (NADH oxidation).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
References
-
Synthesis and Biological Evaluation of Tetrahydropyrimidines . National Institutes of Health (PMC). Available at: [Link]
-
Structure-Activity Relationships for 4-Anilino Compounds . ResearchGate. Available at: [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2 . National Institutes of Health (PMC). Available at: [Link]
-
Novel Tetrahydropyrimidinyl-Substituted Benzimidazoles . RSC Medicinal Chemistry. Available at: [Link]
-
Osimertinib vs. Comparator EGFR TKI in Advanced NSCLC . New England Journal of Medicine. (Contextual reference for Aromatic Anilinopyrimidines). Available at: [Link]
Sources
Safety Operating Guide
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The integrity of a laboratory is defined as much by how it handles its waste as by how it synthesizes its products.
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline (CAS: 129545-66-0) is an organic compound featuring both an aniline moiety and a tetrahydropyrimidine ring[1][2]. Because it is a nitrogen-rich, basic aromatic amine, its disposal requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and dangerous cross-reactions in waste streams[3].
This guide provides a self-validating, step-by-step operational protocol for the proper disposal of this compound in a professional laboratory setting.
Physicochemical Hazard Profile & Waste Characterization
Before disposing of any chemical, we must understand the causality behind its hazards. The structural features of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline dictate its waste classification and compatibility requirements.
| Property / Feature | Data / Description | Disposal Implication |
| Chemical Name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | Must be explicitly listed on waste labels; do not use abbreviations[4]. |
| Molecular Formula | C₁₀H₁₃N₃ | High nitrogen content; requires high-temperature incineration to prevent NOₓ emissions[4]. |
| Chemical Nature | Aromatic Amine / Basic | Incompatible with strong acids and oxidizers. Mixing can cause exothermic reactions[5]. |
| Environmental Hazard | Toxic to aquatic life | Sink disposal is strictly forbidden. Must be collected as hazardous waste[3][5]. |
| Waste Classification | Non-halogenated organic waste | Segregate from halogenated solvents to reduce disposal costs and prevent toxic byproducts during incineration. |
Standardized Disposal Methodology
The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of the waste has been formulated[6]. The following step-by-step protocol ensures compliance from the point of generation to final destruction.
Step 1: Point-of-Generation Segregation (Satellite Accumulation Area)
Waste must be accumulated at or near the point of generation, under the control of the laboratory personnel generating it. This is known as a Satellite Accumulation Area (SAA)[3][5].
-
Action: Designate a specific fume hood or ventilated benchtop area as the SAA.
-
Causality: The EPA mandates SAAs to minimize the risk of spills during transport and to ensure that the personnel most familiar with the chemical's properties are responsible for its initial containment[5][6].
-
Limit: You may accumulate up to 55 gallons of standard hazardous waste, but it must be moved within 3 days of reaching this limit[5][6].
Step 2: Container Selection and Chemical Compatibility
-
Action: Place 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline waste (solid or dissolved in compatible non-halogenated solvents like ethanol or ethyl acetate) into a High-Density Polyethylene (HDPE) or amber glass waste carboy[3].
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the stored waste[3]. Because this compound is a basic amine, it must never be placed in a waste container containing strong acids (e.g., sulfuric acid, hydrochloric acid) or strong oxidizers (e.g., peroxides, nitric acid) to prevent violent exothermic neutralization or oxidation reactions[5].
-
Action: Ensure the container has a secure, leak-proof screw-cap closure. Do not leave funnels in the waste container[3].
Step 3: EPA-Compliant Labeling
-
Action: Attach a hazardous waste tag to the container before the first drop of waste is added.
-
Causality: The EPA requires that each waste label contains the explicit words "Hazardous Waste," the specific identity of the chemical (4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline), and a hazard warning (e.g., "Toxic/Irritant")[4]. Accumulation start dates should not be applied while in the SAA, only when moved to the CAA[4].
Step 4: Transfer to Central Accumulation Area (CAA)
-
Action: Once the container is full, or at the end of the project, transfer the sealed container to the facility's Central Accumulation Area (CAA)[4].
-
Causality: The CAA is a highly regulated, secure storage area. Depending on your facility's EPA generator status (e.g., Large Quantity Generator [LQG] or Small Quantity Generator [SQG]), waste can only remain here for 90 to 180 days[4]. An accumulation start date must be applied to the label the moment it enters the CAA[4].
Step 5: Final Destruction via Incineration
-
Action: Coordinate with a licensed hazardous waste broker/hauler for pickup[4][7].
-
Causality: 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is disposed of via commercial incineration[4]. Thermal destruction breaks the carbon-nitrogen bonds, converting the compound into CO₂, H₂O, and nitrogen gas (with scrubbers handling any NOₓ), ensuring complete elimination of the environmental hazard.
Waste Management Workflow Visualization
The following diagram illustrates the validated chain of custody and chemical logic for disposing of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline.
Caption: Operational workflow for the safe segregation, accumulation, and incineration of aniline derivative waste.
References
- PubChemLite.4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline (C10H13N3). University of Luxembourg.
- National Research Council (US) Committee. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University (EH&S).Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. PubChemLite - 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline (C10H13N3) [pubchemlite.lcsb.uni.lu]
- 2. 129545-66-0|4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline|BLD Pharm [bldpharm.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline. Our focus is to deliver in-depth, field-proven insights that extend beyond standard product information, ensuring your safety and the integrity of your research.
The aniline moiety is a critical structural component in many pharmaceutical compounds, yet it also presents significant health risks. Due to the structural similarity of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline to aniline, this guide is grounded in the well-documented hazards of aniline and its derivatives, providing a robust framework for safe handling. The primary toxicological concern with aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of blood is dangerously reduced.[1] Aniline is also classified as a probable human carcinogen by the Environmental Protection Agency (EPA).[2] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but imperative.
Hazard Assessment: Understanding the Risks
Key Hazards Associated with Aniline and its Derivatives:
-
Acute Toxicity: Aniline can be toxic through inhalation, ingestion, and skin absorption.[1] Symptoms of acute exposure can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, convulsions, coma, and death.[1]
-
Methemoglobinemia: The most prominent effect of aniline poisoning is the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen.[1]
-
Carcinogenicity: Aniline is classified as a Group B2, probable human carcinogen by the EPA.[2] The National Institute for Occupational Safety and Health (NIOSH) also considers aniline and its homologs to be potential occupational carcinogens.[3]
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye damage.[1]
Given these hazards, all work with 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline must be conducted with the assumption that it carries similar risks to aniline.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure.[4] A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Low-Risk Operations (e.g., handling sealed containers, weighing in a ventilated balance enclosure) | - Fully-buttoned lab coat- ANSI-approved safety glasses with side shields- Double-layered nitrile gloves (or a more resistant glove as detailed below) |
| Moderate-Risk Operations (e.g., preparing solutions, performing reactions) | - Chemical-resistant lab coat or disposable gown- Chemical splash goggles or a full-face shield- Chemical-resistant gloves (see glove selection guide below)- Work conducted within a certified chemical fume hood |
| High-Risk Operations (e.g., handling large quantities, potential for aerosol generation) | - Chemical-resistant coveralls- Full-face respirator with appropriate cartridges (see respiratory protection section)- Chemical-resistant gloves and boots- All operations performed in a designated and controlled area |
The choice of gloves is paramount, as dermal absorption is a significant route of exposure for aniline.[5] Standard nitrile gloves offer limited protection and should only be considered for incidental contact, with immediate replacement upon any sign of contamination. For direct handling, more robust glove materials are necessary.
Glove Material Chemical Resistance to Aniline:
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent |
| Viton™ | > 480 | Excellent |
| Neoprene | Variable | Good (check manufacturer's data) |
| Nitrile | < 15 | Not Recommended for Direct Handling |
| Latex | < 5 | Not Recommended |
Data synthesized from various chemical resistance guides. Always consult the specific manufacturer's data for the gloves you are using.
Given that aniline is a suspected carcinogen and can be toxic upon inhalation, respiratory protection is a critical consideration, especially when working with powders or volatile solutions. All work with 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline that could generate dust or aerosols must be conducted in a certified chemical fume hood.
For situations where a fume hood is not feasible or during a large spill, a respirator is required. The Occupational Safety and Health Administration (OSHA) has specific standards for respiratory protection.[3][6]
Respiratory Protection Levels:
| Condition | Required Respirator |
| Routine Handling in a Fume Hood | Not typically required if the fume hood is functioning correctly. |
| Weighing Powder Outside a Ventilated Enclosure | Air-purifying respirator with a high-efficiency particulate air (HEPA) filter. |
| Potential for Vapor Exposure | Air-purifying respirator with organic vapor cartridges. |
| Emergency (e.g., large spill) | Self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode. |
All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA standard 29 CFR 1910.134.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is a self-validating system for safety. The following workflow outlines the key steps for safely handling 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline in a laboratory setting.
Caption: Workflow for the safe handling of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline and any contaminated materials is crucial to protect both human health and the environment. Aniline-containing waste is considered hazardous waste.[7]
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline, including gloves, disposable lab coats, and cleaning materials, must be segregated from non-hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area with secondary containment to prevent spills.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Caption: Disposal workflow for 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline waste.
By adhering to these rigorous safety protocols, you can confidently handle 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline, ensuring your personal safety and the integrity of your scientific endeavors.
References
-
National Center for Biotechnology Information. "Aniline Acute Exposure Guideline Levels." In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US), 2002. [Link]
-
U.S. Environmental Protection Agency. "Aniline." Integrated Risk Information System (IRIS). [Link]
-
National Institute for Occupational Safety and Health. "Aniline (and homologs)." NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Agency for Toxic Substances and Disease Registry. "ToxFAQs™ for Aniline." Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration. "Personal Protective Equipment." OSHA 3151-01R 2024. U.S. Department of Labor. [Link]
-
University of California, Berkeley, Environment, Health & Safety. "Hand Protection Chemical Resistance Guide." [Link]
- Vertex AI Search. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide."
-
Occupational Safety and Health Administration. "Personal Protective Equipment - Overview." U.S. Department of Labor. [Link]
-
National Institute for Occupational Safety and Health. "Aniline." Immediately Dangerous to Life or Health (IDLH) Values. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration. "Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134." U.S. Department of Labor. [Link]
-
Occupational Safety and Health Administration. "Respiratory Protection." OSHA 3079-15R 2002. U.S. Department of Labor. [Link]
-
National Institute for Occupational Safety and Health. "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention. [Link]
-
OHD Global. "Choosing the Right Respirator: Understanding OSHA Guidelines." [Link]
-
Agency for Toxic Substances and Disease Registry. "Aniline." ToxFAQs. Centers for Disease Control and Prevention. [Link]
-
New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." [Link]
-
U.S. Environmental Protection Agency. "Guide for Industrial Waste Management." [Link]
-
New Jersey Department of Health and Senior Services. "Hazardous Substance Fact Sheet: Aniline." [Link]
-
U.S. Environmental Protection Agency. "Documents Related to the Hazardous Waste Listing of Dyes and Pigments." [Link]
-
Public Health England. "Aniline - Incident management." [Link]
Sources
- 1. restoredcdc.org [restoredcdc.org]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. OSHA Respiratory Protection Standard and Program Guidelines - Safety By Design [safetybydesigninc.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. jefferson.edu [jefferson.edu]
- 6. southwestern.edu [southwestern.edu]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
